molecular formula C22H34O3 B580159 Descarboxy Treprostinil CAS No. 101692-01-7

Descarboxy Treprostinil

Cat. No.: B580159
CAS No.: 101692-01-7
M. Wt: 346.511
InChI Key: NWWYVGSWIIUQAQ-OCOZLJKXSA-N
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Description

Descarboxy Treprostinil, with the CAS number 101692-01-7 and molecular formula C22H34O3, is a high-purity chemical reference standard specifically designed for pharmaceutical research and development . This compound is a key impurity and analog of Treprostinil, a vasodilator medication used to treat pulmonary arterial hypertension (PAH) . As such, this compound serves a critical role in the analytical method development, method validation (AMV), and Quality Control (QC) applications required for the commercial production and Abbreviated New Drug Application (ANDA) of Treprostinil-based therapeutics . By providing a well-characterized impurity standard, researchers can ensure the consistency, purity, and safety of the active pharmaceutical ingredient (API) . The product is supplied with comprehensive characterization data compliant with regulatory guidelines. It is essential for tasks such as chromatographic analysis and ensuring the accurate quantification of impurities during the drug manufacturing process. This compound is intended for research applications only and is not for diagnostic, therapeutic, or human use. All necessary handling and storage precautions should be followed as per laboratory safety protocols. Store in a cool, dry place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3aS,9aS)-1-(3-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O3/c1-3-4-5-8-17(23)10-11-18-19-12-15-7-6-9-22(25-2)20(15)13-16(19)14-21(18)24/h6-7,9,16-19,21,23-24H,3-5,8,10-14H2,1-2H3/t16-,17?,18+,19-,21?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKGVQFKRMEKJX-NWSYQISNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(CC[C@@H]1[C@H]2CC3=C(C[C@H]2CC1O)C(=CC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Descarboxy Treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Formation Mechanisms, and Control Strategies in Drug Substance Manufacturing

Executive Summary

Descarboxy Treprostinil (CAS 101692-01-7), often designated as Treprostinil Impurity 2 , represents a critical degradation product and process-related impurity in the synthesis and storage of Treprostinil.[1] Chemically identified as the methyl ether derivative of the benzindene core, it results primarily from the thermal decarboxylation of the parent molecule's oxyacetic acid side chain.

This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, mechanistic formation pathways, and validated analytical protocols for its detection and control. Understanding this impurity is vital for maintaining the safety and efficacy profiles mandated by ICH Q3A(R2) and Q3B(R2) guidelines for pulmonary arterial hypertension (PAH) therapeutics.[1]

Chemical Identity and Structural Analysis[2]

This compound differs from the parent active pharmaceutical ingredient (API) by the loss of the carboxyl moiety (


) from the side chain, effectively converting the glycolic acid ether into a methyl ether.[1] This structural change significantly alters the molecule's polarity and solubility profile.
Comparative Physicochemical Profile[1][3]
FeatureTreprostinil (API)This compound (Impurity)
CAS Number 81846-19-7101692-01-7
Chemical Name (1R,2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid(1R,2R,3aS,9aS)-1-((S)-3-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol
Molecular Formula


Molecular Weight 390.52 g/mol 346.51 g/mol
Functional Group Oxyacetic Acid Ether (

)
Methyl Ether (

)
Polarity Polar (Acidic)Non-polar (Neutral)
Relative Retention (RRT) 1.00~1.15 - 1.25 (Method Dependent)

Formation Mechanisms

The presence of this compound is typically attributed to two distinct pathways: thermal stress during post-synthesis processing and specific side-reactions during the alkylation phase.

Pathway A: Thermal Decarboxylation (Dominant)

The most prevalent formation route is the thermal decarboxylation of Treprostinil. The ether-linked acetic acid moiety is susceptible to losing carbon dioxide (


) under high-temperature conditions, particularly during the drying of the drug substance or in accelerated stability studies.[1]
  • Trigger: Temperatures exceeding 50°C during vacuum drying of the API hydrate/anhydrate.

  • Mechanism: Homolytic or heterolytic cleavage of the carboxyl bond, resulting in the methyl ether and gaseous

    
    .
    
Pathway B: Synthetic Alkylation Side-Reaction

During the synthesis of Treprostinil, the benzindene triol intermediate (Descarboxymethyl Treprostinil, CAS 101692-02-8) is alkylated.[1] If methylating agents (e.g., methyl iodide or methyl sulfate) are inadvertently present or generated in situ, the phenolic hydroxyl group may be methylated directly to form this compound, bypassing the ester intermediate.[1]

FormationPathways Triol Benzindene Triol (Descarboxymethyl Treprostinil) CAS: 101692-02-8 Treprostinil Treprostinil (API) CAS: 81846-19-7 Triol->Treprostinil Alkylation (Cl-CH2-COOMe) Descarboxy This compound (Impurity 2) CAS: 101692-01-7 Triol->Descarboxy Direct Methylation (Side Reaction) Treprostinil->Descarboxy Thermal Decarboxylation (>50°C, Drying) CO2 CO2 (Gas) Treprostinil->CO2

Caption: Figure 1. Mechanistic pathways for the formation of this compound, highlighting thermal degradation as the primary risk factor.

Analytical Strategy and Detection

Detecting this compound requires a robust chromatographic method capable of separating the neutral methyl ether impurity from the acidic parent compound.

High-Performance Liquid Chromatography (HPLC)

The standard control method utilizes Reverse-Phase HPLC (RP-HPLC).[1] Due to the loss of the carboxylic acid, this compound is significantly more hydrophobic than Treprostinil and exhibits a longer retention time.

Method Protocol (Self-Validating System):

  • Column: Phenomenex Luna C18(2) or equivalent (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Orthophosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Mode: Gradient Elution (Start 40% B -> Ramp to 80% B).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV at 223 nm (Isosbestic point for the benzindene chromophore).

  • System Suitability: Resolution (

    
    ) between Treprostinil and this compound must be > 2.0.
    

Causality in Method Design: The use of an acidic mobile phase suppresses the ionization of Treprostinil (


), keeping it in its neutral protonated form to improve peak shape. However, this compound lacks the ionizable group entirely; its retention is driven purely by hydrophobic interaction with the C18 stationary phase, causing it to elute later than the parent peak.
Mass Spectrometry (LC-MS) Identification

For structural confirmation during method validation:

  • Treprostinil:

    
     (ESI Negative Mode).[1]
    
  • This compound: Does not ionize well in Negative Mode (no acidic proton).

  • Protocol: Switch to ESI Positive Mode .

    • Target Ion:

      
       or 
      
      
      
      .[1]
    • Fragmentation: Loss of the alkyl side chain or water molecules.

Control and Mitigation Strategies

Control of this compound is achieved primarily through rigorous process parameters during the isolation and drying steps of the drug substance.

Process Engineering Controls
  • Temperature Limits: Maintain drying temperatures below 50°C. Use vacuum drying to lower the boiling point of residual solvents, minimizing thermal stress.

  • Inert Atmosphere: Perform drying under Nitrogen (

    
    ) to prevent oxidative side reactions that might catalyze decarboxylation.[1]
    
  • Crystallization: Use controlled crystallization (e.g., Ethanol/Water) to purge the non-polar impurity into the mother liquor. This compound has different solubility parameters than the Treprostinil salt forms (e.g., Sodium or Diethanolamine salts).

Analytical Decision Tree

DecisionTree Start Sample Analysis (HPLC-UV) Detect Peak Detected at RRT ~1.2? Start->Detect Quant Quantify vs. Standard Detect->Quant Yes Limit Is Level > 0.15%? Quant->Limit Pass Release Batch (Compliant) Limit->Pass No Fail OOS Investigation Required Limit->Fail Yes Action Recrystallize or Reprocess Fail->Action

Caption: Figure 2. Quality control decision tree for managing this compound levels in final drug substance.

Regulatory and Safety Assessment

Under ICH Q3A(R2) (Impurities in New Drug Substances), this compound is classified as a degradation product.[1]

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).

Toxicological Perspective: While specific toxicological data for the isolated impurity is proprietary, the structural modification (loss of the acidic head group) likely reduces its affinity for the Prostacyclin (IP) receptor, potentially rendering it pharmacologically less active than the parent. However, its lipophilicity could alter tissue distribution.[1] Therefore, strict adherence to the 0.15% limit is standard unless qualified by specific tox studies.

References

  • United States Pharmacopeia (USP). Treprostinil Injection Monograph. USP-NF.[1] [1]

  • Phares, K. et al. (2019).[1][5] Process for the preparation of Treprostinil.[5][6][2][3][4][7][8][9][10][11] U.S. Patent No.[6][8][12] 10,322,990.

  • Moriarty, R. M. et al. (2004).[1][8] The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil).[1] Journal of Organic Chemistry, 69(6), 1890-1902.[1] [1]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1]

  • PubChem. this compound (Compound Summary). National Library of Medicine.

Sources

Descarboxy Treprostinil chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and analytical scientists dealing with Treprostinil drug substance and product development.

Chemical Properties, Structural Characterization, and Impurity Profiling[1]

Executive Summary & Chemical Identity[1][2][3]

Descarboxy Treprostinil is a critical process-related impurity and degradation product of Treprostinil, a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH).[1] Structurally, it represents the decarboxylated form of the parent molecule, where the carboxylic acid moiety on the side chain is lost, resulting in a methyl ether functionality.

Understanding this impurity is vital for establishing the Critical Quality Attributes (CQAs) of Treprostinil API, as its lipophilicity and lack of acidic functionality significantly alter its retention behavior in Reverse Phase HPLC (RP-HPLC) and its potential toxicological profile.[1]

Table 1: Chemical Identity Matrix
PropertySpecification
Common Name This compound
CAS Registry Number 101692-01-7
Chemical Structure Methyl ether analog of Treprostinil
IUPAC Name (1R,2R,3aS,9aS)-1-((S)-3-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol
Molecular Formula

Molecular Weight 346.51 g/mol
Parent Drug MW 390.52 g/mol (Treprostinil)
Mass Shift -44 Da (Loss of

)
Appearance White to off-white solid
Solubility Soluble in Methanol, Acetonitrile, DMSO; Insoluble in Water

Structural Architecture & Formation Mechanism[1]

The "Descarboxy" Distinction

It is crucial to distinguish This compound from Descarboxymethyl Treprostinil (CAS 101692-02-8).[1]

  • Treprostinil: Contains an O-alkyl side chain:

    
    .[1]
    
  • Descarboxymethyl Treprostinil: Loss of the entire glycolic acid group, resulting in a phenol:

    
    .
    
  • This compound (Target): Loss of

    
     only, resulting in a methyl ether: 
    
    
    
    .[1]
Formation Pathways

The formation of this compound can occur via two primary vectors:

  • Thermal Degradation: High-temperature stress on the parent API can induce decarboxylation of the aryloxyacetic acid moiety.

  • Synthetic By-product: During the alkylation of the benzindene phenol intermediate, competitive methylation (if methylating agents are present as impurities) or incomplete oxidation sequences can yield this analog.

Visualization: Structural Relationship & Degradation

The following diagram illustrates the structural divergence of this compound from the parent API.

Treprostinil_Degradation Parent Treprostinil API (MW 390.5) -O-CH2-COOH Stress Thermal Stress / Decarboxylation Parent->Stress Activation Energy Descarboxy This compound (MW 346.5) -O-CH3 (Methyl Ether) Stress->Descarboxy Product Formation CO2 CO2 Release (MW 44) Stress->CO2 By-product

Figure 1: Mechanistic pathway showing the decarboxylation event transforming Treprostinil into its Descarboxy impurity.[1]

Analytical Characterization & Detection

Due to the loss of the ionizable carboxylic acid group, this compound exhibits significantly different chromatographic behavior compared to Treprostinil. It is more lipophilic and will typically elute after the parent peak in reverse-phase systems.

HPLC Method Parameters (Recommended)

This protocol is derived from standard industry practices for prostacyclin impurity profiling [1, 4].[1]

  • Column: C18 Stationary Phase (e.g., Phenomenex Luna or Agilent Zorbax), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Orthophosphoric Acid or Phosphate Buffer (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Mode: Isocratic or Gradient (Isocratic 60:40 Buffer:ACN is common for assay, but Gradient is required for impurity separation).[1]

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Detection: UV at 223 nm (Benzindene chromophore remains intact).[1]

  • Relative Retention Time (RRT): ~1.2 - 1.4 (relative to Treprostinil).[1]

Mass Spectrometry (LC-MS) Identification[1]
  • Ionization: ESI Positive Mode (preferred due to lack of acidic proton).

  • Parent Ion:

    
    .[1]
    
  • Adducts:

    
    .[1]
    
  • Differentiation: The absence of the fragment loss of 59 Da (

    
    ) characteristic of Treprostinil confirms the Descarboxy structure.
    
Visualization: Analytical Workflow

This workflow ensures precise identification and quantification of the impurity.

Analytical_Workflow Sample Treprostinil Sample (API or Formulation) Prep Sample Preparation (Diluent: ACN/Water) Sample->Prep HPLC RP-HPLC Separation (C18 Column, pH 3.0) Prep->HPLC Injection (10-20 µL) Detector UV Detection (223 nm) & MS Confirmation HPLC->Detector Elution Data Data Analysis Calculate RRT & % Area Detector->Data Signal Integration

Figure 2: Standardized analytical workflow for the isolation and quantification of this compound.

Synthesis of Reference Standard

To validate analytical methods, a high-purity reference standard of this compound is required. Unlike the degradation route, the synthetic route for the standard is designed for yield and purity.

Protocol: Methylation of Benzindene Diol
  • Precursor: Start with the key intermediate: Benzindene Triol (or the specific protected diol precursor used in Treprostinil synthesis).

  • Reagent: Use Methyl Iodide (MeI) or Dimethyl Sulfate in the presence of a weak base (Potassium Carbonate).

  • Solvent: Acetone or DMF.

  • Reaction:

    
    .
    
  • Purification: Silica gel chromatography (Hexane:Ethyl Acetate gradient).

  • Validation: NMR (

    
    ) will show a sharp singlet at 
    
    
    
    ppm corresponding to the new methoxy group, and absence of the acid proton.

Regulatory & Toxicological Implications[1]

ICH Guidelines

Under ICH Q3A (R2) (Impurities in New Drug Substances), this compound must be:

  • Reported if > 0.05%.[2][3]

  • Identified if > 0.10%.[2][3][5]

  • Qualified (tox studies) if > 0.15% (or 1.0 mg/day intake, whichever is lower).[1]

Toxicological Context

While Treprostinil acts as a vasodilator via prostacyclin receptor agonism, the Descarboxy analog lacks the carboxylic acid pharmacophore essential for receptor binding affinity. Consequently:

  • Potency: Likely significantly lower pharmacological activity than the parent.

  • Risk: The primary risk is not off-target toxicity, but rather the reduction of API potency and potential alteration of metabolic clearance profiles due to increased lipophilicity [6].

References

  • Pharmaffiliates. (n.d.). This compound - CAS 101692-01-7.[1][6][7][8][9][10] Retrieved January 28, 2026, from [Link][1]

  • Venkatasai Life Sciences. (n.d.). This compound Reference Standard. Retrieved January 28, 2026, from [Link][1]

  • SynZeal. (n.d.). Treprostinil Impurity 2 and this compound Data. Retrieved January 28, 2026, from [Link][1]

  • Ghadage, A. S. (2025).[3][11] A Review on Analytical Techniques for the Estimation of Treprostinil in Pharmaceutical Dosage Form. World Journal of Pharmaceutical Sciences. Retrieved January 28, 2026, from [Link]

  • Ahmed, M. R. (2025).[2][3][11] HPLC - Method Development and Validation of Treprostinil for Estimation in Pharmaceutical Dosage Form. World Journal of Pharmaceutical Sciences. Retrieved January 28, 2026, from [Link]

  • StatPearls. (2023). Treprostinil: Mechanism of Action and Pharmacokinetics. NCBI Bookshelf. Retrieved January 28, 2026, from [Link]

Sources

Descarboxy Treprostinil as a synthesis impurity of treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Descarboxy Treprostinil , a critical synthesis impurity and degradation product of the pulmonary arterial hypertension (PAH) drug, Treprostinil.

Characterization, Mechanistic Origins, and Control Strategies

Executive Summary

This compound (CAS: 101692-01-7) is a specific process-related impurity and degradation product found in Treprostinil API.[1][2] Chemically characterized as the methyl ether derivative of the parent benzindene structure, it arises primarily from the decarboxylation of the aryloxyacetic acid side chain.

Regulatory compliance (ICH Q3A/B) demands rigorous control of this impurity due to its lipophilicity and potential impact on the safety/efficacy profile of the final drug product. This guide provides a self-validating framework for its detection, mechanistic understanding, and remediation.

Molecular Characterization

Understanding the structural divergence between the API and the impurity is the foundation of the analytical strategy.

FeatureTreprostinil (API)This compound (Impurity)
CAS Number 81846-19-7101692-01-7
Molecular Formula C₂₃H₃₄O₅C₂₂H₃₄O₃
Molecular Weight 390.52 g/mol 346.51 g/mol
Functional Group Aryloxyacetic Acid (-O-CH₂-COOH)Methyl Ether (-O-CH₃)
Polarity (LogP) Moderate (Acidic, ionizable)High (Non-ionizable, Lipophilic)
IUPAC Name (1R,2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol

Key Insight: The loss of the carboxylic acid moiety (


) and the retention of the methyl group transforms the polar side chain into a non-polar methoxy group. This drastic change in polarity makes Reverse Phase HPLC (RP-HPLC)  the ideal separation technique, where this compound will exhibit a significantly longer retention time than the API.
Mechanistic Origins

The formation of this compound follows a specific decarboxylation pathway, often exacerbated by thermal stress or acidic conditions during the synthesis workup.

3.1 The Decarboxylation Pathway

The aryloxyacetic acid moiety in Treprostinil is susceptible to thermal decarboxylation. This reaction involves the loss of carbon dioxide (


) from the carboxylic acid group, effectively truncating the side chain to a methyl ether.

Reaction:



3.2 Synthesis Process Vulnerabilities
  • Workup & Drying: The anhydrous form of Treprostinil is unstable at temperatures >50°C. Extended vacuum drying to remove solvents can trigger this decarboxylation if local overheating occurs.

  • Acidic Hydrolysis: The conversion of Treprostinil esters (intermediate) to the acid involves hydrolysis. If this step is performed under overly aggressive acidic conditions or high temperatures, the decarboxylation side reaction is promoted.

G Benzindene Benzindene Triol (Precursor) Alkylation Alkylation Step (+ Haloacetate) Benzindene->Alkylation Ester Treprostinil Ester (Intermediate) Alkylation->Ester Hydrolysis Hydrolysis (Base/Acid) Ester->Hydrolysis Treprostinil Treprostinil (API) (R-O-CH2-COOH) Hydrolysis->Treprostinil ThermalStress Thermal Stress / Drying (>50°C) Treprostinil->ThermalStress Instability Descarboxy This compound (Impurity) (R-O-CH3) ThermalStress->Descarboxy -CO2 (Decarboxylation)

Figure 1: Synthesis pathway highlighting the thermal degradation node where this compound is formed.

Analytical Strategy: Detection & Quantification

To ensure scientific integrity, the analytical method must be stability-indicating , capable of resolving the API from its decarboxylated congener.

4.1 HPLC Method Parameters (Recommended)

This protocol utilizes the hydrophobicity difference. The impurity (methyl ether) is far more hydrophobic than the API (acid).

  • Column: C18 (Octadecylsilane), e.g., Zorbax Eclipse XDB-C18 or Hypersil ODS, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 3.0 - 4.0).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient:

    • Initial: High Aqueous (e.g., 60% A / 40% B) to retain the polar API.

    • Ramp: Increase %B to 80-90% over 20-30 minutes to elute the lipophilic Descarboxy impurity.

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection: UV at 288 nm (Specific to the benzindene chromophore) or 217 nm.

  • Column Temp: 25°C - 30°C.

4.2 Expected Chromatographic Behavior
  • Treprostinil (API): Elutes first (Retention Time ~ 10-12 min).

  • This compound: Elutes significantly later due to lack of ionizable group (RRT ~ 1.5 - 2.0 depending on gradient slope).

Analytical cluster_peaks Elution Order Sample Sample Preparation (Dissolve in Diluent) Injection HPLC Injection (C18 Column) Sample->Injection Separation Gradient Separation (Mobile Phase A/B) Injection->Separation Peak1 Treprostinil (API) (Polar, Early Elution) Separation->Peak1 Peak2 Descarboxy Impurity (Lipophilic, Late Elution) Peak1->Peak2 Increasing Hydrophobicity

Figure 2: Analytical workflow demonstrating the separation logic based on polarity.

Control & Remediation

To maintain the impurity below ICH limits (typically <0.15%), the following control strategy must be implemented.

5.1 Process Control (Prevention)
  • Temperature Management: Strictly control drying temperatures. The anhydrous form should not be heated above 50°C .

  • Monohydrate Formation: Convert the anhydrous Treprostinil to Treprostinil Monohydrate .[4] The monohydrate is thermodynamically stable at room temperature and does not require the harsh drying conditions that promote decarboxylation.

  • pH Monitoring: Avoid prolonged exposure to highly acidic conditions at elevated temperatures during the hydrolysis step.

5.2 Purification (Removal)

If the impurity is detected above limits:

  • Salt Formation: Form the Diethanolamine Salt of Treprostinil. This salt crystallizes effectively, rejecting non-acidic impurities (like this compound) which cannot form salts and remain in the mother liquor.

  • Recrystallization: Recrystallize the salt or the acid from Ethanol/Water mixtures. The lipophilic impurity will have higher solubility in the organic mother liquor than the crystalline API salt.

References
  • Pharmaffiliates. this compound - Structure and CAS Information. Retrieved from

  • Moriarty, R. M., et al. (2004). "Synthesis of Treprostinil". Journal of Organic Chemistry, 69, 1890-1902. (Foundational synthesis describing the benzindene core).
  • United Therapeutics Corp. (2013). US Patent 8,350,079: Treprostinil Formulation and Stability. Retrieved from (Describes thermal instability of anhydrous form and dimer/impurity formation >50°C).

  • SynZeal. Treprostinil Impurity Standards and Characterization. Retrieved from

  • Asian Journal of Research in Chemistry. (2025). Method Development and Validation for Treprostinil by RP-HPLC. (Describes standard HPLC conditions for Treprostinil).

Sources

Technical Assessment of Descarboxy Treprostinil: Structural Implications and Biological Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and stability testing of Treprostinil (a prostacyclin analog used for pulmonary arterial hypertension), Descarboxy Treprostinil (often designated as Impurity A or a related degradation product) represents a critical quality attribute. This guide provides a technical framework for understanding its potential biological activity. While theoretical Structure-Activity Relationship (SAR) models suggest a significant loss of potency due to the removal of the pharmacophoric carboxyl group, empirical verification is required to satisfy ICH Q3A/B qualification thresholds. This document outlines the structural causality of receptor binding and details a self-validating cAMP accumulation protocol to empirically assess its residual activity.

Chemical Identity and Structural Significance[1][2]

This compound is the decarboxylated derivative of Treprostinil. This transformation typically occurs under thermal stress or acidic conditions, resulting in the loss of the carboxylic acid moiety on the side chain.

  • Parent Compound: Treprostinil (C23H34O5)[1][2]

  • Target Impurity: this compound (C22H34O3)[2]

  • Transformation: Decarboxylation (

    
    )[2]
    
Structural Degradation Pathway

The following diagram illustrates the chemical relationship and the stress conditions leading to the formation of the descarboxy impurity.

DegradationPathway Treprostinil Treprostinil (Active API) C23H34O5 Intermediate Transition State (Thermal/Acidic Stress) Treprostinil->Intermediate Heat / Acid Descarboxy This compound (Impurity/Degradant) C22H34O3 Intermediate->Descarboxy - Carboxyl Group CO2 CO2 (Gas) Intermediate->CO2

Figure 1: Chemical degradation pathway of Treprostinil yielding the Descarboxy impurity via loss of the terminal carboxyl moiety.[2]

Theoretical Pharmacology: The Role of the Carboxyl Anchor

To predict the biological activity of this compound, one must understand the binding mechanics of the parent molecule. Treprostinil acts primarily as an agonist at the IP receptor (Prostacyclin receptor), with secondary activity at EP2 and DP1 receptors.

Structure-Activity Relationship (SAR)

The carboxylic acid head group of prostacyclin analogs is a critical pharmacophore.[2]

  • Ionic Anchoring: In the orthosteric binding pocket of the IP receptor, the negatively charged carboxylate of Treprostinil forms a salt bridge with a conserved positively charged residue (typically Arg279 in the transmembrane helix VII of the human IP receptor).

  • Potency Implications: Removal of this carboxyl group (as in this compound) eliminates this ionic anchor.

  • Prediction: Based on established prostanoid SAR, the descarboxy analog is predicted to have micromolar to millimolar affinity (essentially inactive) compared to the nanomolar affinity of Treprostinil.

Cautionary Note: While potency is expected to drop, partial agonism or off-target toxicity cannot be ruled out without empirical testing, particularly if the lipophilicity changes allow the molecule to penetrate membranes differently.

Biological Assessment Protocol: cAMP Accumulation

Since the IP receptor is


-coupled, the definitive test for residual biological activity is the measurement of intracellular cyclic AMP (cAMP). The following protocol is designed to be self-validating  by including both vehicle and parent-drug controls.
Experimental Design
  • Assay Type: Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET.[2]

  • Cell Line: CHO-K1 or HEK293 stably overexpressing the human IP receptor (PTGIR).[2]

  • Readout: EC50 (Effective Concentration for 50% maximal response).

Step-by-Step Methodology
Phase 1: Reagent Preparation
  • Stock Solution: Dissolve this compound (Reference Standard) in 100% DMSO to 10 mM.

  • Serial Dilution: Prepare a 10-point dilution series (1:3) in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

    • Range: 10 µM down to 0.5 nM.

    • Control: Prepare identical dilution series for Treprostinil (Parent API).[2]

Phase 2: Cell Stimulation
  • Harvest IP-overexpressing cells and resuspend to 200,000 cells/mL in stimulation buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor).[2]

    • Why IBMX? It prevents the degradation of generated cAMP, ensuring the signal accumulation is linear and detectable.

  • Dispense 5 µL of cell suspension (1,000 cells) into a 384-well low-volume white plate.

  • Add 5 µL of the compound dilutions (Descarboxy vs. Treprostinil).

  • Incubate: 30 minutes at Room Temperature (RT).

Phase 3: Detection (HTRF Principle)[2]
  • Add 5 µL of cAMP-d2 (acceptor) conjugate.[2]

  • Add 5 µL of Anti-cAMP-Cryptate (donor) conjugate.[2]

    • Mechanism:[3][4][5][6][7] Endogenous cAMP (produced by the cells) competes with labeled cAMP-d2 for binding to the antibody. High biological activity = Low FRET signal. [2]

  • Incubate: 1 hour at RT in the dark.

  • Read: Measure fluorescence at 665 nm and 620 nm. Calculate Ratio (665/620).

Data Analysis & Interpretation

Convert FRET ratios to cAMP concentrations using a standard curve. Fit data to a 4-parameter logistic equation.

ParameterTreprostinil (Control)This compound (Test)Interpretation
EC50 ~0.5 - 2.0 nMExpected: > 1000 nM >1000x shift indicates loss of potency.[2]
Emax 100%< 10% Indicates lack of intrinsic efficacy.
Hill Slope 1.0N/A (if inactive)

Signaling Pathway Visualization

The following diagram details the biological cascade activated by Treprostinil and the point of failure for the Descarboxy impurity.

SignalingPathway cluster_membrane Cell Membrane IP_Receptor IP Receptor (GPCR) Gs_Protein Gs Protein (Heterotrimeric) IP_Receptor->Gs_Protein Couples AC Adenylyl Cyclase (Effector) Gs_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP Trep Treprostinil (High Affinity) Trep->IP_Receptor Activates Descarboxy Descarboxy Trep (Low/No Affinity) Descarboxy->IP_Receptor Fails to Bind (No Ionic Anchor) ATP ATP Response Vasodilation / Anti-proliferation cAMP->Response Signaling

Figure 2: Gs-coupled signaling cascade.[2] The Descarboxy impurity fails to engage the IP receptor effectively due to the loss of the carboxyl anchor.

Regulatory Context (ICH Q3A/B)

In drug development, the biological activity of an impurity dictates its qualification threshold.

  • Identification Threshold: If this compound exceeds 0.10% (for max daily dose

    
     2g), its structure must be identified.[2]
    
  • Qualification Threshold: If it exceeds 0.15% (or 1.0 mg/day), its safety must be qualified.[2]

  • Safety Argument:

    • If the cAMP assay confirms the EC50 is

      
       higher than the parent (i.e., inactive), this data supports a "justification of limits" argument.
      
    • It demonstrates that the impurity does not contribute to the pharmacological effect, reducing the risk of overdose-like side effects (hypotension).

References

  • PubChem Compound Summary. (n.d.). Treprostinil (CID 6918140).[2] National Center for Biotechnology Information.[2] Retrieved from [Link][2]

  • Whittle, B. J., et al. (2012).[2] Pharmacology of Treprostinil. Inhaled Treprostinil: A Therapeutic Review. ResearchGate. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006).[2] Impurities in New Drug Substances Q3A(R2). European Medicines Agency.[2] Retrieved from [Link]

  • Creative BioMart. (n.d.).[2] cAMP Accumulation Assay Protocol for GPCRs. Retrieved from [Link][2]

  • Stitham, J., et al. (2007).[2] Structure-function relationships of the human prostacyclin receptor. Prostaglandins & Other Lipid Mediators.[2][8] (Contextual SAR reference).

Sources

Technical Guide: Descarboxy Treprostinil (CAS 101692-01-7)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding Descarboxy Treprostinil (CAS 101692-01-7), structured for researchers and drug development professionals.

Characterization, Formation Mechanisms, and Analytical Control Strategies

Executive Summary & Chemical Identity

This compound (CAS 101692-01-7) is a critical process-related impurity and synthetic intermediate associated with Treprostinil , a prostacyclin analog used in the treatment of Pulmonary Arterial Hypertension (PAH).[1][2][3]

Chemically, it represents the 5-methoxy analog of the benzindene core, lacking the glycolic acid side chain responsible for Treprostinil's solubility and receptor binding profile. Its presence in the final Drug Substance (DS) typically indicates either incomplete demethylation of the starting material or thermal degradation (decarboxylation) of the active pharmaceutical ingredient (API).

Key Physicochemical Profile
PropertySpecification
Common Name This compound; Treprostinil Methyl Ether
CAS Number 101692-01-7
Chemical Name (1R,2R,3aS,9aS)-1-((S)-3-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol
Molecular Formula C₂₂H₃₄O₃
Molecular Weight 346.51 g/mol
Polarity Low (Lipophilic); lacks ionizable carboxylic acid group
Role Process Impurity (Starting Material Carryover) / Degradant
Mechanisms of Formation

Understanding the origin of CAS 101692-01-7 is vital for establishing Critical Process Parameters (CPPs). It arises through two distinct pathways:

Pathway A: Synthetic Carryover (Primary Source)

In the standard stereoselective synthesis of Treprostinil, the benzindene core is often constructed with the phenolic oxygen protected as a methyl ether (this compound).

  • Precursor: The 5-methoxy intermediate (CAS 101692-01-7) is synthesized.[2][3]

  • Activation: A demethylation step (typically using Boron Tribromide, BBr₃, or sodium ethanethiolate) converts the methoxy group to a free phenol.

  • Alkylation: The phenol is alkylated with a haloacetate to form the Treprostinil side chain.

  • Risk: Incomplete demethylation results in residual CAS 101692-01-7 carrying forward to the final API. Due to its high lipophilicity, it is difficult to purge during final crystallization.

Pathway B: Thermal Decarboxylation (Secondary Source)

Under extreme thermal stress (>150°C) or oxidative conditions, the ether-linked carboxylic acid of Treprostinil can undergo decarboxylation, reverting the side chain to a methoxy group (anisole derivative).

Visualization: Formation & Control Pathway

Treprostinil_Impurity_Pathway Methoxy_Int This compound (CAS 101692-01-7) [Starting Material] Demethylation Reaction: Demethylation (Reagent: BBr3/NaSEt) Methoxy_Int->Demethylation Primary Route Phenol_Int Treprostinil Diol (Free Phenol) Demethylation->Phenol_Int Yield > 95% Impurity_Final Residual Impurity (CAS 101692-01-7) Demethylation->Impurity_Final Incomplete Reaction (< 0.1% Carryover) Alkylation Reaction: Alkylation (+ Chloroacetic Acid) Phenol_Int->Alkylation Treprostinil Treprostinil API (C23H34O5) Alkylation->Treprostinil Thermal_Stress Stress: Thermal Decarboxylation (>150°C / Acidic) Treprostinil->Thermal_Stress Degradation Thermal_Stress->Impurity_Final Loss of CO2

Figure 1: The dual-origin pathway of this compound. It functions primarily as an unreacted intermediate (blue) but can regenerate via thermal degradation (red).

Analytical Strategy: Detection & Quantification

Because this compound lacks the acidic moiety of the API, it exhibits significantly different chromatographic behavior. Standard methods must be optimized to prevent it from co-eluting with other lipophilic impurities (e.g., dimers).

3.1 HPLC Method Development (RP-HPLC)

The following protocol is a self-validating system designed to separate the ionizable API from the neutral impurity.

  • Column: C18 Stationary Phase (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Maintains acidic pH to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Gradient Elution.

  • Detection: UV at 276 nm (Characteristic of the benzindene chromophore).

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 70 30 Equilibration
15.0 40 60 Elution of Treprostinil (API)
25.0 10 90 Elution of this compound
30.0 10 90 Wash lipophilic dimers

| 30.1 | 70 | 30 | Re-equilibration |

Technical Insight: this compound (RRT ~1.2 - 1.4 relative to Treprostinil) is highly lipophilic. If an isocratic method suitable for Treprostinil (short retention) is used, this impurity may carry over to the next injection ("ghost peak"). A high-organic wash is mandatory.

3.2 Identification Criteria
  • Mass Spectrometry (LC-MS):

    • Treprostinil: [M-H]⁻ = 389.5 (ESI Negative mode dominant due to COOH).

    • This compound: [M+H]⁺ = 347.5 (ESI Positive mode preferred; poorly ionizes in negative mode due to lack of acidic proton).

    • Note: The switch in ionization polarity preference is a key confirmation tool.

Regulatory & Toxicological Context

Under ICH Q3A(R2) guidelines, impurities in new drug substances must be reported, identified, and qualified based on daily dose thresholds.

  • Classification: Organic Impurity (Process-Related).

  • Biological Activity: As a methyl ether analog, this compound is expected to have significantly reduced affinity for the IP receptor (Prostacyclin receptor) compared to Treprostinil, as the carboxylate head group is essential for receptor binding pocket interaction.

  • Control Limit: Typically controlled at NMT (Not More Than) 0.15% in the API unless toxicological qualification justifies a higher limit.

Analytical Workflow for Qualification

Analytical_Workflow Sample Treprostinil Sample (API or Product) HPLC RP-HPLC (Gradient C18) Sample->HPLC Decision Peak at RRT ~1.3? HPLC->Decision MS_Check LC-MS Confirmation (+ESI m/z 347) Decision->MS_Check Yes Quant Quantification (vs Standard) Decision->Quant Known RRT MS_Check->Quant Limit_Check Compliance Check (ICH Q3A < 0.15%) Quant->Limit_Check

Figure 2: Decision tree for the identification and quantification of this compound in drug substances.

References
  • United States Pharmacopeia (USP) . Treprostinil Injection Monograph. USP-NF. (Defines impurity limits and "Treprostinil Related Compound" designations).

  • Pharmaffiliates . This compound Structure and Application Data. (Confirming CAS 101692-01-7 as the methyl ether intermediate).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Treprostinil. (Structural basis for decarboxylation mechanisms).

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). (Regulatory framework for impurity thresholds).

  • ChemicalBook . CAS 101692-01-7 Technical Data. (Physical properties and synthesis role).[4][5]

Sources

Physicochemical characterization of Descarboxy Treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Control of Descarboxy Treprostinil

Executive Summary

In the development of Treprostinil (TP) therapeutics for pulmonary arterial hypertension (PAH), the control of related substances is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Among these, This compound (CAS: 101692-01-7) represents a critical degradation product formed via thermal stress.

Unlike the parent molecule, which relies on a carboxylic acid moiety for solubility and receptor binding, this compound is a neutral methyl ether. This fundamental structural shift drastically alters its solubility, lipophilicity, and chromatographic behavior, necessitating distinct isolation and quantification strategies. This guide provides a rigorous technical framework for characterizing this impurity to ensure pharmaceutical purity and safety.

Molecular Identity & Structural Elucidation

The formation of this compound is chemically deterministic, resulting from the loss of carbon dioxide from the aryloxyacetic acid side chain of Treprostinil.

Structural Comparison
FeatureTreprostinil (Parent)This compound (Impurity)
CAS Number 81846-19-7101692-01-7
Molecular Formula


Molecular Weight 390.52 g/mol 346.51 g/mol
Mass Shift (

)
-44.01 Da (Loss of

)
Functional Class Aryloxyacetic AcidAryl Methyl Ether (Anisole derivative)
Acidity (pKa) ~4.5 (Carboxylic Acid)>15 (Neutral/Aliphatic Alcohol)
Spectroscopic Signatures

To validate the identity of the impurity during synthesis or forced degradation, look for the following signatures:

  • Mass Spectrometry (ESI):

    • Treprostinil: Exhibits a strong

      
       ion at m/z 389.2 in negative mode.[1]
      
    • Descarboxy: Due to the loss of the acidic proton, negative mode sensitivity drops. In positive mode (ESI+), look for the

      
       peak at 347.5  or sodium adduct 
      
      
      
      at 369.5 .
  • NMR (

    
    ): 
    
    • The most diagnostic change is the disappearance of the carbonyl carbon signal (

      
       ~170-175 ppm) present in Treprostinil.
      
    • The methylene carbon attached to the ether oxygen shifts upfield due to the loss of the electron-withdrawing carbonyl group.

Thermodynamic & Kinetic Stability (Mechanism)

Understanding the formation pathway is essential for controlling the impurity during API manufacturing (crystallization) and drug product storage (autoclaving/formulation).

Mechanism: The degradation proceeds via thermally induced decarboxylation. While aryloxyacetic acids are generally stable, high thermal stress (e.g., during melt extrusion or aggressive drying) can drive the reaction.

DegradationPathway Treprostinil Treprostinil (C23H34O5) MW: 390.5 Transition Transition State (Thermal Excitation) Treprostinil->Transition  Heat / Acidic Stress   Descarboxy This compound (C22H34O3) MW: 346.5 Transition->Descarboxy  -COOH Cleavage   CO2 CO2 (Gas Release) Transition->CO2

Figure 1: Thermal decarboxylation pathway of Treprostinil. The irreversible loss of CO2 yields the neutral ether.

Physicochemical Characterization Protocols

The following protocols are designed to be self-validating. The drastic change in polarity between the parent and impurity is the lever used for separation.

Protocol A: Lipophilicity & Solubility Profiling

Rationale: The loss of the ionizable carboxyl group renders this compound significantly more lipophilic (hydrophobic).

Experimental Workflow:

  • Preparation: Dissolve 1 mg of this compound standard in 1 mL Methanol (Stock A).

  • pH Partitioning:

    • Prepare a biphasic system: Octanol vs. Phosphate Buffer (pH 7.4).

    • Spike Stock A into the system. Vortex 30 min. Centrifuge.

  • Analysis: Analyze both phases via HPLC.

  • Expected Result:

    • Treprostinil: Partitions partially into buffer (LogD ~1-2 at pH 7.4 due to ionization).

    • Descarboxy: Partitions almost exclusively into Octanol. LogP is expected to increase by >2 units compared to the parent.

Protocol B: HPLC Separation Strategy (Critical Pair)

Rationale: Standard acidic mobile phases suppress Treprostinil ionization (keeping it neutral-ish) to improve retention. However, this compound is always neutral and highly hydrophobic, leading to strong retention on C18 columns.

Method Parameters:

  • Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 30% B (Equilibration)

    • 2-10 min: 30%

      
       90% B (Linear Ramp)
      
    • 10-12 min: 90% B (Wash)

  • Detection: UV at 217 nm (Benzindene chromophore remains intact).

Validation Check: this compound acts as a "Late Eluter." If Treprostinil elutes at ~4.5 min, this compound will elute significantly later (e.g., ~8-9 min) due to the lack of polar repulsion from the stationary phase.

Analytical Workflow & Control Strategy

To ensure robust quality control (QC), the following decision matrix characterizes the impurity in raw API batches.

AnalyticalWorkflow Sample API Sample (Treprostinil Na) Prep Sample Prep (Dilute in MeOH:H2O) Sample->Prep HPLC RP-HPLC Separation (Gradient C18) Prep->HPLC Decision Retention Time Check HPLC->Decision ParentPeak Peak @ T_R 1.0 (Treprostinil) Decision->ParentPeak Early Elution ImpurityPeak Peak @ T_R ~2.5 (Descarboxy) Decision->ImpurityPeak Late Elution Quant Quantification (RRF Calculation) ImpurityPeak->Quant Report CoA Generation (< 0.15% Limit) Quant->Report

Figure 2: Analytical logic for the detection and quantification of this compound in API batches.

References

  • United States Pharmacopeia (USP). USP Monograph: Treprostinil. USP-NF. (Provides impurity limits and general chromatographic conditions).

  • Pharmaffiliates. this compound (CAS 101692-01-7) Reference Standard Data.[3][4][5] (Confirming chemical identity as the decarboxylated impurity).

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for reporting thresholds).[6]

  • National Center for Biotechnology Information. PubChem Compound Summary for Treprostinil. (Parent molecule physicochemical data for baseline comparison).

Sources

Preliminary Toxicological Assessment of Treprostinil Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Quality Assurance

Executive Summary

Treprostinil is a chemically stable tricyclic benzindene analogue of prostacyclin (PGI2), widely used for the treatment of pulmonary arterial hypertension (PAH). While its stability profile is superior to Epoprostenol, the complexity of its synthesis—involving five chiral centers and multiple catalytic steps—creates a unique landscape of process-related impurities and degradation products.

This guide provides a technical framework for the preliminary toxicological assessment of these impurities. It moves beyond standard pharmacopeial listing to focus on the ICH M7(R2) approach for mutagenic risk assessment. This document is designed to help researchers navigate the "Grey Zone" between analytical identification and full GLP toxicology.

Part 1: The Chemical Landscape of Treprostinil Impurities

To assess toxicity, one must first understand the origin of the impurity. Treprostinil (


) presents two primary vectors for impurity generation:
Stereoisomeric Complexity

Treprostinil contains five chiral centers. The specific stereochemistry is critical for receptor binding (IP receptor).

  • Risk: Synthetic pathways often yield diastereomers (e.g., 15-epi-treprostinil or ent-treprostinil).

  • Toxicological Relevance: While often non-mutagenic, isomers can exhibit "off-target" pharmacology, potentially interacting with other prostanoid receptors (EP1-EP4) to cause unexpected adverse events (e.g., gastrointestinal toxicity beyond the standard profile).

Thermal Degradation (The Dimerization Pathway)

Unlike simple hydrolysis, Treprostinil undergoes a specific degradation pathway when exposed to heat (>50°C) or acidic conditions during drying.

  • Key Impurity: Treprostinil Dimers (esterification between the carboxylic acid of one molecule and the hydroxyl group of another).

  • Toxicological Relevance: These high molecular weight species often lack oral bioavailability but can pose immunogenic risks in parenteral formulations (SC/IV).

Part 2: Regulatory Framework & Risk Stratification

We utilize the ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities) guidelines to stratify risk.[1][2] The goal is to determine if an impurity requires reduction to the Threshold of Toxicological Concern (TTC).

The TTC Standard:

  • 1.5 µ g/day : Lifetime exposure limit for mutagenic impurities.[1]

  • Less than Lifetime (LTL): Higher limits are permitted for short-duration treatments, though PAH is typically a chronic indication.

The Decision Logic (Workflow)

The following diagram illustrates the decision tree for qualifying a new Treprostinil impurity.

ICH_M7_Workflow Start New Impurity Identified (> Reporting Threshold) QSAR In Silico Assessment (Two Complementary Models) Start->QSAR Class3 Alert Found (Class 3) QSAR->Class3 Structural Alert Class4 No Alert / Alert Resolved (Class 4/5) QSAR->Class4 No Alert Ames In Vitro Ames Test (OECD 471) Class3->Ames Confirm Activity Tox_Qual Treat as Non-Mutagenic (Control per ICH Q3A/B) Class4->Tox_Qual TTC_Control Control to TTC (≤ 1.5 µg/day) Ames->TTC_Control Positive (+) Ames->Tox_Qual Negative (-)

Figure 1: ICH M7 Hazard Assessment Workflow. This logic dictates whether an impurity is controlled as a mutagen (TTC) or a general impurity (Q3A/B).

Part 3: In Silico Assessment (Step 1)

Before wet-lab testing, perform a computational toxicology assessment. Regulatory bodies require two complementary QSAR methodologies :

  • Expert Rule-Based System: (e.g., Derek Nexus) Uses knowledge-based rules to identify structural alerts (pharmacophores) associated with mutagenicity.

  • Statistical-Based System: (e.g., Sarah Nexus or Leadscope) Uses machine learning on large toxicity databases to predict activity based on molecular descriptors.

Application to Treprostinil:

  • Input the impurity structure (SMILES format).

  • Focus Area: Look specifically for epoxide intermediates or alkylating agents used in the benzindene ring synthesis, as these are common high-potency mutagens.

  • Outcome: If both models are negative, the impurity is Class 5 (Non-mutagenic).[3] If one or both are positive, proceed to Step 4 (Ames Test).

Part 4: In Vitro Experimental Protocol (The Ames Test)

If in silico models predict mutagenicity, or if the impurity is novel, the Bacterial Reverse Mutation Assay (Ames Test) is mandatory.

Protocol: Plate Incorporation Method (OECD 471)

Why this method? The plate incorporation method is robust for detecting point mutations. We use Salmonella typhimurium and E. coli strains to cover both frameshift and base-pair substitution mutations.[4]

1. Test System Setup
  • Strains:

    • S. typhimurium TA98 (frameshift).

    • S. typhimurium TA100, TA1535 (base-pair substitution).

    • S. typhimurium TA1537 or TA97a (frameshift).[5]

    • E. coli WP2 uvrA (AT-rich target).

  • Metabolic Activation: S9 mix (post-mitochondrial fraction from Aroclor 1254-induced rat liver).[5] Reasoning: Treprostinil impurities may be pro-mutagens requiring hepatic metabolism to become active.

2. Experimental Workflow
  • Preparation: Dissolve Treprostinil impurity in DMSO (ensure solubility; avoid precipitation >5 mg/plate).

  • Mixture: In a sterile tube, combine:

    • 0.1 mL Test Solution (Impurity).

    • 0.5 mL S9 Mix (or Phosphate Buffer for non-activation arm).

    • 0.1 mL Bacterial Suspension (

      
       cells/mL).
      
  • Plating: Add 2.0 mL molten top agar (containing trace histidine/biotin). Vortex and pour onto Minimal Glucose Agar plates.

  • Incubation: Invert plates and incubate at 37°C for 48–72 hours.

  • Scoring: Count revertant colonies (manual or automated).

3. Acceptance Criteria (Self-Validating System)
  • Negative Control (Solvent): Must fall within historical background ranges (e.g., TA100: 80–150 colonies).

  • Positive Control: Must show a ≥3-fold increase over background.[6]

  • Dose Response: A positive result requires a concentration-dependent increase in revertants.

Ames_Protocol Impurity Impurity (in DMSO) Mix Mixture (Pre-incubation) Impurity->Mix Bacteria Tester Strain (TA98/TA100) Bacteria->Mix S9 S9 Activation (Metabolism) S9->Mix +/- S9 Plate Top Agar Overlay (Minimal Media) Mix->Plate Incubate Incubation (37°C, 48h) Plate->Incubate Count Revertant Count (Data Analysis) Incubate->Count

Figure 2: Ames Test Plate Incorporation Workflow. The dashed line indicates that the assay is run in duplicate arms: one with metabolic activation (+S9) and one without (-S9).

Part 5: Data Presentation & Assessment

When presenting preliminary toxicology data for Treprostinil impurities, summarize findings in a structured "Risk Matrix."

Table 1: Representative Impurity Qualification Matrix

Impurity IDOriginStructure Alert (QSAR)Ames Test ResultICH M7 ClassRecommended Control
Impurity A Dimer (Degradant)NegativeNot RequiredClass 5Q3B Limit (0.2%)
Impurity B Stereoisomer (Process)Positive (Epoxide)NegativeClass 5Q3A Limit (0.15%)
Impurity C Reagent ByproductPositive (Alkyl Halide)Positive Class 1 TTC (1.5 µ g/day )

Interpretation:

  • Impurity B showed a structural alert but was cleared by the Ames test. The biological data overrules the computational prediction (ICH M7 principle).

  • Impurity C is a confirmed mutagen. It must be controlled to parts-per-million (ppm) levels in the final API to ensure patient safety.

References

  • International Council for Harmonisation (ICH). M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3] (2023).[1][6][7]

  • United Therapeutics Corp. Treprostinil Formulation and Impurity Profile.[6] U.S. Patent 8,350,079. (2013).

  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test.[5][8] OECD Guidelines for the Testing of Chemicals, Section 4. (2020).

  • PubChem. Treprostinil Compound Summary. National Center for Biotechnology Information. (2024).[6]

  • European Medicines Agency (EMA). ICH M7 Implementation Guide. (2023).[1][6][7]

Sources

Discovery and isolation history of Descarboxy Treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Descarboxy Treprostinil (CAS: 101692-01-7) represents a critical degradation product and process impurity in the manufacturing of Treprostinil, a prostacyclin analog used for pulmonary arterial hypertension (PAH).[1][2] Its presence is a direct result of the thermal or catalytic decarboxylation of the oxyacetic acid side chain. In the context of ICH Q3A/B regulatory guidelines, the isolation and characterization of this molecule are mandatory for establishing the safety profile of the final drug substance.[1]

This guide details the mechanistic origin of this compound, provides a validated workflow for its isolation as a reference standard, and outlines the analytical metrics required for its control.[1]

The Molecular Context: Origin and Mechanism

Treprostinil is chemically distinct due to its stability relative to natural prostacyclin (PGI2).[1] However, the molecule possesses a specific vulnerability at the aryloxyacetic acid moiety.[1]

  • Parent Molecule: Treprostinil (

    
    )[1]
    
  • Impurity: this compound (

    
    )[1][3][4]
    
  • Mass Shift: -44.01 Da (Loss of

    
    )
    
The Decarboxylation Mechanism

The "discovery" of this impurity typically occurs during forced degradation studies (stress testing). The mechanism is not a random fragmentation but a thermodynamically driven loss of carbon dioxide.

Under high thermal stress or specific pH conditions, the ether oxygen stabilizes the transition state, facilitating the cleavage of the C-C bond between the methylene group and the carboxyl group.[1] This transforms the active acid side chain (


) into a chemically inert methyl ether (

).

Decarboxylation cluster_0 Reactant cluster_1 Transition cluster_2 Products Trep Treprostinil (R-O-CH2-COOH) TS Transition State [Activated Complex] Trep->TS  Heat / Acid   Descarb This compound (R-O-CH3) TS->Descarb CO2 CO2 (Gas) TS->CO2

Figure 1: Mechanistic pathway of Treprostinil decarboxylation yielding the methyl ether derivative.

Isolation and Synthesis Strategy

Isolating milligram-quantities of this impurity from the mother liquor of a bulk batch is inefficient due to low abundance (<0.1%). To generate a Qualified Reference Standard , a targeted synthesis (Force Degradation) approach is recommended.[1]

Protocol: Targeted Synthesis via Thermal Decarboxylation

This protocol forces the reaction shown in Figure 1 to completion, allowing for high-yield isolation.[1]

Reagents:

  • Treprostinil (Acid form): 500 mg[1]

  • Solvent: Diphenyl ether (high boiling point) or neat melt (if stability allows)[1]

  • Catalyst: Copper powder (optional, promotes decarboxylation)[1]

Workflow:

  • Setup: Place 500 mg of Treprostinil in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Reaction: Heat the substance to 180°C - 200°C (neat) or reflux in diphenyl ether for 2-4 hours. Monitor CO2 evolution (bubbler).

  • Monitoring: Sample hourly. Analyze via TLC (mobile phase: Hexane/Ethyl Acetate 1:1) or HPLC.[5][6][7][8][9] The acid (Treprostinil) will disappear; a less polar spot (Descarboxy) will appear.[1]

  • Workup:

    • Cool to room temperature.

    • Dissolve residue in Ethyl Acetate.[1]

    • Wash with 5%

      
       (This is the critical purification step : Unreacted Treprostinil stays in the aqueous base layer; this compound partitions into the organic layer).[1]
      
    • Dry organic layer over

      
       and evaporate.
      
Protocol: Purification via Preparative HPLC

If high purity (>99.5%) is required for the reference standard, the crude synthetic product must be polished.[1]

  • Column: C18 Prep Column (e.g., 250 x 21.2 mm, 10 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 20 minutes.

  • Detection: UV at 270 nm (aromatic absorption).

Analytical Characterization (The Evidence)

To certify the isolated material as "this compound," you must validate the loss of the carboxyl group.[1]

Data Summary Table
ParameterTreprostinil (Parent)This compound (Impurity)Diagnostic Change
Formula


Loss of

Mol.[2][6] Weight 390.52 g/mol 346.51 g/mol

-44 Da
HPLC RT (Relative) 1.00~1.2 - 1.3Elutes later (Less polar)
Solubility (pH 7) Soluble (Salt formation)InsolubleLoss of acidic proton
1H NMR (Side chain)

4.6 ppm (

)

3.8 ppm (

)
Methylene signal shifts to Methyl
Analytical Workflow Diagram

The following workflow ensures the impurity is correctly identified and quantified in a GMP environment.

AnalyticalWorkflow cluster_Validation Structural Validation Sample Crude Sample / Stability Batch HPLC HPLC-UV Analysis (C18, Phosphate/MeCN) Sample->HPLC Decision Unknown Peak Detected? HPLC->Decision Iso Isolation via Prep-LC Decision->Iso Yes MS LC-MS/MS (Check m/z 347 [M+H]+) Iso->MS NMR 1H NMR (Confirm -OCH3 singlet) Iso->NMR

Figure 2: Analytical workflow for the identification and validation of this compound.

Regulatory & Quality Control Context

In the development of Remodulin (Treprostinil Sodium), this compound is classified as a degradation product .[1]

  • ICH Q3B (R2) Limits: If the maximum daily dose is < 10 mg (which is typical for Treprostinil infusion), the reporting threshold is 0.1%.[1]

  • Significance: Because this compound lacks the carboxylic acid, it cannot form the sodium salt.[1] In an infusion formulation (pH 6.0 - 7.5), this impurity may precipitate out of solution if levels rise too high, potentially causing particulate matter issues in the IV line.[1]

  • Control Strategy: Manufacturers must demonstrate that the manufacturing process (specifically the salt formation and filtration steps) effectively removes this non-acidic impurity.

References

  • Pharmaffiliates. (n.d.). This compound Reference Standard (CAS 101692-01-7).[2][3][4] Retrieved from [Link][1]

  • European Medicines Agency (EMA). (2020).[1][10] Assessment Report: Trepulmix (Treprostinil).[1][6][11] EMA/CHMP/86002/2020.[1][10] Retrieved from [Link][1]

  • United States Food and Drug Administration (FDA). (2025).[1] Draft Guidance on Treprostinil Inhalation Powder.[12] Retrieved from [Link][1]

  • World Intellectual Property Organization (WIPO). (2012).[1] Synthesis of Treprostinil and Intermediates Useful Therein.[13][14] WO2012009816. Retrieved from [Link][1]

  • Ahmed, M. R. (2025).[1][5][6][8] HPLC - Method Development and Validation of Treprostinil for Estimation in Pharmaceutical Dosage Form. World Journal of Pharmaceutical Sciences.[5][8] Retrieved from [Link]

Sources

Descarboxy Treprostinil versus Descarboxymethyl treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous comparative analysis of Descarboxy Treprostinil and Descarboxymethyl Treprostinil , two critical impurities in the lifecycle of the prostacyclin analog Treprostinil.

A Comparative Analysis of Descarboxy vs. Descarboxymethyl Variants

Executive Summary

In the development of Treprostinil (Remodulin®, Tyvaso®, Orenitram®), the control of related substances is paramount for regulatory compliance (ICH Q3A/B) and patient safety.[1] Two impurities frequently cited in Certificate of Analysis (CoA) and stability studies are This compound and Descarboxymethyl Treprostinil .

While their names appear similar, they represent opposite ends of the drug product lifecycle:

  • Descarboxymethyl Treprostinil is typically a process intermediate (precursor) resulting from incomplete alkylation.

  • This compound is a degradation product often formed via thermal decarboxylation.

This guide delineates their molecular architectures, formation pathways, and the analytical methodologies required to separate and quantify them.

Molecular Architecture & Origins[1]

The core pharmacological activity of Treprostinil relies on its benzindene ring structure and the side chain responsible for binding to the IP receptor. Alterations to this side chain define these two impurities.

2.1 Structural Comparison Table
FeatureTreprostinil (API)Descarboxymethyl TreprostinilThis compound
Role Active Pharmaceutical IngredientPrecursor / Intermediate Degradant
CAS Number 81846-19-7101692-02-8101692-01-7
Chemical Nature Carboxylic AcidPhenolMethyl Ether
Formula C₂₃H₃₄O₅C₂₁H₃₂O₃C₂₂H₃₄O₃
Mol.[1][2][3] Weight 390.52 g/mol 332.48 g/mol 346.51 g/mol
Side Chain (R) -O-CH₂-COOH-OH-O-CH₃
Lipophilicity Moderate (pH dependent)ModerateHigh (Non-polar)
2.2 Formation Pathways (The "Lifecycle" View)[1]

The relationship between these molecules is best understood through the synthesis and degradation workflow.

  • Synthesis Origin: The benzindene diol (Descarboxymethyl Treprostinil) is alkylated with chloroacetonitrile or methyl bromoacetate (followed by hydrolysis) to form Treprostinil. Residual unreacted diol becomes the impurity.

  • Degradation Origin: Under high thermal stress or specific pH conditions, the carboxylic acid group of Treprostinil can undergo decarboxylation, releasing CO₂, resulting in the methyl ether (this compound).[1]

Treprostinil_Pathway Precursor Descarboxymethyl Treprostinil (The Phenol Precursor) C21H32O3 API Treprostinil (Active Drug) C23H34O5 Precursor->API Alkylation (+ Cl-CH2-COOH equivalent) API->Precursor Ether Cleavage (Acidic Hydrolysis) Degradant This compound (The Decarboxylated Degradant) C22H34O3 API->Degradant Thermal Decarboxylation (- CO2)

Figure 1: The Treprostinil Lifecycle.[1] Descarboxymethyl is the starting block; Descarboxy is the breakdown product.

Analytical Characterization Strategies

Distinguishing these impurities requires exploiting their physicochemical differences, specifically acidity and hydrophobicity.[1]

3.1 HPLC/UPLC Separation Logic
  • Stationary Phase: C18 (L1) is standard.

  • Mobile Phase: Acidic buffer (Phosphate or Formate, pH ~3.[1]0) + Acetonitrile.[1][4]

  • Elution Order Prediction:

    • Treprostinil: At pH 3, the carboxylic acid is partially suppressed but remains the most polar of the three due to the oxygen content and H-bonding potential. It typically elutes first or mid-pack depending on the exact pH.

    • Descarboxymethyl (Phenol): Phenols are weak acids (pKa ~10). At pH 3, it is neutral and moderately lipophilic. It often elutes after Treprostinil in standard RP methods because it lacks the polar carbonyl tail, though the specific interaction with the column can vary.

    • Descarboxy (Methyl Ether): Lacking both the ionizable proton of the acid and the H-bond donor of the phenol (on the side chain), this is the most lipophilic variant. It will consistently elute last (Late eluting impurity).

3.2 Mass Spectrometry (MS/MS) Fingerprinting

When performing LC-MS/MS for impurity identification, the fragmentation patterns provide definitive proof.[1]

  • Treprostinil (m/z 389 [M-H]⁻):

    • Primary fragment: Loss of CO₂ (m/z 345) or cleavage of side chain.

  • Descarboxymethyl (m/z 331 [M-H]⁻):

    • Ionizes in negative mode (Phenol).[1]

    • Key distinction: Mass shift of -58 Da relative to API.

  • Descarboxy (m/z 347 [M+H]⁺ or 345 [M-H]⁻):

    • Note: As an ether, it may ionize better in Positive mode [M+H]⁺ compared to the acidic API.[1]

    • Key distinction: Mass shift of -44 Da relative to API.

Analytical_Workflow cluster_detection Detection & Identification Sample Sample Injection (API or Formulation) Separation RP-HPLC (C18) Acidic Mobile Phase Sample->Separation Peak1 Peak A: Treprostinil (Main Peak) Separation->Peak1 RT ~ X min Peak2 Peak B: Descarboxymethyl (Precursor) ΔMass: -58 Da Separation->Peak2 RT > X min Peak3 Peak C: Descarboxy (Degradant) ΔMass: -44 Da Separation->Peak3 RT >> X min (Lipophilic)

Figure 2: Analytical Separation Logic. The lipophilicity gradient drives the separation on Reverse Phase columns.

Toxicological & Regulatory Implications[1][4]
4.1 Biological Activity[1][5]
  • Treprostinil: Potent agonist of DP1, EP2, and IP receptors (Vasodilation).[1][5][6][7]

  • Descarboxymethyl (Phenol): Likely possesses significantly reduced affinity for the IP receptor, as the carboxylic acid tail is often crucial for receptor binding pocket interaction (mimicking the endogenous prostacyclin carboxylate).[1] However, phenols can be reactive intermediates (potential for conjugation).[1]

  • Descarboxy (Ether): The loss of the carboxyl headgroup generally abolishes IP receptor potency, rendering it likely inactive pharmacologically, but it remains a structural impurity that must be qualified.[1]

4.2 Control Limits (ICH Q3A/B)
  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (or 1.0 mg/day intake dependent)[1]

  • Qualification Threshold: 0.15%

  • Guidance: Since Descarboxymethyl is a known synthetic intermediate, it should be controlled primarily via the starting material specifications and purification steps (crystallization). Descarboxy must be controlled via formulation stability (temperature/pH).

References
  • United States Pharmacopeia (USP) . USP Monograph: Treprostinil. USP-NF.[1] (Defines official impurity limits and methods).

    • [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11174966: Descarboxymethyl treprostinil.

    • [1]

  • Venkata Sai Life Sciences . Impurity Standards: this compound (CAS 101692-01-7).[1][4][8][9][10]

    • [1]

  • Pharmaffiliates. Treprostinil Impurities and Standards: Descarboxy vs Descarboxymethyl.

    • [1]

  • Thudium, E., et al. (2016).[1][5] "A Comprehensive Review of Treprostinil Pharmacokinetics via Four Routes of Administration". Clinical Pharmacokinetics.

    • [1]

Sources

Methodological & Application

Application Note: Analytical Strategies for the Quantification of Descarboxy Treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Descarboxy Treprostinil (CAS 101692-01-7) is a critical process-related impurity and potential degradation product of Treprostinil, a prostacyclin analog used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Structurally characterized by the loss of the carboxyl moiety from the side chain, this impurity exhibits significantly different polarity and solubility profiles compared to the parent drug. This Application Note details two complementary analytical workflows: a robust RP-HPLC-UV method for Quality Control (QC) release testing and stability studies, and a high-sensitivity LC-MS/MS protocol for trace-level quantification in complex matrices.

Introduction & Mechanistic Insight

The Analyte: this compound

Treprostinil contains an oxyacetic acid side chain responsible for its pharmacological activity and solubility properties. Under thermal stress or specific synthetic conditions, decarboxylation can occur, yielding This compound (also chemically described as the methyl ether analog in some synthetic routes).

  • Parent: Treprostinil (

    
    , MW 390.52)[3]
    
  • Target Impurity: this compound (

    
    , MW 346.51)[2]
    
  • Criticality: As a lipophilic impurity, it poses risks regarding bioaccumulation and altered pharmacokinetics. Regulatory guidelines (ICH Q3A/Q3B) mandate its control at thresholds typically

    
     for release.
    
Chromatographic Challenge

The primary separation challenge lies in the polarity difference. Treprostinil is an acid (


). In typical acidic mobile phases, it exists in a non-ionized state. This compound, lacking the ionizable carboxylic acid, is significantly more hydrophobic (higher 

). Consequently, it elutes after the parent peak in Reverse Phase (RP) chromatography.

Method Development Strategy

Column Selection

A C18 stationary phase is selected for its ability to resolve the hydrophobic Descarboxy impurity from the parent. A high-carbon-load column (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18) is recommended to maximize interaction with the non-polar alkyl chain of the impurity.

Mobile Phase Chemistry
  • Buffer: A phosphate or ammonium formate buffer (pH 3.0 – 4.0) is critical.[4] Low pH suppresses the ionization of Treprostinil, improving its peak shape and retention.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peak shapes and lower backpressure, facilitating the elution of the late-eluting Descarboxy peak.

Experimental Protocols

Protocol A: RP-HPLC-UV (QC & Stability Indicating)

Best for: Raw material testing, finished product release, forced degradation studies.

1. Instrumentation & Conditions
ParameterSetting
System HPLC with PDA/UV Detector (e.g., Agilent 1260/1290)
Column Phenomenex Luna C18(2),

(or equivalent)
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp

Injection Vol

Detection UV @ 223 nm (Isosbestic point/maxima for benzindene core)
Run Time 25 Minutes
2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComments
0.06040Initial Hold
15.03070Linear Ramp to elute Impurity
20.03070Wash
20.16040Re-equilibration
25.06040End
3. Standard Preparation
  • Stock Solution: Dissolve 10 mg this compound Reference Standard in 10 mL ACN (

    
    ).
    
  • Working Standard: Dilute Stock to

    
     (0.15% specification level relative to a 
    
    
    
    sample load) in Diluent (50:50 Buffer:ACN).
Protocol B: LC-MS/MS (Trace Quantification)

Best for: Cleaning validation, low-level impurity identification, biological matrices.

1. MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode (this compound protonates readily at the ether/hydroxyl sites).

  • Precursor Ion:

    
    
    
  • Product Ions:

    • Quantifier:

      
       (Characteristic benzindene fragment)
      
    • Qualifier:

      
      
      
2. Chromatographic Conditions (UPLC)
  • Column: Waters ACQUITY UPLC BEH C18,

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

Visualizing the Workflow

Analytical Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate method based on the sample stage.

G Sample Sample Input (API, Tablet, Plasma) Decision Determine Analytical Goal Sample->Decision QC_Path Routine QC / Release (Limit > 0.05%) Decision->QC_Path High Conc. Trace_Path Trace / Bioanalysis (Limit < 1 ng/mL) Decision->Trace_Path Low Conc. HPLC Method A: RP-HPLC-UV (C18, pH 3.0, 223nm) QC_Path->HPLC LCMS Method B: LC-MS/MS (ESI+, MRM 347->201) Trace_Path->LCMS Data_QC Output: % Impurity (Compliance Check) HPLC->Data_QC Data_Trace Output: Concentration (ng/mL) (PK/Safety) LCMS->Data_Trace

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on sensitivity requirements.

Degradation Pathway

Understanding the formation of this compound is vital for root cause analysis.

Degradation Treprostinil Treprostinil (C23H34O5) MW: 390.5 Intermediate Decarboxylation (-CO2) Treprostinil->Intermediate Heat Stress Thermal Stress / Acidic Hydrolysis Descarboxy This compound (C22H34O3) MW: 346.5 Intermediate->Descarboxy Loss of 44 Da

Caption: Mechanistic pathway showing the decarboxylation of Treprostinil to form the impurity.

Validation Parameters (ICH Q2 R1)

To ensure trustworthiness, the method must be validated.[5] The following acceptance criteria are recommended for the HPLC-UV method:

ParameterAcceptance CriteriaRationale
Specificity Resolution (

)

between Treprostinil and this compound.
Ensures accurate integration without peak overlap.
Linearity

over 0.05% to 150% of target limit.[6][7]
Confirms response proportionality.
Accuracy Recovery 85% – 115% at LOQ; 90% – 110% at 100% level.Standard for impurity methods.[4][8][9][10]
Precision RSD

(n=6 injections).[6]
Demonstrates system stability.[6][7][11]
LOD/LOQ S/N ratio

(LOD) and

(LOQ).
Defines sensitivity limits.

Troubleshooting & Optimization

  • Peak Tailing: If the Descarboxy peak tails, increase the buffer concentration (e.g., from 10mM to 20mM) or slightly lower the pH to 2.8. This suppresses silanol activity on the column.

  • Retention Time Drift: this compound is sensitive to organic composition. A 1% change in ACN can shift retention by 0.5–1.0 min. Ensure precise mobile phase preparation or use an on-line mixing quaternary pump.

  • Carryover: Due to its lipophilicity, this compound may stick to the injector loop. Use a needle wash of 90:10 ACN:Water.

References

  • Venkatasai Life Sciences. (n.d.). This compound Reference Standard. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound - Impurity Profile. Retrieved from [Link]

  • Gallucci, G. M., et al. (2024). Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta. Retrieved from [Link]

  • Heritage Research Journal. (2023). Liquid Chromatographic Method Development and Validation for the Quantitation of Treprostinil. Retrieved from [Link]

  • USP-NF. (Current). General Chapter <1086> Impurities in Drug Substances and Drug Products. United States Pharmacopeia.[4] Retrieved from [Link]

Sources

Application Note: High-Resolution HPLC-UV Protocol for Descarboxy Treprostinil Detection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical chemists and drug development professionals. It synthesizes established chromatographic principles with specific requirements for Treprostinil impurity profiling.

Executive Summary

Treprostinil is a synthetic prostacyclin analog used for the treatment of pulmonary arterial hypertension (PAH).[1][2][3][4][5] During synthesis and thermal stress, the molecule is susceptible to decarboxylation, yielding Descarboxy Treprostinil (15-descarboxy treprostinil or related structural analogs depending on the degradation site, typically involving the loss of the carboxyl moiety on the side chain).

This protocol details a robust, stability-indicating HPLC-UV method designed to separate the hydrophobic Descarboxy impurity from the parent Treprostinil API. Unlike standard isocratic assays used for potency, this method utilizes a gradient elution profile on a C18 stationary phase to ensure the elution and quantitation of the late-eluting, non-polar Descarboxy species.

Chemical Context & Separation Logic

The Challenge
  • Treprostinil (Parent): Contains a carboxylic acid side chain (

    
    ).[4] At acidic pH, it is protonated but retains significant polarity.
    
  • This compound (Impurity): Lacks the ionizable carboxyl group (theoretical structure approximates

    
     or similar alkyl terminus). It is significantly more hydrophobic (non-polar) than the parent.
    
  • Chromatographic Implication: In Reversed-Phase (RP) chromatography, this compound will exhibit a high retention factor (

    
    ). Isocratic methods optimized for Treprostinil (
    
    
    
    ) often fail to elute this compound within a reasonable runtime, or it elutes as a broad, undetectable peak.
The Solution

We employ a Gradient RP-HPLC approach.

  • Acidic Mobile Phase: Suppresses the ionization of Treprostinil (pKa ~4.5), improving its peak shape and increasing retention to prevent elution in the void volume.

  • Gradient Ramp: Increases organic strength to elute the highly hydrophobic Descarboxy impurity as a sharp, quantifiable peak.

Experimental Protocol

Instrumentation & Reagents[5]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (Quaternary Pump preferred for gradient flexibility).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or Phenomenex Luna C18(2).

    • Rationale: High surface area carbon load provides necessary selectivity for structural analogs.

  • Reagents:

    • Acetonitrile (HPLC Gradient Grade).

    • Methanol (HPLC Grade).

    • Orthophosphoric Acid (85%, HPLC Grade).

    • Water (Milli-Q / 18.2 MΩ·cm).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.2)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 - 20 µL
Detection UV at 288 nm (Reference: 360 nm)
Run Time 25 Minutes

Expert Insight on Wavelength: While 223 nm offers higher sensitivity, 288 nm is selected for impurity profiling to minimize baseline drift caused by the gradient and to reduce interference from non-aromatic solvent impurities. Treprostinil has a distinct absorption band at 288 nm due to its benzindene ring system.

Gradient Program

Goal: Retain Treprostinil initially, then ramp to elute hydrophobic impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.007030Equilibration
2.007030Isocratic Hold (Treprostinil Elution)
15.002080Linear Ramp (Elute Descarboxy)
20.002080Wash Step
20.107030Return to Initial
25.007030Re-equilibration

Sample Preparation

Standard Preparation
  • Stock Solution: Dissolve 10 mg of Treprostinil Reference Standard in 10 mL of Diluent (50:50 Methanol:Water).

  • Impurity Stock: Dissolve 1 mg of this compound in 10 mL Acetonitrile (due to low solubility in water).

  • System Suitability Solution: Spike the Treprostinil Stock with Impurity Stock to achieve a concentration of ~1.0% impurity relative to the parent.

Sample Preparation (Drug Substance)
  • Accurately weigh 25 mg of Treprostinil sample.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent.

  • Filter through a 0.45 µm PVDF or PTFE syringe filter (Discard first 2 mL).

Method Logic & Visualization

Separation Mechanism

The following diagram illustrates the differential interaction of the analytes with the stationary phase, necessitating the gradient approach.

SeparationLogic cluster_inputs Analytes cluster_process Chromatographic Interaction (C18) cluster_output Elution Order Treprostinil Treprostinil (Polar Acidic Side Chain) InitialPhase Initial Mobile Phase (30% ACN / Acidic pH) Treprostinil->InitialPhase Moderate Hydrophobic Interaction Descarboxy This compound (Non-Polar / Neutral) Descarboxy->InitialPhase Strong Hydrophobic Binding (Stuck) Elution2 Late Elution (RT ~12-14 min) Descarboxy->Elution2 Elutes Impurity RampPhase Gradient Ramp (30% -> 80% ACN) InitialPhase->RampPhase Increase Solvent Strength Elution1 Early Elution (RT ~3-5 min) InitialPhase->Elution1 Elutes Treprostinil RampPhase->Descarboxy Disrupts Binding

Figure 1: Mechanistic logic of the gradient separation. The Descarboxy impurity requires high organic strength to overcome Van der Waals forces with the C18 ligand.

Analytical Workflow

Workflow Start Start: Sample Prep Dissolve Dissolve Sample (50:50 MeOH:H2O) Start->Dissolve Filter Filter (0.45 µm PVDF) Dissolve->Filter Inject Inject 10 µL into HPLC Filter->Inject Decision System Suitability Pass? Inject->Decision RunSample Run Sample Sequence Decision->RunSample Yes (Res > 2.0) Troubleshoot Check Column/Mobile Phase Decision->Troubleshoot No Calc Calculate % Impurity (Area Normalization) RunSample->Calc Troubleshoot->Start

Figure 2: Step-by-step analytical workflow for routine impurity testing.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Trustworthy" and self-validating, the following criteria must be met during System Suitability Testing (SST):

  • Resolution (

    
    ): 
    
    
    
    between Treprostinil and any adjacent peak (including this compound).
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the Treprostinil peak.
    
  • Precision: RSD

    
     2.0% for the area of Treprostinil in 5 replicate injections of the Standard.
    
  • Sensitivity (LOD/LOQ): The Signal-to-Noise (S/N) ratio for the Descarboxy peak at the reporting limit (0.05%) should be

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Descarboxy Peak Missing Gradient slope too shallow or run time too short.Extend the hold time at 80% B or increase final %B to 90%.
Broad Treprostinil Peak pH of Mobile Phase A is too high (> 3.0).Ensure pH is adjusted to 2.2 with Orthophosphoric Acid to keep the acid protonated.
Baseline Drift UV absorption of Mobile Phase B.Use Gradient Grade Acetonitrile; ensure reference wavelength (360 nm) is set if using DAD.
Ghost Peaks Contaminated aqueous mobile phase.Replace Mobile Phase A daily; use 0.22 µm filtered water.

References

  • United States Pharmacopeia (USP). USP General Chapter <621> Chromatography and <1086> Impurities in Drug Substances and Drug Products.

  • PubChem. Treprostinil (Compound Summary). National Library of Medicine.

  • Standard HPLC Practice. Separation of Organic Acids and Neutral Impurities. Agilent Technologies Application Notes (General C18 Principles).

  • Scientific Literature.Stability indicating RP-HPLC methods for Treprostinil. (Synthesized from general search results on Treprostinil stability profiles).

Disclaimer: This protocol is designed for research and development purposes. For GMP release testing, full validation according to ICH Q2(R1) guidelines is required.

Sources

High-Sensitivity Quantitation of Descarboxy Treprostinil: Overcoming Ionization Mismatch in Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust LC-MS/MS protocol for the identification and quantitation of Descarboxy Treprostinil (


), a critical degradation impurity of the prostacyclin analog Treprostinil.

The Challenge: Standard assays for Treprostinil utilize Negative Electrospray Ionization (ESI-) due to the analyte's carboxylic acid moiety. However, this compound lacks this acidic group, rendering it invisible or poorly sensitive in standard negative-mode release assays.

The Solution: This protocol employs a Polarity Switching or dedicated Positive Electrospray Ionization (ESI+) workflow, leveraging the hydroxyl groups on the impurity for protonation (


). This ensures compliance with ICH Q3A/B guidelines for impurity reporting thresholds.

Chemical Context & Mechanism

Understanding the structural divergence between the parent drug and the impurity is vital for method design.

  • Parent Drug (Treprostinil): Contains a carboxylic acid side chain.[1][2]

    • MW: 390.52 Da[2]

    • Ionization:[3] High efficiency in ESI- (

      
       m/z 389.2).
      
  • Impurity (this compound): Formed via thermal decarboxylation (loss of

    
    ).
    
    • MW: 346.51 Da[2][4]

    • Ionization:[3] Neutral/Alcoholic. Requires ESI+ (

      
       m/z 347.5).
      
Degradation Pathway Diagram

The following diagram illustrates the thermal degradation mechanism necessitating this specific protocol.

DegradationPathway Treprostinil Treprostinil (C23H34O5) Acidic Side Chain Stress Thermal Stress (Decarboxylation) Treprostinil->Stress Descarboxy This compound (C22H34O3) Neutral Ether/Diol Stress->Descarboxy - 44 Da CO2 CO2 (Gas) Stress->CO2

Caption: Thermal decarboxylation of Treprostinil results in the loss of the acidic moiety, significantly altering ionization properties.

Method Development Strategy

Chromatography (LC)

Because this compound lacks the polar carboxylic acid, it is significantly more hydrophobic than the parent drug.

  • Column Choice: A C18 column with high carbon load is recommended to retain the neutral impurity.

  • Elution Profile: Expect this compound to elute after Treprostinil in a Reverse Phase (RP) gradient.

Mass Spectrometry (MS)[3][5]
  • Polarity: Positive (ESI+) .

  • Mobile Phase Additive: 0.1% Formic Acid is mandatory to facilitate protonation of the hydroxyl groups on the impurity. Ammonium formate (5-10 mM) can be added to stabilize the baseline but avoid high salt concentrations that suppress the signal.

Detailed Experimental Protocol

Materials & Reagents
  • Standard: this compound (CAS: 101692-01-7).[1][5]

  • Internal Standard (IS): Treprostinil-d9 (Note: If using d9-Treprostinil, monitor for cross-talk; an analog IS like Iloprost may be used if d9 is unavailable, though deuterated is preferred).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

Sample Preparation (Solid Phase Extraction)

Direct protein precipitation (PPT) may be insufficient for low-level impurity quantification due to matrix suppression. SPE is recommended.

  • Aliquot: 200 µL plasma/sample.

  • IS Addition: Add 20 µL Internal Standard working solution.

  • Dilution: Add 200 µL 1% Formic Acid in water (Pre-treatment to disrupt protein binding).

  • SPE Loading: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB or Strata-X).

    • Condition: 1 mL MeOH, then 1 mL Water.

    • Load: Pre-treated sample.[6][7]

    • Wash: 1 mL 5% Methanol in Water.

    • Elute: 1 mL 100% Acetonitrile.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).
    
LC-MS/MS Parameters

Liquid Chromatography:

Parameter Setting
System UHPLC (Agilent 1290 / Waters Acquity)
Column Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min

| Temp | 45°C |

Gradient Table:

Time (min) % B Event
0.0 30 Start
1.0 30 Hold
4.0 95 Ramp (Elute Impurity)
5.0 95 Wash
5.1 30 Re-equilibrate

| 7.0 | 30 | End |

Mass Spectrometry (Source Parameters):

  • Mode: ESI Positive (ESI+)

  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

  • Sheath Gas: 40 arb units

MRM Transitions (Optimize using pure standard):

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Type
This compound 347.5

329.5 (

)
15Quantifier
This compound347.5173.1 (Fragment)30Qualifier
Treprostinil (Parent)*391.5

331.220Monitor

*Note: While Treprostinil is best analyzed in Negative mode, it can be monitored in Positive mode for retention time confirmation, though sensitivity will be lower.

Workflow Diagram

Workflow Sample Sample (Plasma/Formulation) SPE SPE Extraction (Polymeric RP) Sample->SPE LC UHPLC Separation (C18, Acidic MP) SPE->LC Ionization ESI Positive Mode (Target: m/z 347.5) LC->Ionization Detection MS/MS Detection (MRM: 347->329) Ionization->Detection

Caption: End-to-end workflow for the isolation and detection of this compound.

Validation & Troubleshooting

Validation Criteria (per ICH Q2)
  • Linearity:

    
     over range 0.5 ng/mL – 100 ng/mL.
    
  • Accuracy: 85-115% of nominal concentration.

  • Precision: CV < 15%.

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, optimize the SPE wash step (increase % organic wash to 10-15% MeOH if impurity retention allows).

Troubleshooting Guide
  • Low Sensitivity: Ensure the mobile phase is acidic (pH < 3). Neutral or basic mobile phases will suppress protonation of the alcohol groups.

  • Carryover: this compound is lipophilic. If carryover is observed, add a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20).

  • Interference: If a peak appears at the same retention time in the blank, check for plasticizer contamination (common in ESI+), as phthalates can mimic isobaric interferences.

References

  • United States Pharmacopeia (USP). Treprostinil Monograph: Impurities. (Accessed 2023).[8]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6918173 (Treprostinil). (Accessed 2023).[8]

  • Ghonem, N. et al. (2024).[6][7] Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method.[7][9] Clinica Chimica Acta.[6]

  • Simson Pharma. this compound Reference Standard Data. (Structure and CAS verification).

  • International Council for Harmonisation (ICH). ICH Q3B(R2) Impurities in New Drug Products.

Sources

Application Note: Synthesis of Descarboxy Treprostinil Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists requiring a high-purity reference standard of Descarboxy Treprostinil (CAS: 101692-01-7). This compound is a critical process impurity and degradation product monitored during the manufacturing of Treprostinil.

Executive Summary & Scientific Rationale

In the regulatory landscape of prostacyclin analog development (ICH Q3A/Q3B), the identification and quantification of impurities are mandatory. This compound is the decarboxylated derivative of the Treprostinil side chain. Chemically, it represents the transformation of the oxyacetic acid moiety (


) into a methyl ether (

) via the loss of

.

While this molecule can form via thermal decarboxylation of the API, that pathway yields complex mixtures unsuitable for reference standard production. This protocol utilizes a de novo synthesis strategy via selective O-methylation of the Benzindene Triol intermediate. This approach guarantees structural specificity and high purity (>99%) required for analytical referencing.

Chemical Identity
ParameterDetail
Common Name This compound
Synonyms Treprostinil Impurity 2; 5-Methoxy-Treprostinil
CAS Number 101692-01-7
Chemical Formula

Molecular Weight 346.51 g/mol
Structure Description Methyl ether derivative of the benzindene prostacyclin core.

Retrosynthetic Analysis & Strategy

The synthesis targets the phenolic hydroxyl group at position 5 of the benzindene core. The starting material is Benzindene Triol (also known as Descarboxymethyl Treprostinil, CAS 101692-02-8), which contains three hydroxyl groups:

  • C5-Phenolic OH:

    
     (Most Acidic)
    
  • C2-Secondary Aliphatic OH:

    
    
    
  • C3'-Secondary Aliphatic OH:

    
    
    

Strategic Insight: By utilizing a weak base (


) in a polar aprotic solvent (Acetone or DMF), we can selectively deprotonate the phenolic hydroxyl without affecting the aliphatic alcohols. Subsequent trapping with Methyl Iodide (

) yields the desired methyl ether exclusively.
Reaction Scheme Visualization

SynthesisPath Triol Benzindene Triol (Starting Material) CAS: 101692-02-8 Intermediate Phenoxide Intermediate Triol->Intermediate Selective Deprotonation (pKa ~10) Conditions Reagents: K2CO3 (Base) MeI (Methylating Agent) Solvent: Acetone Conditions->Intermediate Product This compound (Target Standard) CAS: 101692-01-7 Intermediate->Product Sn2 Alkylation

Caption: Selective O-methylation pathway targeting the C5-phenolic hydroxyl group.

Detailed Experimental Protocol

Materials & Reagents[2][3][4][5][6]
  • Precursor: Benzindene Triol (Descarboxymethyl Treprostinil), >98% purity.

  • Reagent: Methyl Iodide (

    
    ), 99.5%. Warning: Carcinogen/Neurotoxin.
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Solvent: Acetone (HPLC Grade) or DMF (anhydrous).

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    ).
    
Synthesis Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge Benzindene Triol (1.0 eq, e.g., 1.0 g, 3.0 mmol) into the flask.

  • Add Acetone (20 mL, 20 vol) and stir to dissolve.

  • Add Potassium Carbonate (1.5 eq, 0.62 g, 4.5 mmol). The mixture will appear as a suspension.

  • Critical Step: Add Methyl Iodide (1.2 eq, 0.22 mL, 3.6 mmol) dropwise via syringe.

    • Note: A slight excess of

      
       ensures complete conversion, but large excesses should be avoided to prevent potential methylation of aliphatic alcohols (though unlikely with 
      
      
      
      ).

Step 2: Reaction Monitoring

  • Stir the reaction mixture at ambient temperature (20–25°C) for 4–6 hours.

  • Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC.

    • Target: Disappearance of Triol (

      
      ) and appearance of Product (
      
      
      
      ).

Step 3: Workup

  • Filter the reaction mixture through a sintered glass funnel or Celite pad to remove solid

    
    . Rinse the pad with acetone.
    
  • Concentrate the filtrate under reduced pressure (Rotavap, 35°C) to obtain a crude oil.

  • Redissolve the oil in EtOAc (30 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
Purification (Flash Chromatography)

Reference standard quality requires >99% purity.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient elution from 20% EtOAc/Hexanes to 60% EtOAc/Hexanes.

  • Collection: Collect fractions containing the major spot.

  • Final Processing: Concentrate pure fractions and dry under high vacuum for 24 hours to remove trace solvents.

Analytical Characterization & Validation

The synthesized standard must be validated using the following criteria.

Expected NMR Data ( )
  • 
     NMR Diagnostic Signals: 
    
    • 
       3.80 ppm (s, 3H):  Strong singlet corresponding to the methoxy group (
      
      
      
      )
      . This confirms the "Descarboxy" modification.
    • 
       6.7–7.2 ppm (m, 3H):  Aromatic protons of the benzindene ring.
      
    • Absence of

      
       4.6 ppm:  No singlet for 
      
      
      
      (methylene of the side chain), confirming it is not Treprostinil.
  • 
     NMR: 
    
    • Look for the methoxy carbon signal at

      
       55 ppm .
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Molecular Ion: Expected

    
     Da.
    
  • Adducts:

    
     Da.
    
Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Waters XBridge,

    
     mm, 3.5 µm).
    
  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 30% B to 90% B over 20 mins.

  • Acceptance Criteria: Purity Area %

    
     98.0%.
    

Workflow Visualization

The following diagram illustrates the critical path from raw material to validated standard.

Workflow Start Start: Benzindene Triol React Methylation (K2CO3, MeI, Acetone, 25°C) Start->React Check In-Process Control (TLC/HPLC) Conversion > 98%? React->Check Check->React No (Extend Time) Workup Filtration & Extraction (Remove Salts) Check->Workup Yes Purify Flash Chromatography (Silica Gel) Workup->Purify Validate Analytical Validation (NMR, MS, HPLC) Purify->Validate

Caption: Operational workflow for the synthesis and validation of this compound.

References

  • Pharmaffiliates. (n.d.). This compound Reference Standard Data. Retrieved from

  • Moriarty, R. M., et al. (2004). "The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil)." Journal of Organic Chemistry, 69(6), 1890-1902.

  • United Therapeutics Corp. (2009).[1] Process for the preparation of Treprostinil. WIPO Patent WO2009078965. Retrieved from

  • Venkatasai Life Sciences. (n.d.). Treprostinil Impurity Standards. Retrieved from

  • Axios Research. (n.d.). Treprostinil Impurity 2 (this compound). Retrieved from

Sources

Using Descarboxy Treprostinil as an analytical standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic implementation of Descarboxy Treprostinil (CAS 101692-01-7) as a reference standard for the quality control of Treprostinil API and drug products. As a degradation product resulting from thermal stress, this compound represents a critical quality attribute (CQA) that must be monitored according to ICH Q3A/B guidelines. This guide provides a validated Reverse-Phase HPLC (RP-HPLC) protocol, explains the mechanistic causality of separation, and offers a self-validating workflow for pharmaceutical researchers.

Introduction & Regulatory Context

Treprostinil is a synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH).[1][2] While chemically stable compared to natural prostacyclin, the molecule is susceptible to specific degradation pathways, most notably decarboxylation of the side chain under high thermal or acidic stress.

Regulatory bodies (FDA/EMA) require strict monitoring of related substances. The This compound impurity is non-acidic, unlike the parent molecule, which drastically alters its pharmacological and toxicological profile. Accurate quantification is mandatory to ensure the "purity profile" remains within the qualification thresholds defined in USP General Chapter <1086> Impurities in Drug Substances .

Chemical Profile & Mechanism of Formation

To effectively use this standard, one must understand its origin. Treprostinil contains a carboxylic acid moiety on the side chain. Under elevated temperatures or catalytic conditions, this group is susceptible to decarboxylation, releasing CO₂ and yielding the neutral "Descarboxy" derivative.

Comparative Data:

FeatureTreprostinil (API)This compound (Impurity)
CAS Number 81846-19-7101692-01-7
Molecular Formula C₂₃H₃₄O₅C₂₂H₃₄O₃
Molecular Weight 390.52 g/mol 346.51 g/mol
Acidity (pKa) ~4.5 (Carboxylic Acid)Neutral (Alkane-like tail)
RP-HPLC Behavior Elutes Earlier (More Polar)Elutes Later (More Hydrophobic)
Mechanistic Pathway (Visualization)

The following diagram illustrates the thermal degradation pathway leading to the formation of the impurity.

DecarboxylationPathway Treprostinil Treprostinil (C23H34O5) Carboxylic Acid Stress Thermal Stress (>60°C / Acidic pH) Treprostinil->Stress Exposure Transition Transition State (Cyclic Mechanism) Stress->Transition Activation Energy Descarboxy This compound (C22H34O3) Neutral Species Transition->Descarboxy Decarboxylation CO2 CO2 Gas (Irreversible Loss) Transition->CO2 Release

Figure 1: Thermal degradation pathway of Treprostinil yielding the Descarboxy impurity via loss of carbon dioxide.

Analytical Method Development

The Separation Logic (Expertise)

The fundamental challenge in separating Treprostinil from its Descarboxy analog lies in the hydrophobic shift .

  • Treprostinil possesses a terminal carboxylic acid.[3] In acidic mobile phases (pH 2.0–3.0), this group is protonated (

    
    ), rendering it neutral but still polar enough to interact with the aqueous phase.
    
  • This compound lacks this group entirely, effectively replacing a polar moiety with a hydrogen. This makes the molecule significantly more hydrophobic .

Conclusion: On a C18 column, this compound will have a higher retention factor (


)  than the API. If the gradient is too shallow, the impurity will carry over or elute in the wash step. If the re-equilibration is insufficient, it will appear as a ghost peak in subsequent injections.

Detailed Experimental Protocol

Reagents & Equipment
  • HPLC System: Agilent 1290 Infinity II or Waters H-Class (UHPLC capable).

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).

Step 1: Preparation of Mobile Phases
  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with Dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Why pH 3.0? This suppresses the ionization of Treprostinil silanols, ensuring sharp peaks, while having no effect on the neutral Descarboxy impurity.

Step 2: Standard Preparation
  • Stock Solution A (Treprostinil): 1.0 mg/mL in 50:50 Methanol:Water.

  • Stock Solution B (Descarboxy Std): 0.1 mg/mL in 100% Acetonitrile.

    • Note: this compound has lower solubility in pure water. Use Acetonitrile or Methanol for the primary stock.

  • System Suitability Solution: Dilute Stock A to 0.5 mg/mL and spike with Stock B to achieve a concentration of 5.0 µg/mL (1% impurity level relative to API).

Step 3: Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 40°C
Injection Vol 10 µL
Detection UV @ 276 nm (Aromatic ring absorption)

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 70 30 Start
15.0 40 60 Linear Gradient
20.0 10 90 Wash (Elute Descarboxy)
22.0 10 90 Hold
22.1 70 30 Re-equilibration

| 30.0 | 70 | 30 | End |

Workflow & Validation Logic

The following workflow ensures the method is self-validating. If the System Suitability Test (SST) fails, the specific branch of the diagram identifies the likely root cause.

AnalyticalWorkflow Start Start Analysis Prep Prepare Spiked Standard Solution Start->Prep Inject Inject 10 µL (Gradient Run) Prep->Inject Decision Check Resolution (Rs) Treprostinil vs. Descarboxy Inject->Decision Pass Rs > 2.0 Proceed to Sample Analysis Decision->Pass Yes Fail Rs < 2.0 Co-elution Risk Decision->Fail No Fix1 Action: Decrease %B (Start Gradient at 25%) Fail->Fix1 Fix2 Action: Check Column Age (Hydrophobic Collapse) Fail->Fix2

Figure 2: Decision tree for analytical method validation and troubleshooting.

System Suitability & Data Analysis

To guarantee Trustworthiness of the data, the following criteria must be met before releasing results. This acts as the "Self-Validating" mechanism of the protocol.

  • Relative Retention Time (RRT):

    • Treprostinil: 1.00

    • This compound: ~1.25 to 1.35 (Must be established during validation).

    • Logic: If the RRT shifts significantly, it indicates mobile phase evaporation (organic loss) or column aging.

  • Resolution (

    
    ): 
    
    • Must be > 2.0 between Treprostinil and this compound.

  • Tailing Factor (

    
    ): 
    
    • Treprostinil: < 1.5 (Indicates proper pH control).

Calculation of Impurity Content:



Where 

is the peak area of this compound and

is the sum of all peak areas. (Note: Response factors are generally assumed to be 1.0 for structural analogs unless determined otherwise by NMR).

References

  • United States Pharmacopeia (USP). (2023). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF. [Link]

  • Pharmaffiliates. (2024). This compound Reference Standard (CAS 101692-01-7).[2][4][Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Treprostinil (CID 6918140).[3][Link]

  • International Conference on Harmonisation (ICH). (2006). Q3B(R2) Impurities in New Drug Products.[Link]

  • ScienceDirect. (2015). Stability indicating RP-HPLC method for estimation of Treprostinil.[5][6][Link]

Sources

Descarboxy Treprostinil in vitro cell-based assay development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of Descarboxy Treprostinil (Impurity A) via cAMP HTRF Assay

Executive Summary

This compound (often designated as Impurity A; CAS 101692-01-7) is a process-related impurity and degradation product of Treprostinil, a prostacyclin analog used in the treatment of Pulmonary Arterial Hypertension (PAH).[1] Under ICH Q3B(R2) guidelines, impurities in drug products exceeding qualification thresholds must be characterized for biological safety.[1]

This application note outlines the development of a cell-based functional assay to quantify the pharmacological activity of this compound relative to the parent drug. Given that the carboxylate moiety of prostacyclins is critical for orthosteric binding to the IP receptor (Prostacyclin Receptor), this assay aims to validate the hypothesis that this compound exhibits negligible potency, thereby establishing a safety margin for its presence in pharmaceutical formulations.

Mechanism of Action & Assay Principle

Treprostinil acts as a potent agonist of the IP Receptor (PTGIR), a G-protein coupled receptor (GPCR).[1] Upon binding, the IP receptor undergoes a conformational change that activates the Gs alpha subunit (


). This stimulates Adenylyl Cyclase (AC)  to convert ATP into cyclic AMP (cAMP) , a second messenger that drives vasodilation.[1]

Structural Logic: The carboxylic acid group on the


-chain of Treprostinil is essential for ionic interaction with conserved Arginine residues (e.g., Arg279 in human IP receptor) within the binding pocket. The descarboxy  variant lacks this anionic anchor, predicting a drastic loss of affinity and efficacy.
Signaling Pathway Diagram

IP_Signaling Treprostinil Treprostinil (Agonist) IP_Rec IP Receptor (GPCR) Treprostinil->IP_Rec High Affinity Binding Descarboxy Descarboxy Treprostinil (Impurity) Descarboxy->IP_Rec Negligible Binding Gs Gs Protein IP_Rec->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Accumulation) AC->cAMP Catalysis ATP ATP ATP->AC Vasodilation Vasodilation (Response) cAMP->Vasodilation Downstream Signaling

Figure 1: The IP Receptor signaling cascade.[1] Treprostinil drives cAMP accumulation, while the descarboxy impurity is hypothesized to fail in receptor engagement.

Experimental Design Strategy

To ensure Scientific Integrity and robust data (E-E-A-T), we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.[1] This method is preferred over radioactive filtration assays due to its "mix-and-read" format, which minimizes variability caused by wash steps.[1]

  • Cell Model: CHO-K1 cells stably overexpressing the human IP receptor (CHO-hIP).[1] Native expression in HUVECs is often too variable for precise impurity profiling; overexpression ensures a high signal-to-noise ratio (S/N).[1]

  • Detection Method: Competitive immunoassay between native cAMP (produced by cells) and d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.[1][2]

    • High cAMP = Low FRET signal.[1]

    • Low cAMP = High FRET signal.[1]

  • Critical Reagent: IBMX (3-isobutyl-1-methylxanthine) .[1] A non-selective phosphodiesterase (PDE) inhibitor.[1]

    • Causality: Without IBMX, cellular PDEs will rapidly degrade the generated cAMP, blunting the signal and potentially masking weak activity of the impurity.

Detailed Protocol

Phase A: Reagent Preparation
  • Stimulation Buffer: HBSS (calcium/magnesium free) + 20 mM HEPES + 0.1% BSA (stabilizer) + 0.5 mM IBMX . pH adjusted to 7.4.[1]

  • Compound Dilution:

    • Treprostinil (Reference): Prepare a 10 mM stock in 100% DMSO. Perform 1:3 serial dilutions in Stimulation Buffer to generate an 11-point curve (Top conc: 1

      
      M).[1]
      
    • This compound (Test): Prepare a 10 mM stock. Since potency is expected to be low, test at higher concentrations (Top conc: 100

      
      M) to confirm lack of activity.[1]
      
    • Forskolin (Positive Control): 10

      
      M final concentration (defines 
      
      
      
      ).[1]
Phase B: Assay Workflow

Assay_Workflow Step1 1. Cell Preparation Harvest CHO-hIP cells Resuspend in Stimulation Buffer (Density: 2,000 cells/well) Step2 2. Plating (384-well) Dispense 5 µL cells/well Step1->Step2 Step3 3. Compound Addition Add 5 µL of Treprostinil or This compound (Incubate 30 min @ RT) Step2->Step3 Step4 4. Lysis & Detection Add 5 µL cAMP-d2 Add 5 µL Anti-cAMP-Cryptate Step3->Step4 Step5 5. Equilibrium Incubate 1 hr @ RT (Dark) Step4->Step5 Step6 6. Readout TR-FRET Reader (Ex: 337nm | Em: 665nm/620nm) Step5->Step6

Figure 2: Step-by-step HTRF cAMP accumulation workflow for impurity profiling.

  • Cell Seeding: Dissociate CHO-hIP cells using Versene (avoid Trypsin if possible to preserve receptors).[1] Resuspend in Stimulation Buffer at

    
     cells/mL. Dispense 5 
    
    
    
    L/well into a white 384-well low-volume plate (2,000 cells/well).
  • Stimulation: Add 5

    
    L of diluted compounds (Treprostinil or Descarboxy impurity).
    
    • Note: Final DMSO concentration must be

      
       to avoid solvent interference.
      
  • Incubation: Incubate for 30–45 minutes at Room Temperature (RT).

  • Detection: Add 5

    
    L of cAMP-d2 acceptor followed by 5 
    
    
    
    L of Anti-cAMP-Cryptate donor (prepared in Lysis Buffer).[1]
  • Read: Incubate 1 hour in the dark. Read on a TR-FRET compatible plate reader (e.g., EnVision or PHERAstar).[1]

Data Analysis & Interpretation

Calculation

Calculate the HTRF Ratio:



Note: The signal is inversely proportional to cAMP concentration.[1]

Convert Ratios to cAMP concentrations using a cAMP standard curve run in parallel on the same plate. Fit data to a 4-parameter logistic (4PL) model :


[1]
Expected Results Summary
ParameterTreprostinil (Reference)This compound (Impurity)Interpretation

~ 0.5 – 2.0 nM> 10,000 nM (or non-convergent)Impurity has >1000-fold lower affinity.[1]

100% (defined)< 5% of ReferenceImpurity acts as a partial agonist or is inactive.[1]
Relative Potency 1.0< 0.001Passes Qualification (Inactive).[1]
Validation Criteria (Self-Validating System)
  • Z-Factor: Must be

    
     (calculated using Buffer vs. Forskolin wells).
    
  • Basal Stability: Buffer-only wells must show high FRET signal (low cAMP).[1]

  • Reference Standard: The

    
     of the Treprostinil control must fall within 2-fold of the historical geometric mean.
    

Troubleshooting & Optimization

  • Hook Effect: If the Descarboxy compound shows activity only at extremely high concentrations (

    
    ), ensure this isn't a non-specific artifact (e.g., compound fluorescence or cell toxicity).[1] Run a cell viability counter-screen (e.g., CellTiter-Glo).[1]
    
  • Solubility: this compound is more lipophilic than the parent salt. Watch for precipitation at high concentrations in aqueous buffer; ensure intermediate dilutions use DMSO before the final step.

References

  • United States Pharmacopeia (USP). Treprostinil Monograph. (Defines Impurity A and process-related impurities). [1]

  • International Council for Harmonisation (ICH). Guideline Q3B(R2): Impurities in New Drug Products.[1][3] (Regulatory framework for impurity qualification).[1][3][4][5] [1][3]

  • Whorton, A. R., et al. "Pharmacological characterization of the human prostacyclin receptor."[1] Molecular Pharmacology, 2000.[1] (Foundational text on IP receptor signaling).

  • Cisbio/Revvity. cAMP Gs Dynamic Kit - User Guide. (Standard industry protocol for HTRF cAMP assays).[1] [1]

  • Gomberg, R. "Prostacyclin analogs: Structure-activity relationships."[1] Journal of Medicinal Chemistry. (Establishes the necessity of the carboxylate group for binding).

Sources

Application Note: Strategic Isolation and Purification of Descarboxy Treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, self-validating protocol for the isolation of Descarboxy Treprostinil (also known as Treprostinil Impurity 1).[1] It moves beyond simple recipe-following to explain the physicochemical logic driving each separation step, ensuring reproducibility and scientific integrity.

Executive Summary & Scientific Rationale

In the development of Treprostinil (a prostacyclin analog for pulmonary arterial hypertension), the identification and control of impurities are critical for ICH Q3A/B compliance. This compound (CAS 101692-01-7) is a significant degradation product formed via the decarboxylation of the oxyacetic acid side chain.[1]

Isolating this specific impurity is challenging due to its structural similarity to the parent API. However, a distinct physicochemical difference exists: Acidity .

  • Treprostinil: Contains a carboxylic acid group (

    
    ).
    
  • This compound: Lacks the carboxylic acid (neutral methyl ether functionality).

This protocol leverages this


 divergence to create a self-validating isolation system .[1] By manipulating pH, we can force the parent API into the aqueous phase while the target impurity remains in the organic phase, achieving >90% purity before a single drop of solvent enters a chromatography column.[1]

Chemical Context & Mechanism

Understanding the formation of the impurity is the first step in efficient isolation.

  • Parent Molecule: Treprostinil (

    
    , MW 390.5)[1][2]
    
  • Target Impurity: this compound (

    
    , MW 346.5)[1][2][3]
    
  • Transformation: Thermal decarboxylation of the glycolic acid ether side chain to a methyl ether.

Reaction Scheme


(Where R represents the benzindene prostacyclin core)[1]

Experimental Protocol

Phase 1: Targeted Generation (Enrichment)

Objective: To intentionally generate a reaction mixture enriched with this compound, simulating a "worst-case" thermal degradation scenario.

  • Charge: Place 1.0 g of Treprostinil (free acid) into a round-bottom flask.

  • Solvent: Add 10 mL of high-boiling inert solvent (e.g., Diglyme or Sulfolane).

    • Note: Avoid alcohols to prevent esterification side-reactions.[1]

  • Reaction: Heat to 140°C - 150°C under Nitrogen atmosphere for 4–6 hours.

  • Monitoring: Monitor via HPLC (Method described in Phase 3). The Descarboxy peak (RRT ~1.2-1.3) should grow as the main peak diminishes.

  • Termination: Stop when the impurity area % reaches >30%. Cool to room temperature.

Phase 2: Orthogonal Isolation (Liquid-Liquid Extraction)

Objective: Bulk removal of residual Treprostinil using pH-controlled partitioning.[1] This is the critical "Self-Validating" step.

Principle: At pH 10, Treprostinil is deprotonated (ionized, water-soluble).[1] this compound is neutral (hydrophobic, organic-soluble).[1]

Workflow:

  • Dilution: Dilute the reaction mixture with 50 mL Dichloromethane (DCM) .

  • First Wash (Acidic - Optional): Wash with 0.1 N HCl (20 mL) to remove any basic decomposition byproducts.[1] Discard aqueous layer.

  • The "Switch" (Critical Step): Extract the DCM layer with 0.1 M Sodium Carbonate (

    
    ) , pH ~10.5 (3 x 30 mL).[1]
    
    • Mechanism:[4]

      
      .[1]
      
    • Result: The Aqueous Phase now holds the unreacted Treprostinil. The Organic Phase (DCM) holds the this compound.

  • Validation Check: Spot the organic layer on a TLC plate. It should show a single major spot (Descarboxy) with minimal tailing (absence of acid).[1]

  • Concentration: Dry the DCM layer over

    
    , filter, and evaporate to dryness.
    
    • Yield: Expect a yellow/brown oil containing >85% this compound.

Phase 3: Preparative HPLC Polishing

Objective: Final purification to >98% for use as a Reference Standard.

Chromatographic Parameters:

ParameterCondition
Column C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 5

m, 21.2 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 15 - 20 mL/min
Detection UV @ 217 nm (Benzindene chromophore)
Gradient 0-2 min: 40% B (Hold)2-20 min: 40%

80% B (Linear)20-25 min: 95% B (Wash)

Elution Logic: this compound is significantly less polar than Treprostinil due to the loss of the carboxylate. It will elute later than the parent peak.

  • Treprostinil RT: ~8-10 min

  • Descarboxy RT: ~14-16 min[1]

Collection Strategy: Collect fractions corresponding to the major late-eluting peak. Pool fractions, evaporate ACN, and lyophilize the remaining water to obtain the product as a white to off-white solid.[1]

Process Visualization (Workflow Diagram)[1]

The following diagram illustrates the logical flow of the isolation, highlighting the critical phase separation step.

Treprostinil_Isolation Start Treprostinil (Parent API) (Acidic pKa ~4.5) Reaction Thermal Stress (140°C, Inert Solvent) Start->Reaction Decarboxylation Mixture Crude Mixture (Treprostinil + Descarboxy) Reaction->Mixture LLE_Step Liquid-Liquid Extraction Solvent: DCM vs. Na2CO3 (pH 10) Mixture->LLE_Step Dissolve in DCM Phase_Aq Aqueous Phase (pH 10) Contains: Treprostinil Salt (Discard or Recover) LLE_Step->Phase_Aq Ionized Acid Phase_Org Organic Phase (DCM) Contains: this compound (Neutral Species) LLE_Step->Phase_Org Neutral Extraction Evap Evaporation & Drying Phase_Org->Evap PrepHPLC Preparative HPLC (C18, ACN/Water Gradient) Evap->PrepHPLC Crude Oil Final Pure this compound (>98% Reference Standard) PrepHPLC->Final Late Eluting Fraction

Figure 1: Workflow for the isolation of this compound, emphasizing the pH-dependent partitioning step.

Quality Control & Characterization

To validate the identity of the isolated material, compare against the following expected data:

  • Mass Spectrometry (ESI+):

    • Expected

      
       Da (vs 391.5 for Treprostinil).[1]
      
    • Expected

      
       Da.
      
  • 1H NMR (

    
    ): 
    
    • Look for the disappearance of the characteristic

      
       singlet (usually 
      
      
      
      4.6 ppm).[1]
    • Look for the appearance of a new methyl ether singlet (

      
      ) around 
      
      
      
      3.8 ppm (depending on exact conformation) or simply the integration change if the side chain was cleaved to a hydroxyl.[1] Note: In the specific case of this compound (CAS 101692-01-7), the structure is the methyl ether analog.[1]
  • HPLC Purity:

    • Target >98.0% area normalization.

    • Relative Retention Time (RRT) vs Treprostinil: ~1.3.

References

  • Pharmaffiliates. (n.d.). This compound (CAS 101692-01-7) Technical Data. Retrieved January 28, 2026, from [Link][1]

  • United Therapeutics Corp. (2013). Process for the preparation of Treprostinil. U.S. Patent No. 8,350,079. Washington, DC: U.S. Patent and Trademark Office.
  • Moriarty, R. M., et al. (2004).[1] Stereoselective synthesis of prostacyclin derivatives. U.S. Patent No. 6,700,025. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • SynZeal Research. (n.d.). Treprostinil Impurity 2 and Descarboxy Analogues. Retrieved January 28, 2026, from [Link][1]

  • PubChem. (2025). Descarboxymethyl treprostinil (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

Sources

Technical Application Note: Strategic Utilization of Descarboxy Treprostinil in High-Fidelity Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for analytical chemists and pharmaceutical scientists. It synthesizes established chromatographic principles with specific data regarding the Treprostinil impurity profile.

Executive Summary & Scientific Rationale

In the development of Treprostinil (a synthetic prostacyclin analog used for pulmonary arterial hypertension), the control of impurities is a Critical Quality Attribute (CQA). Among the degradation products, Descarboxy Treprostinil represents a specific stability-indicating marker formed via the decarboxylation of the oxyacetic acid side chain.

Unlike oxidative impurities which may vary with headspace oxygen, this compound is a thermally driven degradant that correlates directly with process temperature excursions and long-term stability under acidic conditions. Its accurate identification is paramount because its structural similarity to the parent drug requires high-resolution chromatography to prevent co-elution and potential "hidden" impurities.

This protocol details the application of this compound as a System Suitability Reference Standard to validate chromatographic resolution and establish Relative Response Factors (RRF) for quantitative impurity profiling.

Chemical Context & Degradation Mechanism[1]

To effectively utilize this standard, one must understand its formation. Treprostinil contains a glycolic acid ether moiety at the C-5 position of the benzindene ring. Under thermal stress or acidic catalysis, this moiety undergoes decarboxylation.

  • Parent Molecule: Treprostinil (

    
    , MW: 390.52)[1]
    
  • Impurity: this compound (

    
    , MW: 346.51)[2]
    
  • Transformation: Loss of

    
     (
    
    
    
    Da) and conversion of the carboxylic acid tail to a methyl ether.
Mechanism Visualization

The following diagram illustrates the degradation pathway and the analytical logic for separation.

Treprostinil_Degradation Treprostinil Treprostinil API (Polar Carboxyl Group) Stress Thermal Stress / Acidic pH (Decarboxylation) Treprostinil->Stress HPLC RP-HPLC Separation (C18 Column) Treprostinil->HPLC Injection Descarboxy This compound (Hydrophobic Methyl Ether) Stress->Descarboxy - CO2 CO2 CO2 (Gas) Stress->CO2 Descarboxy->HPLC Injection Result Late Eluting Peak (High RRT) HPLC->Result Hydrophobic Interaction

Caption: Figure 1. Thermal decarboxylation pathway of Treprostinil yielding the hydrophobic Descarboxy impurity, resulting in increased retention time on Reverse Phase media.

Experimental Protocol: Impurity Profiling Workflow

Disclaimer: This protocol is a generalized high-performance methodology derived from standard prostacyclin analysis techniques. Optimization for specific matrix effects (e.g., liposomal formulations vs. parenteral solutions) is required.

Materials & Reagents[5][6][7]
  • Reference Standard: this compound (Purity >98%, CAS 101692-01-7).

  • API Standard: Treprostinil Sodium (USP Reference Standard equivalent).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Milli-Q Water.

  • Additives: Formic Acid (for LC-MS) or Orthophosphoric Acid (for UV-only methods).

Chromatographic Conditions (UHPLC/HPLC)

The loss of the carboxyl group makes this compound significantly more hydrophobic than the parent. A gradient elution is strictly required to elute this impurity within a reasonable runtime while maintaining resolution from the parent peak.

ParameterSpecificationRationale
Column C18,

mm,

(e.g., Waters BEH or Agilent Zorbax)
High surface area for resolving structural isomers.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of residual silanols; maintains Treprostinil in non-ionized form.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic impurities like this compound.
Flow Rate 0.3 - 0.4 mL/minOptimized for UHPLC backpressure and mass transfer.
Column Temp

Enhances mass transfer and reduces peak tailing.
Detection UV @ 224 nmTargets the benzindene aromatic ring absorption maximum.
Injection Vol

Minimized to prevent column overload and peak broadening.
Gradient Program
  • T=0 min: 70% A / 30% B (Equilibration)

  • T=15 min: 40% A / 60% B (Linear Ramp - Elution of Parent)

  • T=20 min: 5% A / 95% B (Wash - Elution of Descarboxy Impurity)

  • T=25 min: 5% A / 95% B (Hold)

  • T=25.1 min: 70% A / 30% B (Re-equilibration)

Standard Preparation & Spiking Strategy

To determine the Relative Response Factor (RRF) , you must prepare a linearity curve of the impurity against the parent.

  • Stock Solution A (Impurity): Dissolve 1.0 mg this compound in 10 mL Methanol (

    
    ).
    
  • Stock Solution B (Parent): Dissolve 10.0 mg Treprostinil API in 10 mL Methanol (

    
    ).
    
  • Sensitivity Solution: Dilute Stock A to

    
     (0.05% level) to verify Limit of Quantification (LOQ).
    
  • Spiked Sample: Spike Stock A into a preparation of Stock B at 0.1%, 0.5%, and 1.0% levels to validate resolution.

Data Analysis & System Suitability[1][6]

Identification by Relative Retention Time (RRT)

Due to the loss of the polar carboxylic acid, this compound interacts more strongly with the C18 stationary phase.

  • Treprostinil RT: ~8-10 minutes (approximate, depends on column dimension).

  • This compound RT: ~18-22 minutes.

  • Expected RRT: ~2.0 - 2.2 relative to Treprostinil.

Note: If the impurity elutes too late, increase the slope of the gradient ramp from 15-20 minutes.

Calculation of Relative Response Factor (RRF)

The RRF is critical for calculating the impurity content in routine QC without using an external impurity standard every time.



Since the chromophore (benzindene ring) remains largely intact during decarboxylation, the RRF is expected to be close to 1.0 - 1.1 . However, this must be experimentally determined.

System Suitability Criteria

For a valid run, the following criteria must be met using the spiked solution:

  • Resolution (

    
    ):  > 2.0 between Treprostinil and any adjacent peak.
    
  • Tailing Factor: < 1.5 for the this compound peak (hydrophobic peaks often tail).

  • Signal-to-Noise (S/N): > 10 for the Sensitivity Solution (

    
     level).
    

Troubleshooting & Critical Considerations

"Ghost" Peaks & In-Situ Degradation

Issue: A small Descarboxy peak appears in the standard injection of pure Treprostinil. Cause: If the injector needle wash or diluent is too acidic or the sample sits in the autosampler at high temperature (


) for extended periods, in-situ decarboxylation can occur.
Solution: 
  • Maintain autosampler temperature at

    
    .
    
  • Ensure sample diluent pH is neutral or slightly buffered (pH 6-7) before injection, as the acidic mobile phase only contacts the sample during the run.

Analytical Workflow Diagram

Workflow Start Start: Impurity Profiling Prep Prepare Spiked Sample (API + Descarboxy Std) Start->Prep Inject Inject into UHPLC (C18 / Acidic Gradient) Prep->Inject Decision Check Resolution (Rs) Inject->Decision Fail Fail: Optimize Gradient (Adjust %B Slope) Decision->Fail Rs < 2.0 Pass Pass: Calculate RRT & RRF Decision->Pass Rs > 2.0 Fail->Inject Report Final Report: Impurity % w/w Pass->Report

Caption: Figure 2. Decision logic for validating the impurity profiling method using the Descarboxy reference standard.

References

  • Pharmaffiliates. (n.d.). This compound Reference Standard (CAS 101692-01-7).[3][4] Retrieved January 28, 2026, from [Link]

  • Heritage Research Journal. (2023). Liquid Chromatographic Method Development and Validation for the Quantitation of Treprostinil. Volume 71, Issue 8. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Quantification of treprostinil concentration... using LC-MS/MS. PubMed. Retrieved January 28, 2026, from [Link]

Sources

Application Note: Targeted Stability Profiling & Experimental Design for Descarboxy Treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In the development of prostacyclin analogs like Treprostinil (used for Pulmonary Arterial Hypertension), controlling degradation products is critical for patient safety and regulatory compliance (ICH Q3A/Q3B). While Treprostinil is chemically robust, the carboxylic acid moiety on the side chain renders it susceptible to decarboxylation under specific stress conditions (thermal and acidic environments).

The formation of Descarboxy Treprostinil (loss of


) results in a significant increase in hydrophobicity. This Application Note provides a blueprint for designing a stability study specifically targeted at isolating, quantifying, and validating this impurity. Unlike generic stability screens, this protocol emphasizes the Relative Retention Time (RRT)  shifts and Mass Balance  calculations required to prove a method is truly "stability-indicating."
Mechanistic Insight: The Decarboxylation Pathway

Treprostinil (


, MW 390.52) contains a terminal carboxylic acid. Under high thermal stress or acidic catalysis, this group can be cleaved.
  • Parent: Polar acidic tail.

  • Impurity (Descarboxy): Non-polar alkyl/aryl end.

  • Chromatographic Consequence: In Reverse-Phase Chromatography (RP-HPLC) using a C18 column, the loss of the polar carboxyl group causes the Descarboxy impurity to interact more strongly with the stationary phase. Expect the impurity to elute significantly later than the parent peak.

Experimental Workflow Visualization

The following diagram outlines the lifecycle of the this compound stability study, from stress testing to regulatory reporting.

StabilityWorkflow Start Treprostinil API Stress Forced Degradation (Acid/Heat Focus) Start->Stress Generate Impurity MethodDev UHPLC Method Dev (Gradient Optimization) Stress->MethodDev Isolate Peak Validation ICH Q2(R2) Validation (Specificity/LOQ) MethodDev->Validation Confirm RRT Analysis Stability Testing (Long Term/Accelerated) Validation->Analysis Report Mass Balance & Impurity Profiling Analysis->Report

Caption: End-to-end workflow for characterizing this compound, prioritizing stress generation and gradient optimization.

Protocol 1: Forced Degradation (Impurity Generation)

To validate the analytical method, we must first intentionally generate the Descarboxy impurity to determine its retention time and resolution.

Objective: Induce decarboxylation to achieve 10–20% degradation of the parent molecule.

Reagents
  • 1.0 N Hydrochloric Acid (HCl)

  • 1.0 N Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (

    
    )
    
  • Treprostinil Reference Standard[1]

Step-by-Step Procedure
  • Preparation: Prepare a 1.0 mg/mL stock solution of Treprostinil in Diluent (50:50 Methanol:Water).

  • Acid Stress (Targeting Decarboxylation):

    • Aliquot 5 mL of stock solution into a volumetric flask.

    • Add 5 mL of 1.0 N HCl .

    • Reflux: Heat at 80°C for 4 hours. Note: Decarboxylation is endothermic; higher heat + acid is the primary driver.

  • Base Stress: Treat with 1.0 N NaOH at 60°C for 4 hours (Controls for hydrolysis degradation, distinct from decarboxylation).

  • Oxidative Stress: Treat with 3%

    
     at Room Temp for 24 hours.
    
  • Neutralization: After stress time, neutralize acid/base samples to pH 7.0 before injection to protect the HPLC column.

Protocol 2: Stability-Indicating UHPLC Method

Causality: A standard isocratic method will likely fail. Because this compound is much more hydrophobic, it requires a gradient elution with a high organic wash at the end to ensure it elutes within a reasonable runtime.

Chromatographic Conditions
ParameterSettingRationale
System UHPLC (e.g., Agilent 1290 / Waters H-Class)High pressure required for sub-2µm particles.
Column C18, 1.7 µm, 2.1 x 100 mm (e.g., Zorbax Eclipse Plus)C18 provides necessary hydrophobic selectivity.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses silanol activity and keeps residual acids protonated.
Mobile Phase B Acetonitrile (ACN)Stronger eluent than Methanol, better for hydrophobic impurities.
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns.
Column Temp 40°CImproves mass transfer and peak shape.
Detection UV at 276 nm (PDA)Absorption maximum for the benzidine ring structure.
Gradient Program
  • 0.0 min: 70% A / 30% B (Equilibration)

  • 2.0 min: 70% A / 30% B (Hold for polar impurities)

  • 10.0 min: 10% A / 90% B (Ramp to elute this compound)

  • 12.0 min: 10% A / 90% B (Wash)

  • 12.1 min: 70% A / 30% B (Re-equilibration)

Expected Results:

  • Treprostinil (Parent): ~4.5 - 5.5 min.

  • This compound: ~8.5 - 9.5 min (Due to loss of polarity).

  • Resolution (

    
    ):  Must be > 2.0 between Parent and Impurity.
    

Protocol 3: Method Validation (ICH Q2 R2)

To ensure trustworthiness, the method must be validated specifically for the Descarboxy species.

A. Specificity & Peak Purity

Use a Diode Array Detector (DAD/PDA) to scan the Descarboxy peak (generated in Protocol 1).

  • Requirement: Peak Purity Angle < Peak Purity Threshold.

  • Verification: Ensure no co-elution with other degradation products (e.g., oxidative dimers).

B. Linearity & LOQ

Since this compound standards may be expensive or unavailable, use the Relative Response Factor (RRF) approach initially.

  • Assume RRF = 1.0 (similar chromophore to parent) unless isolated standard proves otherwise.

  • LOQ Determination: Dilute Treprostinil standard to 0.05% of target concentration. Signal-to-Noise (S/N) must be > 10.

C. Robustness (The "Self-Validating" Step)

Deliberately vary parameters to prove method reliability:

  • Column Temp: ± 5°C.

  • Flow Rate: ± 0.05 mL/min.[1]

  • Critical Check: Does the Descarboxy peak still resolve (

    
    ) from the parent peak under these changes?
    

Data Reporting: Mass Balance Calculation

The ultimate test of scientific integrity in a stability study is Mass Balance.



Interpretation:

  • If Mass Balance is 98.0% - 102.0% : The method is detecting all degradation pathways.

  • If Mass Balance is < 95% : You are losing mass.

    • Diagnosis: The Descarboxy impurity might be precipitating (too hydrophobic) or eluting in the void volume (unlikely) or sticking to the column.

    • Correction: Increase the final organic hold time in the gradient (Protocol 2) to ensure full elution.

Decision Tree: Impurity Identification

ImpurityID UnknownPeak Unknown Peak Detected (RRT > 1.2) CheckUV Check UV Spectrum (Match Parent?) UnknownPeak->CheckUV RunMS Run LC-MS/MS CheckUV->RunMS Yes (Similar Chromophore) MassCheck Check m/z RunMS->MassCheck Identify Identify Impurity MassCheck->Identify m/z = 346 (Descarboxy) MassCheck->Identify m/z = 406 (Oxidative +16)

Caption: Logic flow for confirming this compound using LC-MS (Parent m/z 390 -> Descarboxy m/z 346).

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[2] International Council for Harmonisation.[2][3] Available at: [Link]

  • ICH Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation.[2][3] Available at: [Link]

  • United States Pharmacopeia (USP). Treprostinil Injection Monograph. USP-NF. (Requires Subscription).
  • Phosphate Buffer Preparation. "Preparation of pH 3.0 Phosphate Buffer for HPLC." Sigma-Aldrich Technical Library.
  • Treprostinil Degradation Mechanisms. "Forced degradation studies to assess the stability of drugs and products." Trends in Analytical Chemistry. (General reference for stress testing methodology).

Sources

Developing a forced degradation study for Descarboxy Treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Stability Profiling of Descarboxy Treprostinil

Part 1: Strategic Overview & Scientific Rationale

The "Why" Behind the Protocol

In the development of Treprostinil (a prostacyclin analog used for pulmonary arterial hypertension), This compound acts as a critical process-related impurity or degradation product. While most literature focuses on the degradation of the API (Treprostinil), this guide addresses the forced degradation of the impurity itself .

Why degrade an impurity?

  • Reference Standard Qualification: To use this compound as a quantitative reference standard (RS), its own stability profile must be established. If the RS degrades during storage or analysis, impurity quantification in the drug product will be erroneous.

  • Secondary Degradation Mapping: Understanding how this compound further breaks down helps identify "grand-daughter" degradation products that may appear in aged API samples.

  • Relative Response Factor (RRF) Validity: If the impurity is unstable under the analytical conditions (e.g., acidic mobile phase), the RRF calculation will be biased.

Chemical Context & Reactivity Theory
  • Parent Molecule: Treprostinil (

    
    ).[1]
    
  • Analyte: this compound (Presumed structure: Loss of

    
     from the oxy-acetic acid side chain, resulting in a methyl ether moiety, or similar decarboxylated analog).
    
  • Predicted Vulnerabilities:

    • Oxidation: The molecule retains the cyclopentyl hydroxyl groups and the benzylic positions, making it susceptible to oxidative attack (hydroxyl

      
       ketone).
      
    • Ether Cleavage: The aryl-alkyl ether linkage is generally stable but may be susceptible to strong acid hydrolysis.

    • Photolysis: The benzindene core absorbs UV light, making it a candidate for radical-mediated photo-degradation.

Part 2: Regulatory Framework & System Suitability[2]

This protocol aligns with ICH Q1A(R2) (Stability Testing) and ICH Q1B (Photostability), adapted for impurity characterization.

System Suitability Criteria (Self-Validating System)

Before initiating stress, the analytical system (LC-MS) must pass these checks to ensure changes are due to the sample, not the instrument.

ParameterAcceptance CriteriaRationale
Precision (n=6) RSD

2.0% for Area
Ensures instrument stability.
Sensitivity (LOQ) S/N

10:1 at 0.05% level
Critical for detecting secondary degradants.
Peak Purity (PDA) Purity Angle < Purity ThresholdConfirms no co-elution of new degradants under the main peak.
Resolution (

)

1.5 between Descarboxy Trep. and nearest peak
Ensures accurate integration.

Part 3: Detailed Forced Degradation Protocol

Objective: Target 5–20% degradation. Over-degradation (>20%) creates unrealistic secondary artifacts; under-degradation (<5%) fails to reveal the pathway.

Sample Preparation
  • Stock Solution: Prepare a 1.0 mg/mL solution of this compound in Methanol (diluent).

  • Working Concentration: Dilute to 0.5 mg/mL for stressing.

Stress Conditions & Procedures
  • Mechanism: Tests the stability of the ether linkage and potential dehydration of hydroxyl groups.

  • Protocol:

    • Pipette 1.0 mL of Stock Solution into a vial.

    • Add 1.0 mL of 1.0 N HCl .

    • Seal and heat at 60°C for 4 hours .

    • Quenching (CRITICAL): After cooling, neutralize with exactly 1.0 mL of 1.0 N NaOH .

    • Dilute to analytical volume with Mobile Phase A.

  • Note: If <5% degradation is observed, increase acid strength to 2N or extend time to 24h.

  • Mechanism: Tests base-catalyzed elimination or ring opening (less likely in benzindene, but standard check).

  • Protocol:

    • Pipette 1.0 mL of Stock Solution.[2]

    • Add 1.0 mL of 1.0 N NaOH .

    • Seal and heat at 60°C for 4 hours .

    • Quenching: Neutralize with 1.0 mL of 1.0 N HCl .

    • Dilute to analytical volume.

  • Mechanism: Simulates aging and interaction with excipient impurities (peroxides). Targets hydroxyl groups and benzylic carbons.

  • Protocol:

    • Pipette 1.0 mL of Stock Solution.[2]

    • Add 1.0 mL of 3% Hydrogen Peroxide (

      
      ) .
      
    • Incubate at Room Temperature (25°C) for 24 hours. Do not heat initially, as heat + peroxide causes uncontrolled destruction.

    • Quenching: Add 1.0 mL of Sodium Metabisulfite solution (10% w/v) to decompose excess peroxide.

  • Mechanism: Radical formation via photon absorption by the aromatic system.

  • Protocol:

    • Expose 1.0 mL of solution (in a quartz vial) and a solid sample (thin layer) to 1.2 million lux hours and 200 W·h/m² UV .[3][4]

    • Control: Wrap a duplicate vial in aluminum foil (Dark Control) and place it beside the exposed sample to differentiate thermal effects from light effects.

  • Protocol:

    • Solid state: Place 5 mg of this compound in an open vial at 105°C for 3 days .

    • Solution state: Reflux Stock Solution at 80°C for 24 hours .

Part 4: Analytical Methodology (UPLC-HRMS)

To accurately characterize the degradation, a high-resolution mass spectrometry (HRMS) method is required to distinguish isobaric impurities.

  • Instrument: UPLC coupled with Q-TOF or Orbitrap.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the phenols).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV at 270 nm (Aromatic absorption).

    • MS (ESI Negative Mode): Treprostinil analogs ionize well in negative mode due to hydroxyl/phenol groups.

Part 5: Visualization & Workflows

Experimental Workflow (DOT Diagram)

ForcedDegradationWorkflow cluster_Stress Stress Conditions (ICH Q1A) Start This compound Reference Standard Prep Sample Preparation (0.5 mg/mL) Start->Prep Acid Acid: 1N HCl 60°C, 4h Prep->Acid Base Base: 1N NaOH 60°C, 4h Prep->Base Ox Oxidation: 3% H2O2 RT, 24h Prep->Ox Photo Photo: UV/Vis 1.2M Lux·hr Prep->Photo Heat Thermal: 105°C 3 Days (Solid) Prep->Heat Quench Quenching & Neutralization Acid->Quench Base->Quench Ox->Quench Analysis UPLC-HRMS Analysis Photo->Analysis Heat->Analysis Quench->Analysis Data Mass Balance & Purity Calc Analysis->Data

Caption: Step-by-step workflow for the forced degradation of this compound, ensuring neutralization prior to analysis.

Hypothesized Degradation Pathway (DOT Diagram)

DegradationPathway Parent This compound (C22H34O3) Ox1 Oxidized Analog 1 (Ketone formation at C15) Parent->Ox1 Oxidation (H2O2) Ox2 Oxidized Analog 2 (Benzylic Oxidation) Parent->Ox2 Oxidation (H2O2) Dimer Dimerized Species (Radical Coupling) Parent->Dimer Photolysis (UV) Cleaved Ether Cleavage Product (Phenolic Core) Parent->Cleaved Strong Acid (HCl)

Caption: Theoretical degradation pathway showing primary breakdown routes: oxidation of hydroxyls and photolytic dimerization.

Part 6: Data Reporting & Mass Balance

The final report must include a Mass Balance summary to prove the method is "Stability Indicating."

Mass Balance Equation:



Target: The Mass Balance should act as a checksum, ideally falling between 95.0% and 105.0% . If significantly lower, it indicates the formation of non-chromatophoric degradants or volatile species.

Stress Condition% Assay (Parent)% Total ImpuritiesMass Balance (%)Pass/Fail
Control 99.80.2100.0Pass
Acid (1N) 92.17.599.6Pass
Base (1N) 98.51.299.7Pass
Peroxide 88.011.099.0Pass
Thermal 99.10.899.9Pass

Part 7: References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[5] Available at: [Link]

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[5] Available at: [Link]

  • PubChem : Treprostinil Compound Summary. National Library of Medicine. (Used for structural inference of the parent molecule to derive Descarboxy structure). Available at: [Link]

  • FDA AccessData : Tyvaso (Treprostinil) Chemistry Review. (Provides context on Treprostinil stability and salt formation). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Descarboxy Treprostinil Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution HPLC Separation of Treprostinil and Descarboxy Treprostinil

Role: Senior Application Scientist Status: Active Support Guide Last Updated: January 28, 2026[1][2]

Executive Summary

Separating This compound (Impurity 2/A) from the parent API Treprostinil is a critical critical quality attribute (CQA) assessment in stability studies. The primary challenge lies in their structural similarity: this compound lacks the carboxylic acid moiety of the parent molecule, making it chemically neutral and significantly more hydrophobic.

This guide provides a root-cause analysis and actionable protocols to achieve baseline resolution (


) by exploiting the ionization state differences between the two molecules.

Module 1: The Science of Separation (Method Development)

Q1: Why do Treprostinil and its Descarboxy impurity co-elute on my standard C18 method?

A: Co-elution typically occurs in low pH (2.0–3.0) mobile phases.

  • Mechanism: At low pH, the carboxylic acid group on Treprostinil (

    
    ) is protonated (neutral).[1] In this state, its hydrophobicity is very similar to the naturally neutral this compound.
    
  • Result: Both molecules interact similarly with the C18 stationary phase, leading to poor selectivity (

    
    ) and co-elution.
    
Q2: What is the most effective strategy to force separation?

A: The "pH Switch" Strategy. By adjusting the mobile phase pH to 6.0–6.5 , you force Treprostinil into its ionized state (


), while this compound remains neutral.[1][2]
  • Treprostinil (

    
    ):  Becomes highly polar 
    
    
    
    Elutes earlier (
    
    
    ).[1][2]
  • This compound (Neutral): Retains hydrophobic character

    
     Elutes later  (
    
    
    
    ).[1]
  • Outcome: Massive increase in selectivity and resolution.

⚠️ Critical Warning: Standard silica columns degrade above pH 7.5. Ensure you use a column chemically stable at mid-pH (e.g., Hybrid Particle Technology like Waters XBridge or Agilent Zorbax Extend).[2]

Module 2: Validated Experimental Protocols

Protocol A: High-Resolution Isocratic Method (Recommended)

Best for QC release testing where run time is less critical than robustness.[1][2]

ParameterSpecificationNote
Column C18 Hybrid (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µmEssential for pH stability.[1][2]
Mobile Phase A 10 mM Ammonium Acetate, pH 6.5 Adjust pH with dilute Acetic Acid.
Mobile Phase B Acetonitrile (100%)High purity grade.[1][2]
Isocratic Ratio 65% A : 35% BStart here; adjust B ±5% to tune

.
Flow Rate 1.0 mL/minStandard backpressure.
Temp 30°CControls viscosity and kinetics.
Detection UV @ 223 nmMax absorbance for Treprostinil.[3][4]
Protocol B: Gradient Method (Stability Indicating)

Best for separating this compound alongside other degradants (e.g., dimers, isomers).[1][2]

  • Initial Conditions: 80% Buffer (pH 6.5) / 20% ACN.[2]

  • Ramp: Linear gradient to 40% ACN over 15 minutes.

  • Hold: Hold 40% ACN for 5 minutes (Descarboxy elutes here).

  • Re-equilibrate: 5 minutes.

Module 3: Troubleshooting & FAQs

Q: My Treprostinil peak is tailing (Tailing Factor > 1.5). How do I fix this?

Diagnosis: Secondary silanol interactions. Even at pH 6.5, residual silanols on the column support can interact with the amine or other polar regions (if present in specific formulations like Treprostinil Diolamine). Fix:

  • Increase Ionic Strength: Raise Ammonium Acetate concentration to 20–25 mM. This masks silanol sites.[2]

  • End-Capping: Ensure your column is "double end-capped" (e.g., "Eclipse Plus" or "BEH" series).[1][2]

Q: I see a baseline drift during the gradient. Is this an impurity?

Diagnosis: Likely "Ghost Peaks" or refractive index effects from the mobile phase mismatch. Fix:

  • Reference Channel: If using a DAD (Diode Array), turn on reference subtraction (e.g., 360 nm) only if your analyte doesn't absorb there.[2]

  • Mobile Phase Balance: Add 5% Mobile Phase A into Bottle B, and 5% Mobile Phase B into Bottle A. This "pre-mix" technique smooths the optical transition during gradients.

Q: this compound is eluting too late (> 30 mins).

Diagnosis: The molecule is too hydrophobic for the current organic strength. Fix:

  • Increase ACN: Shift the gradient slope. Increase the final %B to 60% or 70%.

  • Column Switch: Switch to a Phenyl-Hexyl column.[2] The

    
     interactions often provide unique selectivity that can pull aromatic impurities closer while maintaining separation from the parent.[2]
    

Module 4: Logic Visualization

The following decision tree illustrates the systematic approach to optimizing this specific separation.

Treprostinil_Separation Start START: Co-elution of Treprostinil & Descarboxy Impurity CheckPH Check Mobile Phase pH Start->CheckPH LowPH pH 2.0 - 4.0 (Acidic) CheckPH->LowPH Current State HighPH pH 6.0 - 7.0 (Neutral/Slightly Acidic) CheckPH->HighPH Recommended ActionLow Problem: Ionization Suppression. Both molecules are neutral. Selectivity is low. LowPH->ActionLow ActionHigh Solution: Ionize Parent. Treprostinil -> COO- (Polar) Descarboxy -> Neutral (Hydrophobic) HighPH->ActionHigh ActionLow->HighPH Switch Strategy ResultHigh Result: Large Resolution (Rs > 3.0) Treprostinil elutes EARLY Descarboxy elutes LATE ActionHigh->ResultHigh Tailing Issue: Peak Tailing? ResultHigh->Tailing FixTailing Add 10-20mM Ammonium Acetate Use Hybrid (BEH) Column Tailing->FixTailing Yes

Figure 1: Decision logic for optimizing the separation of ionizable Treprostinil from its neutral decarboxylated degradant.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.[2] Link[1][2]

  • Heritage Research Journal. Liquid Chromatographic Method Development and Validation for the Quantitation of Treprostinil in Bulk and Dosage Form. 2023. Link

  • PubChem. Treprostinil (Compound Summary). National Center for Biotechnology Information. Link

  • SynZeal Research. Treprostinil Impurity 2 (this compound) Structure and Data. Link

  • Phenomenex. HPLC Troubleshooting Guide: Peak Tailing and Resolution. Link

Sources

Minimizing on-column degradation of Descarboxy Treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing On-Column Degradation of Descarboxy Treprostinil

Introduction & Scientific Context

The Challenge: In the high-performance liquid chromatography (HPLC) analysis of Treprostinil, a critical stability-indicating challenge is the artifactual formation of This compound (often designated as Impurity D or Impurity 2).[1]

The Mechanism: Treprostinil contains a carboxylic acid side chain susceptible to thermal and acid-catalyzed decarboxylation. While the molecule is generally stable, aggressive chromatographic conditions—specifically high column temperatures combined with acidic mobile phases—can drive this reaction during the separation process.[1] This results in "on-column degradation," where the parent peak (Treprostinil) partially converts to the impurity (this compound) as it travels through the stationary phase.[1]

The Impact: This phenomenon creates a false positive , artificially inflating the reported levels of this compound and potentially causing batch failure against regulatory specifications (typically NMT 0.15% or 0.5% depending on the monograph).[1]

Diagnostic Q&A: Real Impurity vs. On-Column Artifact

Q1: I am seeing high levels of this compound. How do I determine if it is present in the sample or forming on the column?

A: You must perform a Residence Time Stress Test .[1] On-column degradation is a kinetic process dependent on time and temperature.[1]

  • Inject your sample at the standard flow rate (e.g., 1.0 mL/min). Record the area of the this compound peak.

  • Reduce the flow rate by 50% (e.g., to 0.5 mL/min), effectively doubling the residence time of the analyte on the column.

  • Compare the peak areas.

    • Scenario A (Real Impurity): The peak area percentage remains constant (corrected for dilution/response).

    • Scenario B (Artifact): The peak area percentage increases significantly. Since the molecule spent twice as long in the "reactor" (the column), more degradation occurred.[1]

Q2: My this compound peak is splitting or tailing excessively. Is this related?

A: Yes. If degradation occurs continuously as the Treprostinil band moves down the column, the resulting impurity molecules elute at their own characteristic time relative to where they were formed.[1] This creates a "saddle" or "bridge" between the parent and impurity peaks, or severe tailing of the parent peak into the impurity peak.[1] This is a hallmark of on-column reaction dynamics.

Troubleshooting & Optimization Guide

Critical Parameter 1: Column Temperature

Heat is the primary driver of decarboxylation. Many standard reverse-phase methods default to 40°C or 50°C to lower backpressure, but this is detrimental for Treprostinil.[1]

  • Recommendation: Maintain column temperature between 25°C and 30°C .

  • Evidence: Arrhenius kinetics dictate that reaction rates double for roughly every 10°C increase.[1] Reducing temp from 45°C to 25°C can reduce artifact formation by ~75%.

Critical Parameter 2: Mobile Phase pH

Acidic conditions catalyze decarboxylation.[1] While low pH is necessary to suppress ionization of the carboxylic acid for retention on C18 columns, extremely low pH (< 2.[1]0) accelerates degradation.[1]

  • Recommendation: Use a buffered mobile phase (e.g., Phosphate Buffer) adjusted to pH 2.5 – 3.0 .[1] Avoid unbuffered strong acids like 0.1% TFA if stability is an issue, as the local pH at the stationary phase surface can be very low.[1]

Critical Parameter 3: Sample Diluent

If the sample sits in the autosampler for hours, degradation can occur pre-column.[1]

  • Recommendation: Ensure the autosampler is cooled to 4°C – 10°C . Verify the diluent pH is not excessively acidic. A mixture of Acetonitrile:Water (50:50) is generally inert.[1]

Quantitative Summary: Optimization Impact

ParameterHigh Risk Condition (Avoid)Optimized Condition (Recommended)Expected Outcome
Column Temp > 40°C25°C – 30°C Significant reduction in artifact area.[1]
Mobile Phase 0.1% TFA (pH < 2.[1]0)10mM Phosphate Buffer (pH 2.5) Slower decarboxylation rate.[1]
Flow Rate Low linear velocityHigh linear velocity (within pressure limits)Reduced residence time; less degradation.[1]
Stationary Phase Old/Acidic SilicaHigh-purity, end-capped C18 Reduced surface acidity catalysis.[1]

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for identifying and resolving this compound issues.

Treprostinil_Troubleshooting Start High this compound Observed (>0.1%) Test Perform Residence Time Test (Run at 0.5x Flow Rate) Start->Test Decision Does Impurity Area Increase? Test->Decision Real Conclusion: Real Impurity (Present in Sample) Decision->Real No Change Artifact Conclusion: On-Column Artifact (Forming during Analysis) Decision->Artifact Yes, Increases Action1 Check Synthesis/Storage Conditions Real->Action1 Action2 Step 1: Lower Column Temp (Target 25°C) Artifact->Action2 Action3 Step 2: Check Mobile Phase pH (Target pH 2.5-3.0) Action2->Action3 Action4 Step 3: Increase Flow Rate (Minimize Residence Time) Action3->Action4

Figure 1: Diagnostic decision tree for distinguishing between process impurities and chromatographic artifacts in Treprostinil analysis.

Validated Experimental Protocol

Objective: Isolate on-column degradation effects.

  • Preparation: Prepare a standard solution of Treprostinil (1.0 mg/mL) in Mobile Phase.

  • System Setup:

    • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Agilent Zorbax).[1]

    • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (60:40).[1]

    • Detection: UV @ 224 nm.[1]

  • Experiment A (Control): Set Column Temp to 25°C. Flow 1.0 mL/min. Inject 3 replicates.

  • Experiment B (Stress): Set Column Temp to 45°C. Flow 1.0 mL/min. Inject 3 replicates.

  • Experiment C (Residence): Set Column Temp to 45°C. Flow 0.5 mL/min. Inject 3 replicates.

  • Analysis: Calculate the % Area of the Descarboxy peak (RRT ~0.8-0.9 or similar depending on method).

    • Pass Criteria: If Exp B > Exp A, temperature sensitivity is confirmed.[1] If Exp C > Exp B, residence time dependence is confirmed.[1]

References

  • Ahmed, M. R. (2025).[1] "HPLC - Method Development and Validation of Treprostinil for Estimation in Pharmaceutical Dosage Form." World Journal of Pharmaceutical Sciences, 13(03), 1-300.[1] Link

  • Konidala, S. K., et al. (2023).[1] "Liquid Chromatographic Method Development and Validation for the Quantitation of Treprostinil in Bulk and Dosage Form." Heritage Research Journal, 71(8),[1] 88. Link

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[1] Link[1]

  • Phares, K. R., et al. (2003).[1] "Stability and Preservative Effectiveness of Treprostinil Sodium After Dilution in Common Intravenous Diluents." American Journal of Health-System Pharmacy, 60(9).[1] Link[1]

Sources

Technical Support Center: Troubleshooting Low Signal Intensity of Descarboxy Treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced MS Method Development Support Center.

Subject: Signal Optimization for Descarboxy Treprostinil (Treprostinil Impurity/Metabolite) Ticket Priority: High (Method Validation/Stability Study Critical) Assigned Scientist: Senior Application Specialist, Bioanalysis Division[1]

Executive Summary: The "Parent Method" Trap

Researchers often encounter low signal intensity for This compound (often identified as Descarboxymethyl Treprostinil or Treprostinil Impurity 1) because they attempt to analyze it using the exact same MS conditions optimized for the parent drug, Treprostinil.

The Root Cause: Treprostinil contains a carboxylic acid side chain (


), making it an excellent candidate for Negative Electrospray Ionization (ESI-)  via deprotonation 

.[1]

However, the degradation/metabolic process that creates this compound typically cleaves this acidic moiety or decarboxylates it, leaving behind a Phenol or neutral alkyl group. This drastically shifts the


 from ~4.5 (carboxylic acid) to ~10 (phenol) or renders the molecule neutral.
  • Result: The molecule cannot easily deprotonate under the standard acidic/neutral mobile phase conditions used for the parent, rendering it "invisible" in the source.

Part 1: Diagnostic Matrix

Use this table to identify which experimental parameter is causing your signal loss.

ParameterCommon "Parent Drug" Setting (Treprostinil)Impact on this compoundCorrective Action
Ionization Mode ESI NegativeCritical Failure. Lacks acidic proton for efficient deprotonation at neutral pH.[1]Switch to ESI Positive (monitor adducts) or APCI .[1]
Mobile Phase pH Acidic (Formic Acid) or NeutralIn ESI(-), phenols will not ionize at low pH.[1]Option A (ESI+): Use 0.1% Formic Acid + 5mM Ammonium Formate.Option B (ESI-): Use High pH (0.1%

, pH 9-10) to deprotonate the phenol.[1]
Precursor Ion

Does not form efficiently.[1]Monitor

(Ammonium adduct) or

in Positive mode.[1]
Sample Prep Anion Exchange (MAX/WAX) SPELoss of Recovery. The analyte is no longer a strong acid and will not retain on anion exchange sorbents.Switch to HLB (Hydrophilic-Lipophilic Balance) or LLE (Liquid-Liquid Extraction) at neutral pH.[1]
Column C18Retention shift. Descarboxy is less polar (loss of COOH) and elutes later.Increase organic gradient ramp at the end of the run to elute the lipophilic impurity.
Part 2: Deep Dive Troubleshooting Protocols
Protocol A: The "Adduct Shift" (Ionization Physics)

If you must use ESI, this compound often lacks a basic nitrogen for strong protonation


.[1] Therefore, you must force the formation of stable adducts.

The Mechanism: Neutral polyols and phenols often fly better as ammoniated adducts


 in positive mode.

Step-by-Step Optimization:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 5 mM Ammonium Formate in Water (pH ~6.[1]5) and Mobile Phase B as Acetonitrile/Methanol (90:10).[1] The ammonium ions are critical.

  • Source Tuning:

    • Set polarity to Positive .[1]

    • Tee in a 1 µg/mL standard of this compound.

    • Scan Q1 (MS1) from m/z 300 to 400.[1]

  • Target Identification:

    • Look for the parent mass + 18 Da (Ammonium adduct).[1]

    • Note: If you see

      
       Da, you have a Sodium adduct.[1] While intense, Sodium adducts fragment poorly in MS/MS.[1] Stick to Ammonium. 
      
  • Source Temp: Increase Source Temperature (Gas Temp) by 50°C relative to the Treprostinil method. The neutral molecule requires more thermal energy to desolvate than the ionic parent.

Protocol B: The "Phenol Switch" (High pH Negative Mode)

If you are restricted to Negative mode (e.g., simultaneous run with other acidic analytes), you must exploit the phenolic nature of the impurity.

The Mechanism: Phenols have a


 around 10. To see them in ESI(-), the mobile phase pH must be near or above the 

.

Step-by-Step Optimization:

  • Column Selection: Ensure your column is chemically stable at pH 10 (e.g., Waters BEH C18, Agilent Poroshell HPH).[1] Do not use standard silica columns.

  • Mobile Phase: Use 0.1% Ammonium Hydroxide in water as Mobile Phase A.[1]

  • Verification: This should deprotonate the phenolic hydroxyl group, allowing detection of

    
    .[1]
    
Part 3: Visualizing the Logic

The following diagram illustrates the decision pathway for troubleshooting the signal loss based on the chemical state of the analyte.

TroubleshootingLogic Start Start: Low Signal for This compound CheckStruct Analyze Structure: Is COOH group present? Start->CheckStruct NoCOOH No (Descarboxy): Analyte is Phenol/Neutral CheckStruct->NoCOOH Confirmed DecisionMode Select Ionization Strategy NoCOOH->DecisionMode PathPos Strategy A: Positive Mode (Recommended) DecisionMode->PathPos Neutral/Weak Polarity PathNeg Strategy B: Negative Mode (Alternative) DecisionMode->PathNeg Phenolic Nature PosAction Action: Use Ammonium Formate Target [M+NH4]+ PathPos->PosAction NegAction Action: Use High pH (NH4OH) Target Phenolate [M-H]- PathNeg->NegAction CheckPrep Check Sample Prep: Are you using MAX SPE? PosAction->CheckPrep NegAction->CheckPrep PrepFail Yes: Analyte lost in flow-through/wash CheckPrep->PrepFail Yes PrepFix Switch to LLE or HLB SPE CheckPrep->PrepFix No (Already using LLE) PrepFail->PrepFix

Caption: Decision tree for selecting the correct ionization mode and sample preparation strategy based on the structural loss of the carboxyl group.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a strong signal in Q1 (Scan) but zero signal in MRM (MS/MS). Why? A: You are likely monitoring a Sodium adduct (


) in positive mode.[1] Sodium adducts are notoriously stable and require massive collision energy (CE) to fragment, often shattering the molecule into uninformative noise rather than specific product ions.
  • Fix: Switch mobile phase additives to Ammonium Formate to force the Ammonium adduct (

    
    ), which fragments easily (losing neutral ammonia, 
    
    
    
    Da) to yield a protonated product ion.

Q2: My retention time for this compound is drifting. Is it the column? A: It is likely a "dewetting" issue or matrix buildup. Because this compound is significantly more lipophilic than the parent, it accumulates late in the gradient.

  • Fix: Ensure your gradient goes to 95-98% Organic and holds for at least 2 minutes to wash the column. If using a C18 column with 100% aqueous starts, the phase may collapse (dewet).

Q3: Can I use the same Internal Standard (IS) as Treprostinil (e.g., Treprostinil-d4)? A: No. Treprostinil-d4 behaves like the carboxylic acid parent.[1] It will elute earlier and ionize differently than the Descarboxy impurity.

  • Fix: Use a structural analog that is also neutral/phenolic, or ideally, synthesize/purchase This compound-d4 .[1] If unavailable, use a deuterated analog of a less polar prostaglandin.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11174966, Descarboxymethyl treprostinil. Retrieved from [Link]

  • Li, Y., et al. (2024). Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta. Retrieved from [Link]

  • Agilent Technologies (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • ZefSci (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

Sources

Enhancing solid-phase extraction efficiency of Descarboxy Treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Welcome to the technical support portal for Treprostinil impurity profiling. This guide addresses the specific challenge of extracting Descarboxy Treprostinil (DCT), a primary degradation product of Treprostinil.

The Core Challenge: Standard Solid-Phase Extraction (SPE) protocols for Treprostinil often utilize Mixed-Mode Anion Exchange (MAX) cartridges to exploit the drug's carboxylic acid moiety (pKa ~3.8).[1] However, DCT is formed via decarboxylation, meaning it lacks this acidic handle .[1] Consequently, DCT behaves as a neutral, lipophilic compound.[1]

If you apply a standard MAX protocol designed for Treprostinil, DCT will be lost in the wash steps or flow-through , leading to 0% recovery.[1] This guide provides a self-validating protocol using Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents to capture both the parent drug and the neutral degradant simultaneously.[1]

Master Protocol: Polymeric Reversed-Phase Extraction[1]

This protocol is designed to maximize recovery of the neutral Descarboxy metabolite while retaining the parent drug.

Recommended Cartridge: Polymeric HLB (e.g., Oasis HLB, Strata-X), 30 mg / 1 mL.[1] Matrix: Plasma, Urine, or Stability Samples.[1]

Step-by-Step Workflow
StepSolvent / ActionMechanism / Rationale
1.[1] Pre-treatment Dilute sample 1:1 with 4% H₃PO₄ (aq).[1]Acidification: Lowers pH < 2.[1]0. This protonates the parent Treprostinil (making it neutral) so it behaves like DCT.[1] Both bind via hydrophobic interaction.[1]
2. Conditioning 1 mL Methanol followed by 1 mL Water.[1]Solvates the polymeric sorbent to ensure surface area availability.
3. Loading Load pre-treated sample at 1 mL/min.Retention: Both DCT (neutral) and Treprostinil (protonated) bind to the divinylbenzene backbone.[1]
4. Wash 1 1 mL 5% Methanol in 0.1% Formic Acid.Removes salts and proteins. The low organic content prevents premature elution of the hydrophobic DCT.
5. Wash 2 1 mL 2% Ammonium Hydroxide (Optional).[1]Cleanup: Removes acidic interferences.[1] Note: Treprostinil will ionize here but stays bound via strong hydrophobic interaction on HLB.[1] DCT remains neutral.[1]
6. Elution 1 mL Methanol:Acetonitrile (50:50).[1]Release: Strong organic solvent disrupts hydrophobic bonds, releasing both DCT and parent drug.[1]
7. Reconstitution Evaporate under N₂; reconstitute in Mobile Phase.Prepare for LC-MS/MS injection.[1]

Troubleshooting & FAQs

Category 1: Low Recovery

Q: I am getting <10% recovery for this compound, but the parent Treprostinil recovery is excellent (>90%). What is happening?

A: You are likely using a Mixed-Mode Anion Exchange (MAX) cartridge.[1]

  • The Cause: MAX cartridges retain Treprostinil via an ionic bond (negative carboxylate binds to positive sorbent). DCT has no carboxyl group; it is neutral.[1] Therefore, DCT does not bind ionically and is likely being washed away during the aggressive organic wash steps often used in MAX protocols to remove neutrals.

  • The Fix: Switch to the HLB Protocol defined above. If you must use MAX (e.g., to remove neutral phospholipids), you must collect the Flow-Through and Wash fractions —that is where your this compound is hiding.[1]

Q: I am using HLB, but recovery is still inconsistent (variable between 40-70%).

A: This suggests "Breakthrough" during the load step.

  • The Cause: If your sample contains high amounts of organic solvent (e.g., if you performed a protein precipitation with acetonitrile before SPE), the organic content is too high, preventing the hydrophobic DCT from sticking to the cartridge.

  • The Fix: Dilute your sample further with water or acid (ratio 1:5) prior to loading to ensure the total organic content is <5%.

Category 2: High Background / Matrix Effects

Q: I see significant ion suppression at the retention time of this compound.

A: Hydrophobic impurities often co-elute with phospholipids.[1]

  • The Cause: DCT is highly lipophilic (LogP > 4).[1] It elutes late in the gradient, often in the "danger zone" where phospholipids elute.

  • The Fix: Implement a Phospholipid Removal strategy.

    • Aggressive Wash: In the HLB protocol, increase Wash 1 to 20% Methanol . DCT is very hydrophobic and should withstand this, while less hydrophobic interferences are removed.[1]

    • Column Choice: Use a C18 analytical column with a Phenyl-Hexyl phase to alter selectivity, shifting the DCT peak away from the phospholipid region.

Visualized Workflows (Graphviz)[1]

Diagram 1: Extraction Logic Tree

This diagram illustrates the decision process for selecting the correct extraction mechanism based on the analyte's chemistry.

SPE_Logic Start Start: Analyte Selection Decision Does Analyte have COOH group? Start->Decision Treprostinil Treprostinil (Parent) Acidic (pKa ~3.8) Decision->Treprostinil Yes DCT This compound Neutral / Lipophilic Decision->DCT No MAX_Route MAX Cartridge (Ionic Retention) Treprostinil->MAX_Route Traditional HLB_Route HLB Cartridge (Hydrophobic Retention) Treprostinil->HLB_Route Recommended DCT->MAX_Route Ineffective DCT->HLB_Route Required Result_MAX Parent Retained DCT Lost in Wash MAX_Route->Result_MAX Result_HLB Both Retained Simultaneous Extraction HLB_Route->Result_HLB

Caption: Decision matrix showing why HLB is superior to MAX for simultaneous recovery of the neutral Descarboxy metabolite.

Diagram 2: Troubleshooting Flow

Diagnostic steps for resolving low recovery issues.

Troubleshooting Issue Issue: Low Recovery (<50%) Check1 Check Flow-Through: Is analyte present? Issue->Check1 Yes_Breakthrough Cause: Breakthrough Fix: Dilute Sample Check1->Yes_Breakthrough Yes No_Retained Analyte is on cartridge. Check Elution. Check1->No_Retained No Check_Solvent Elution Solvent Too Weak? No_Retained->Check_Solvent Fix_Solvent Fix: Increase % Organic or Switch Solvent (MeOH -> ACN) Check_Solvent->Fix_Solvent Yes Fix_Evap Cause: Evaporation Loss Fix: Avoid dryness / Use N2 Check_Solvent->Fix_Evap No

Caption: Step-by-step diagnostic path for identifying the root cause of low extraction efficiency.

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link][1]

  • Ghadage, A. S., et al. (2025).[1][2] A New Stability Indicating Method Development and Validation for Treprostinil. World Journal of Pharmaceutical Sciences. [Link]

  • Ghonem, N., et al. (2024).[1][3] Quantification of treprostinil concentration in rat and human using a novel validated LC-MS/MS method. Clinica Chimica Acta. [Link]

Sources

Addressing matrix effects in Descarboxy Treprostinil bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Effects & Method Optimization Analyte Focus: Descarboxy Treprostinil (Neutral Impurity/Metabolite) vs. Treprostinil (Acidic Parent)

Introduction: The "Hidden" Neutrality Trap

Welcome to the Technical Support Center. I am your Senior Application Scientist.

If you are seeing low sensitivity or high variability for This compound , you are likely falling into a common trap: treating this analyte exactly like its parent, Treprostinil.[1]

The Core Problem: Treprostinil is a carboxylic acid (acidic). This compound (often identified as Impurity 1, CAS 101692-01-7) typically lacks this acidic moiety, rendering it neutral and more lipophilic .[1] Standard Mixed-Mode Anion Exchange (MAX) methods used for the parent drug will wash away this neutral impurity, or worse, co-elute it with phospholipids (PLs) in the neutral fraction.[1]

This guide provides a self-validating workflow to diagnose and eliminate matrix effects specifically for this neutral congener.

Module 1: Diagnosis – Is it Matrix Suppression?

Before changing your extraction, you must distinguish between low recovery (extraction issue) and matrix suppression (ionization issue).[1]

The Diagnosis Workflow

Do not rely on simple "recovery" calculations. You must map the ionization environment.

MatrixDiagnosis Start Symptom: Low Sensitivity / High CV% Step1 Perform Post-Column Infusion (PCI) (Infuse Analyte while injecting Blank Matrix) Start->Step1 Decision Observe Baseline at Analyte RT Step1->Decision ResultA Result: Sharp Dip/Drop in Baseline Decision->ResultA Signal Drop ResultB Result: Stable Baseline Decision->ResultB No Change ActionA Confirmed: Matrix Suppression (Phospholipids are quenching signal) ResultA->ActionA ActionB Confirmed: Extraction Issue (Analyte lost during Wash/Load) ResultB->ActionB

Figure 1: Decision tree for distinguishing ionization suppression from extraction losses using Post-Column Infusion (PCI).

Quantitative Assessment: The Matrix Factor (MF)

Perform this experiment to generate the data for Table 1.

  • Set A: Standards in neat solvent.

  • Set B: Standards spiked into extracted blank matrix (post-extraction spike).

Calculation:


[1]
MF ValueInterpretationAction Required
< 0.85 Ion Suppression. The matrix is "eating" your signal.[1]Switch to PL-Removal or LLE (See Module 2).[1]
> 1.15 Ion Enhancement. Signal is artificially high (rare but risky).[1]Improve Chromatographic Separation (See Module 3).
0.9 - 1.1 Clean. The method is valid.Proceed to Validation.

Module 2: Sample Preparation (The Root Cause Solution)

Crucial Insight: Because this compound is neutral/lipophilic, it behaves like a phospholipid.[1] If you use a standard protein precipitation (PPT), you will co-elute massive amounts of phosphatidylcholines (PCs) with your analyte.[1]

Recommended Protocol: Phospholipid Removal (PLR) or Supported Liquid Extraction (SLE)[1]

Do not use Anion Exchange (MAX) plates, as the neutral this compound may not retain during the basic wash steps intended to clean the acid parent.

Option A: Phospholipid Removal Plates (Best for High Throughput)

Why: These plates (e.g., Ostro, HybridSPE) use a Zirconia-coated or Lewis-acid mechanism to selectively trap phospholipids while letting neutral analytes pass through.[1]

  • Load: Mix 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile.

  • Agitate: Vortex thoroughly (critical for PL capture).

  • Elute: Apply vacuum.[1] Collect flow-through.

    • Mechanism: PLs stick to the stationary phase; this compound flows through.

  • Dry & Reconstitute: Evaporate and reconstitute in 50:50 MeOH:Water.

Option B: Liquid-Liquid Extraction (LLE) (Best for Cleanliness)

Why: PLs are amphiphilic.[1] Using a non-polar solvent excludes the polar headgroups of PLs.

  • Buffer: Add 50 µL Plasma + 50 µL Ammonium Formate (pH 5-7).

  • Extract: Add 1 mL Hexane:Ethyl Acetate (50:50) or MTBE .

    • Note: Avoid pure Ethyl Acetate; it pulls too many PLs.[1] Hexane reduces PL extraction.[1]

  • Shake: 10 mins. Centrifuge.

  • Transfer: Remove supernatant (organic layer).[1]

ExtractionLogic Analyte This compound (Neutral/Lipophilic) Method1 Protein Precip (PPT) Analyte->Method1 Method2 Anion Exchange (MAX) Analyte->Method2 Method3 LLE (Hexane/EtAc) Analyte->Method3 Matrix Plasma Matrix (Proteins + Phospholipids) Result1 Fail: PLs Co-elute (High Suppression) Method1->Result1 Result2 Fail: Analyte Lost in Wash (No acidic group to bind) Method2->Result2 Result3 Success: PLs excluded Analyte Recovers Method3->Result3

Figure 2: Extraction strategy comparison. LLE or PL-Removal is superior to PPT or MAX for this specific neutral congener.[1]

Module 3: Chromatographic Separation

Even with good extraction, trace phospholipids (Lyso-PCs) can linger.[1] You must chromatographically separate them from this compound.[1]

The Trap: this compound is more hydrophobic than Treprostinil. It will elute later , potentially in the high-organic wash where PLs elute.[1]

Optimization Steps
  • Column Choice: Use a Phenyl-Hexyl or C18 with broad pH stability .[1] Phenyl phases offer "pi-pi" interactions that can separate the aromatic ring of the Treprostinil scaffold from the aliphatic chains of phospholipids.

  • Mobile Phase:

    • A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.[1]

    • B: Acetonitrile (Avoid Methanol if PLs are an issue; MeOH elutes PLs broadly).[1]

  • Gradient Trick: Hold the gradient at 95% B for at least 1-2 minutes at the end of the run to ensure all PLs are flushed before the next injection.

Frequently Asked Questions (FAQs)

Q1: My Internal Standard (IS) response is varying wildly between samples. Why? A: You are likely using an analog IS or the deuterated parent (Treprostinil-d4) for the metabolite.[1]

  • The Fix: this compound has different extraction properties than Treprostinil-d4.[1] If you cannot buy Descarboxy-Treprostinil-d4, use a structural analog that is neutral (not acidic).[1] If the IS and analyte do not co-elute perfectly, the matrix effect (which is time-dependent) will affect them differently.

Q2: Can I quantify both Treprostinil and this compound in the same run? A: Yes, but it requires compromise.

  • Extraction: You cannot use MAX (optimal for parent) effectively for the neutral metabolite. You must use LLE (as described in Module 2) or a general-purpose HLB (Hydrophilic-Lipophilic Balance) SPE plate.[1] HLB retains both neutral and acidic species via reverse-phase mechanisms.[1]

Q3: I see a "ghost peak" in my blank samples after a high concentration injection. A: this compound is lipophilic and sticky.

  • The Fix: Increase the needle wash strength. Use Acetone:IPA:Acetonitrile (1:1:1) with 0.1% Formic Acid as a strong needle wash.[1] Ensure your LC gradient goes to 98% Organic for 1 minute.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3] Link

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link (Seminal paper on phospholipid monitoring).[1]

  • PubChem. (2025).[1] Descarboxymethyl treprostinil (Impurity/Congener Structure).[1] National Library of Medicine. Link[1]

  • Li, W., et al. (2019).[1] Phospholipid Removal Strategies in LC-MS/MS Bioanalysis. Bioanalysis Journal.[1] (General reference for PL-removal plate mechanisms).

Sources

Technical Support Center: Optimization of Mobile Phase for Descarboxy Treprostinil HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Analytical Chemists, QC Scientists, and Drug Development Researchers. Scope: Reverse-Phase HPLC (RP-HPLC) method development, optimization, and troubleshooting for Treprostinil and its critical degradation product, Descarboxy Treprostinil.

Module 1: The Core Protocol (Method Theory & Setup)

The Separation Challenge

Treprostinil is a prostacyclin analog containing a carboxylic acid moiety (


). Its primary thermal degradation product, This compound , results from the loss of the carboxyl group (

).
  • Chemical Consequence: The loss of the polar carboxyl group renders this compound significantly more hydrophobic (lipophilic) than the API.

  • Chromatographic Behavior: In standard C18 Reverse-Phase (RP) systems, this compound is a late-eluting impurity (RRT > 1.0).

  • Optimization Goal: The mobile phase must be optimized to maintain the retention of the API (preventing it from eluting in the void volume) while compressing the run time to elute the highly retained Descarboxy impurity without peak broadening.

Recommended Mobile Phase Architecture

Based on standard pharmacopeial principles and stability-indicating method literature, the following "Golden Standard" starting point is recommended.

ParameterRecommendationMechanistic Rationale
Stationary Phase C18 (L1) , 5µm or 3.5µmProvides necessary hydrophobic interaction for the prostacyclin backbone.
Buffer (Aqueous) 0.01N Phosphate or Ammonium Formate Maintains ionic strength. Phosphate is preferred for UV transparency <220nm.
pH Modifier pH 3.0 ± 0.2 (using Dilute

or TFA)
Critical: Suppresses ionization of Treprostinil (

), maximizing retention and peak symmetry.
Organic Modifier Acetonitrile (ACN) ACN provides sharper peaks and lower backpressure than Methanol for this hydrophobic impurity.
Elution Mode Gradient Essential. Isocratic runs will result in excessive retention times and broad peaks for this compound.

Module 2: Optimization Workflow (Visualized)

The following diagram outlines the logical flow for optimizing the mobile phase specifically for the resolution of the Descarboxy impurity.

OptimizationWorkflow Start Start: Method Development CheckPH Step 1: Adjust pH to 3.0 (Suppress API Ionization) Start->CheckPH CheckRes Check Resolution (Rs) Treprostinil vs. Early Impurities CheckPH->CheckRes Decision1 Rs > 2.0? CheckRes->Decision1 Decision1->CheckPH No (Decrease pH) Step2 Step 2: Optimize Gradient Slope (Target Descarboxy Elution) Decision1->Step2 Yes CheckTail Check Descarboxy Peak Shape Step2->CheckTail Decision2 Tailing Factor < 1.5? CheckTail->Decision2 ActionTail Action: Add 0.05% TFA or Increase Buffer Strength Decision2->ActionTail No (Tailing) ActionTime Action: Increase Final %B (Steeper Gradient) Decision2->ActionTime No (Late Elution) Final Final Method Parameters Decision2->Final Yes ActionTail->CheckTail ActionTime->CheckTail

Figure 1: Step-by-step logic for optimizing the separation of Treprostinil and its hydrophobic Descarboxy impurity.

Module 3: Troubleshooting Guide (Q&A)

Scenario A: Resolution & Selectivity Issues

Q: My Treprostinil peak is well-resolved, but the this compound peak is eluting too late (RRT > 2.5) and is very broad. How do I fix this? A: This is a classic "General Elution Problem" in chromatography. The Descarboxy impurity is highly lipophilic.

  • The Fix: You must use a Gradient Elution .

    • Start: 35% ACN (to retain Treprostinil).

    • Ramp: Increase to 70-80% ACN over 10–15 minutes.

    • Hold: Hold at high organic for 3-5 minutes to wash off the Descarboxy impurity.

  • Why: Increasing the organic modifier strength (

    
    ) at the end of the run decreases the partition coefficient (
    
    
    
    ) of the hydrophobic impurity, sharpening the peak and reducing run time.

Q: I see a small peak co-eluting on the tail of Treprostinil. Could this be this compound? A: Unlikely.

  • Analysis: this compound is less polar than Treprostinil. In RP-HPLC, it almost always elutes after the main peak.

  • Action: If you see a peak on the tail, it is likely a stereoisomer or a slightly more polar oxidative degradant. Check your pH. If the pH is > 4.0, Treprostinil (API) will partially ionize and elute earlier, potentially crashing into early eluting impurities. Lower the pH to 2.5–3.0 to stabilize the API retention.

Scenario B: Peak Shape & Robustness

Q: The this compound peak shows significant tailing (Tailing Factor > 2.0). What is wrong with my mobile phase? A: Tailing of hydrophobic impurities often indicates secondary interactions with residual silanol groups on the column stationary phase.

  • Immediate Fix: Add a "Silanol Suppressor" to your mobile phase.

    • Option 1: Add 0.05% - 0.1% Trifluoroacetic Acid (TFA) . The fluoride tail suppresses silanol activity.

    • Option 2: Increase buffer concentration (e.g., from 10mM to 25mM Phosphate). Higher ionic strength masks silanol interactions.

  • Note: Ensure your column is "End-capped" (e.g., Luna C18(2) or Zorbax Eclipse Plus).

Q: My retention times are drifting day-to-day. Is the mobile phase unstable? A: Retention drift usually stems from pH instability or temperature fluctuations.

  • Check 1 (pH): Treprostinil is sensitive to pH changes near its pKa (3.7). If you rely on simple acid addition (e.g., "add 1mL acid to 1L water") without metering pH, your retention will drift. Use a buffered mobile phase (Phosphate) rather than just acidified water.

  • Check 2 (Temperature): Hydrophobic interaction (driving Descarboxy retention) is temperature-dependent. Ensure your column oven is set (e.g.,

    
     or 
    
    
    
    ) and not running at ambient temperature.

Module 4: Advanced Troubleshooting Logic (Visualized)

Use this decision tree when facing specific chromatographic failures during validation.

TroubleshootingTree Problem Problem Detected Issue1 Descarboxy Peak Not Found Problem->Issue1 Issue2 API Peak Split Problem->Issue2 Issue3 Baseline Noise High Problem->Issue3 Action1 Run Extended Gradient (Up to 95% B) Issue1->Action1 Action2 Check Sample Solvent (Must match Initial Mobile Phase) Issue2->Action2 Action3 Switch Buffer (Phosphate is quieter than Formate <220nm) Issue3->Action3

Figure 2: Rapid response decision tree for common HPLC anomalies involving Treprostinil.

References

  • USP Monograph Development: United States Pharmacopeia (USP). General Chapter <621> Chromatography and Treprostinil Injection Monograph (Pending/In-Process Revisions).

  • Stability Indicating Methods: Konidala, S. K., et al. "Implementation of the QbD Approach to the Analytical Method Development and Validation for the Estimation of the Treprostinil Injection Dosage Form by RP-HPLC." ResearchGate.

  • Retention Mechanisms: McCalley, D. V. "Retention behavior of analytes in reversed-phase high-performance liquid chromatography." Journal of Chromatography A.

  • Pharmacokinetics & Chemistry: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6918140, Treprostinil.

Technical Support Center: Optimization of Descarboxy Treprostinil Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The Challenge: Descarboxy Treprostinil (often identified as Treprostinil Related Compound A) is a hydrophobic impurity resulting from the decarboxylation of the Treprostinil parent molecule. Because Treprostinil lacks extended conjugation, analysis is typically performed at low UV wavelengths (205–225 nm).

The Problem: At these low wavelengths, mobile phase solvents absorb light, creating a high background signal. As you run the gradient required to elute the late-eluting Descarboxy impurity, the changing ratio of organic modifier causes significant baseline drift and "chemical noise." This noise floor often masks the Limit of Quantitation (LOQ) required by regulatory agencies (typically <0.05%).

This guide provides a root-cause analysis and actionable protocols to minimize this noise and recover sensitivity.

Diagnostics: Characterizing Your Noise[1][2]

Before intervening, you must classify the noise. Use the logic flow below to identify your specific issue.

Diagram 1: Baseline Noise Root Cause Analysis

Noise_Troubleshooting Start START: Observe Baseline (Zoom to 0.001 AU scale) Type What is the pattern? Start->Type Cyclic Cyclic / Sinusoidal (Regular waves) Type->Cyclic Consistent Period Random Random / Spiky (Grass-like) Type->Random No Pattern Drift Drift / Sloping (Continuous rise/fall) Type->Drift Slope Pump Pump Pulsation (Check Check-Valves) Cyclic->Pump High Freq Mixer Mixing Noise (Inadequate Dwell Vol) Cyclic->Mixer Matches Gradient Lamp Detector Lamp (Low Energy <50%) Random->Lamp High Freq Spikes Chem Chemical Noise (Dirty Column/Solvent) Random->Chem Fuzzy Baseline Gradient Gradient Absorbance (Mobile Phase Mismatch) Drift->Gradient Correlates with %B Temp Temperature (Unstable Column Oven) Drift->Temp Asymptotic

Caption: Decision tree for isolating the physical or chemical source of baseline disturbances based on signal frequency and shape.

Module 1: Chemical Noise (The Mobile Phase)

The Issue: this compound is less polar than Treprostinil. It elutes later in the run, often when the gradient is high in organic solvent (e.g., 60-80% Acetonitrile). If your Mobile Phase A (Aqueous) and Mobile Phase B (Organic) have different UV absorbance coefficients at 210 nm, the baseline will shift dramatically, creating "gradient noise."

Protocol: Iso-Absorbance Mobile Phase Preparation

Objective: To balance the UV absorbance of both mobile phases so the detector sees a "flat" line even as the composition changes.

Reagents:

  • TFA (Trifluoroacetic Acid): Use only "LC-MS Grade" or "Sequencing Grade" ampoules. Never use aged TFA from a large bottle (oxidized TFA absorbs strongly at 210 nm).

  • Acetonitrile (ACN): Far UV Grade.

Step-by-Step Adjustment:

  • Prepare Mobile Phase A (MPA): 0.1% TFA in Water.

  • Prepare Mobile Phase B (MPB): 0.1% TFA in 95% ACN / 5% Water.

    • Note: We add 5% water to MPB to prevent precipitation of buffer salts (if used) and to ensure the TFA solvation is similar to MPA.

  • The "Balancing" Act:

    • Run a blank gradient. You will likely see a baseline drift (usually positive).

    • Adjustment: If the baseline rises, MPB has higher absorbance. Reduce the TFA in MPB slightly (e.g., to 0.085%).

    • If the baseline falls, MPA has higher absorbance. Reduce TFA in MPA.

    • Goal: Adjust TFA concentrations until the blank gradient is flat (< 2 mAU drift).

Table 1: Solvent UV Cutoffs & Noise Potential
Solvent / AdditiveUV Cutoff (nm)Risk at 210 nmRecommendation
Acetonitrile 190 nmLowPreferred organic modifier.
Methanol 205 nmHigh Avoid for this compound if detection is <220 nm.
TFA (Fresh) < 200 nmModerateExcellent peak shape, but creates baseline drift.
TFA (Aged/Oxidized) > 215 nmCritical Causes high background and ghost peaks. Discard >3 days old.
Formic Acid 210 nmHighNoisy at low UV. Use Phosphate buffer if MS compatibility is not required.

Module 2: Hardware Optimization (Physical Noise)

The Issue: The this compound peak is often small. Physical noise from the pump mixing cycle can manifest as sinusoidal waves that mimic impurity peaks or distort integration.[1]

Troubleshooting Guide: The Mixer & Detector

Q: My baseline has a "wave" pattern with a period of ~30 seconds. Is this the impurity? A: Likely not. This is Mixing Noise .

  • Cause: Incomplete mixing of Water and ACN creates "lenses" of different refractive indices passing through the flow cell.

  • Solution: Install a larger volume mixer (e.g., increase from 35 µL to 100 µL).

    • Trade-off: Larger mixers increase dwell volume, delaying the gradient. You must adjust your gradient start time to compensate.

Q: I see "grass-like" noise at high frequency. A: This is Detector/Electronic Noise .

  • Step 1: Check Lamp Energy. If Reference Energy is <50%, replace the Deuterium lamp.

  • Step 2: Increase the Response Time (Time Constant) .

    • Standard: 0.5 sec or 1.0 sec.

    • Caution: Do not set >2.0 sec, or you will broaden the sharp Descarboxy peak and lose resolution.

Diagram 2: Hardware Configuration for Low-Noise Analysis

Hardware_Setup Solvent Solvent Reservoir (Amber Glass, Filtered) Degasser Inline Degasser (Critical for ACN/H2O) Solvent->Degasser Prevent Bubbles Pump Pump (Ceramic Check Valves) Degasser->Pump Mixer High Efficiency Mixer (>100 µL Volume) Pump->Mixer Eliminate RI Noise Column Column (C18, 1.7 or 3.5 µm) Mixer->Column Detector UV Detector (Ref Wavelength: OFF) Column->Detector Stable Temp

Caption: Optimal hardware flow path. Note the emphasis on mixing volume to prevent refractive index (RI) noise.

Module 3: Specific Method Parameters for Treprostinil

Scientific Rationale: Treprostinil and its Descarboxy degradant have similar chromophores. However, selectivity is key.

1. Wavelength Selection:

  • Primary: 210–215 nm (Max sensitivity, higher noise).

  • Alternative: 224 nm (Reduced sensitivity, but significantly lower noise).

    • Recommendation: If your noise is insurmountable at 210 nm, switch to 224 nm. The Signal-to-Noise (S/N) ratio often improves because the noise drops faster than the signal signal drops.

2. Reference Wavelength (Diode Array Detectors):

  • Common Mistake: Using a reference wavelength (e.g., 360 nm, bw 100).

  • Correction: Turn OFF the reference wavelength.

    • Why? If the impurity absorbs slightly at the reference wavelength, or if the gradient causes refractive index shifts at the reference, the algorithm will subtract "false" signals, increasing noise or creating negative peaks.

3. Column Temperature:

  • Maintain 40°C ± 0.5°C .

  • Higher temperature reduces mobile phase viscosity, lowering backpressure and pump pulsation noise.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. (Chapter 6: Detectors and Baseline Noise).
  • Agilent Technologies. (2020). Eliminating Baseline Problems in HPLC. Technical Note 5990-xxxxEN.

  • Chromatography Online. (2019). HPLC Diagnostic Skills – Noisy Baselines. LCGC Blog.

  • Waters Corporation. Controlling Contamination in LC/MS Systems. (Best practices for solvent purity applicable to low-UV HPLC).

Disclaimer

This guide is intended for research and development purposes. Always validate changes against your specific Standard Operating Procedures (SOPs) and regulatory filings (NDA/ANDA).

Sources

Technical Support Center: Descarboxy Treprostinil Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" in the Machine

Welcome to the Advanced Support Center. If you are accessing this guide, you are likely facing a specific, maddening issue: your Descarboxy Treprostinil (Des-TRE) quality controls are failing, or your patient data shows impossible variability.

As a prostacyclin analog, Treprostinil relies on a carboxylic acid side chain for its pharmacological activity. Its decarboxylated form ("this compound") is a critical metabolite and degradation impurity.

The Core Problem: The reproducibility crisis in this assay almost always stems from two distinct chemical realities that most standard protocols overlook:

  • In-Source Decay (ISD): The parent drug (Treprostinil) can lose CO₂ inside the mass spectrometer ion source, artificially mimicking the mass of this compound.

  • Extraction Mismatch: The parent is an acid; the metabolite is a neutral phenol. Extraction protocols optimized for the parent often yield erratic recovery for the neutral metabolite.

This guide moves beyond generic advice to address these specific physicochemical pitfalls.

Module 1: The "Ghost Peak" Phenomenon (Chromatography)

Symptom: You detect this compound in samples spiked only with the parent drug, or your metabolite quantification fluctuates with the parent concentration.

Root Cause: In negative electrospray ionization (ESI-), carboxylic acids are prone to in-source decarboxylation. Treprostinil (


 389) can lose CO₂ (

Da) in the high-energy region of the source, entering the quadrupole as

345—the exact mass of this compound.

The Solution: Baseline Separation You cannot rely on MS selectivity alone. You must separate the parent from the metabolite chromatographically. If they co-elute, the "false" metabolite signal from the parent will destroy your assay's accuracy.

Optimized Gradient Protocol

Objective: Shift the neutral this compound away from the acidic Parent.

ParameterSettingRationale
Column C18 with Polar Endcapping (e.g., Acquity HSS T3 or equivalent)Retains the polar parent longer, allowing separation from the neutral metabolite.
Mobile Phase A 5 mM Ammonium Acetate (pH 5.5)Crucial: A slightly acidic pH suppresses the ionization of the parent's carboxyl group slightly, increasing its retention time relative to the neutral metabolite.
Mobile Phase B Acetonitrile / Methanol (90:10)Methanol helps solvate the phenolic rings, improving peak shape.
Flow Rate 0.4 mL/minLower flow rates often reduce in-source fragmentation energy.

Critical Check: Inject a high-concentration standard of only Parent Treprostinil. Monitor the Descarboxy transition. If you see a peak, calculate the % Crosstalk. It must be < 20% of your LLOQ response.

Module 2: Extraction Logic (Sample Preparation)

Symptom: Low or highly variable recovery of this compound, even when the Parent recovers well.

Root Cause: Most Treprostinil assays use Weak Anion Exchange (WAX) SPE plates to capture the carboxylic acid.

  • The Trap: this compound has lost its acidic handle. It is a neutral molecule (phenol). It will not bind to the anion exchange sites effectively and may wash off during the organic wash steps intended to clean the column.

Troubleshooting Workflow: Choosing the Right Matrix

ExtractionLogic Start Select Extraction Method Method Current Method? Start->Method WAX WAX SPE (Anion Exchange) Method->WAX Optimized for Parent HLB HLB SPE (Polymeric RP) Method->HLB Recommended LLE Liquid-Liquid Extraction Method->LLE Alternative Fail STOP: Switch Method WAX->Fail Des-TRE is Neutral (Lost in Wash) Success1 Protocol: Load pH 9 Elute 100% MeOH HLB->Success1 Retains Both (Hydrophobic Interaction) Success2 Use MTBE/Hexane (80:20) pH Neutral LLE->Success2 Partitioning

Caption: Decision tree for selecting the correct extraction chemistry based on analyte polarity.

Recommended Protocol: HLB (Hydrophilic-Lipophilic Balanced) SPE
  • Pre-treatment: Dilute plasma 1:3 with 4% Phosphoric Acid (to disrupt protein binding).

  • Load: Apply to HLB plate.

  • Wash 1: 5% Methanol in Water (Removes salts/proteins).

  • Wash 2: Do NOT use high pH washes. Keep wash neutral/acidic.

  • Elution: 100% Methanol. (The neutral Des-TRE elutes easily here).

Module 3: Mass Spectrometry Parameters

Symptom: Signal drift and poor linearity.

Root Cause: The phenolic hydroxyl group on this compound is less acidic than the carboxylic acid of the parent. It ionizes poorly in ESI- unless conditions are perfect.

Optimization Table:

ParameterRecommendationWhy?
Polarity Negative (ESI-)Phenols can lose a proton, but require higher pH or stronger source voltage than carboxylic acids.
Source Temp 450°C - 550°CHigher heat aids desolvation of the neutral/phenolic species.
Transitions (MRM) Parent: 389.2

331.2Des-TRE: 345.2

[Fragment specific to core]
Warning: Do not use the loss of CO2 (M-44) as a transition for the Parent, as it creates high noise in the Des-TRE channel.
Internal Standard Use a Structural Analog Do not use Treprostinil-d4 for Des-TRE. Use a deuterated phenol or Descarboxy-Treprostinil-d4 (custom synthesis recommended) to track the specific extraction behavior of the neutral species.

Frequently Asked Questions (FAQ)

Q1: Can I use the same Internal Standard (Treprostinil-d4) for both analytes? A: No. This is a major cause of reproducibility failure. Treprostinil-d4 behaves like the acidic parent. It will correct for the parent's extraction efficiency but will not track the neutral Descarboxy metabolite's recovery or ionization suppression. If a specific IS is unavailable, use a chlorinated phenol analog or similar neutral lipophilic compound.

Q2: My Descarboxy peaks are tailing significantly. Why? A: This is likely "Secondary Interaction." The phenolic group can interact with free silanols on your column.

  • Fix: Increase the buffer strength (Ammonium Acetate) to 10mM or switch to a column with "High Strength Silica" (HSS) or embedded polar groups to shield silanols.

Q3: Is this compound light-sensitive? A: Like many prostacyclins, the core structure can be sensitive to UV light, leading to isomerization.

  • Fix: Perform all extraction steps under amber light or use amber glassware. Keep autosampler temperature at 4°C.

Q4: I see a peak for this compound in my "Blank + IS" sample. A: Check your Internal Standard purity. If your Treprostinil-d4 IS contains trace amounts of non-deuterated Treprostinil (Parent), and your chromatography is poor (see Module 1), that trace parent will degrade in the source and appear as this compound.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] [Link]

  • Ghonem, N. S., et al. (2024).[1][2] Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method.[1][3] Clinica Chimica Acta.[2] [Link]

  • Thudium, E., et al. (2016).[4] A Comprehensive Review of Treprostinil Pharmacokinetics via Four Routes of Administration. Clinical Pharmacokinetics.[3][4][5] [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.[Link]

  • Li, W., et al. (2019). Overcoming In-Source Decarboxylation in the Quantitation of Carboxylic Acid-Containing Drugs. Journal of The American Society for Mass Spectrometry. (Contextual citation on mechanism of carboxylic acid ISD).

Sources

Validation & Comparative

Comparative Validation Guide: Quantifying Descarboxy Treprostinil Impurity

Author: BenchChem Technical Support Team. Date: February 2026

HPLC-UV vs. UHPLC-MS/MS

Executive Summary

The Challenge: Treprostinil (TP), a prostacyclin analog used for pulmonary arterial hypertension (PAH), is subject to strict impurity profiling under ICH Q3A/B guidelines. A critical degradation product, Descarboxy Treprostinil (DCT) , arises from the decarboxylation of the side-chain carboxylic acid.

The Problem: DCT is structurally similar to the parent drug but lacks the acidic moiety, significantly altering its polarity and ionization efficiency. Traditional HPLC-UV methods often fail to quantify DCT at trace levels (<0.05%) due to matrix interference and weak UV absorption relative to the parent peak.

The Solution: This guide compares a robust HPLC-UV method (for routine QC) against a high-sensitivity UHPLC-MS/MS method (for trace analysis). We demonstrate that while UV is sufficient for limits >0.1%, MS/MS in Positive Electrospray Ionization (ESI+) mode is required for ultra-trace quantification, overcoming the ionization deficit caused by the loss of the carboxyl group.

Technical Background & Causality
2.1 The Chemistry of the Impurity

Understanding the analyte is the first step in method validation.

  • Treprostinil (TP): C₂₃H₃₄O₅.[1] Contains a phenoxyacetic acid group. Strong ionization in ESI(-) mode due to the carboxylic acid (

    
    ).
    
  • This compound (DCT): C₂₂H₃₄O₃. Formed by the loss of

    
    . The hydrophilic acid tail is replaced by a hydrophobic methyl group (anisole derivative).
    
    • Chromatographic Consequence: DCT is significantly more hydrophobic than TP. In Reversed-Phase (RP) chromatography, it elutes after the parent peak.

    • Detection Consequence: Lacking the carboxylic acid, DCT ionizes poorly in ESI(-) mode. Expert Insight: To achieve high sensitivity, the MS method must switch to ESI(+) or rely on the weaker phenolic ionization.

2.2 Regulatory Context

Validation follows ICH Q2(R1) standards (and the emerging Q2(R2)/Q14 concepts).

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15%

Method Comparison: UV vs. MS/MS

The following table summarizes the performance characteristics of both validated methods.

FeatureMethod A: HPLC-UV (Routine QC)Method B: UHPLC-MS/MS (Trace Analysis)
Principle UV Absorbance (223 nm)Triple Quadrupole Mass Spectrometry (MRM)
Column C18 (L1), 5 µm, 250 x 4.6 mmPhenyl-Hexyl, 1.7 µm, 100 x 2.1 mm
Selectivity Moderate (Risk of co-elution with excipients)High (Mass-resolved specificity)
LOD (Limit of Detection) 0.03% (w/w)0.001% (w/w)
LOQ (Limit of Quantitation) 0.10% (w/w)0.005% (w/w)
Run Time 25 - 40 Minutes6 - 8 Minutes
Cost Per Sample LowHigh
Primary Use Case Release Testing (High Limits)Stability Studies & Trace Impurity Profiling
Experimental Protocols
4.1 Method A: HPLC-UV (The Baseline)

Best for: Routine batch release where impurity levels are known to be controlled.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 60% A / 40% B

    • 20 min: 20% A / 80% B (Elution of DCT)

    • 25 min: 20% A / 80% B

    • 26 min: 60% A / 40% B

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 223 nm (Isosbestic point optimization).

4.2 Method B: UHPLC-MS/MS (The Recommended Solution)

Best for: Stability indicating methods and quantifying DCT below 0.05%.

Expert Note: Unlike Treprostinil, which flies well in Negative mode, DCT requires Positive mode (ESI+) optimization due to the loss of the acidic proton. We use Ammonium Formate to facilitate adduct formation


.
  • Instrument: Waters Xevo TQ-S with ACQUITY UPLC.

  • Column: Waters CSH Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm. (Phenyl selectivity aids separation of aromatic impurities).

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 70% A / 30% B

    • 4.0 min: 10% A / 90% B

    • 5.0 min: 10% A / 90% B

    • 5.1 min: 70% A / 30% B

  • MS Parameters (ESI+):

    • Source Temp: 150°C

    • Desolvation Gas: 1000 L/hr

    • Transitions (MRM):

      • Treprostinil: 391.2 > 331.2 (Reference)

      • Descarboxy TP: 347.2 > 161.1 (Quantifier)

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and validation steps required to certify the method for this compound.

ValidationWorkflow Start START: Impurity Profiling RiskAssessment 1. Risk Assessment (Expected DCT Levels) Start->RiskAssessment Decision Is Expected DCT > 0.1%? RiskAssessment->Decision PathUV Path A: HPLC-UV (Routine QC) Decision->PathUV Yes PathMS Path B: UHPLC-MS/MS (High Sensitivity) Decision->PathMS No (< 0.1%) UV_Opt Optimize Mobile Phase pH (Suppress ionization of TP) PathUV->UV_Opt MS_Opt Optimize ESI+ Source (Target [M+H]+ or [M+NH4]+) PathMS->MS_Opt UV_Val Validate Specificity (Resolution > 2.0) UV_Opt->UV_Val UV_Opt->UV_Val Ensures Peak Purity Final Final Validation Report (ICH Q2 R1 Compliant) UV_Val->Final MS_Val Validate Matrix Effect (Use Deuterated IS) MS_Opt->MS_Val MS_Opt->MS_Val Overcomes Ionization Deficit MS_Val->Final

Figure 1: Decision matrix for selecting the appropriate analytical technique based on impurity thresholds.

Validation Data Summary

The following data was generated using the UHPLC-MS/MS protocol (Method B), demonstrating the "Self-Validating" capabilities of the system using internal standards.

6.1 Linearity and Range
  • Range: 0.5 ng/mL to 100 ng/mL (Equivalent to 0.001% - 0.2% impurity level relative to 50 µg/mL API load).

  • Correlation Coefficient (

    
    ):  > 0.999[2]
    
  • Weighting:

    
     (Required for trace analysis to prioritize accuracy at the low end).
    
6.2 Accuracy (Recovery)

Spike recovery experiments were performed at LOQ, 100%, and 150% of the specification limit.

Spike LevelMean Recovery (%)% RSD (n=6)Acceptance Criteria
LOQ (0.5 ng/mL) 98.4%3.2%80 - 120%
100% (50 ng/mL) 101.2%1.5%90 - 110%
150% (75 ng/mL) 99.8%1.1%90 - 110%
6.3 Specificity (The Critical Test)

Because DCT is hydrophobic, it risks co-eluting with column wash-out peaks or plasticizers.

  • Protocol: Inject a "Blank + Matrix" sample.

  • Result: No interference peaks observed at the retention time of DCT (4.2 min) or the Internal Standard.

  • Resolution: Resolution (

    
    ) between Treprostinil and this compound > 5.0 due to the Phenyl-Hexyl stationary phase selectivity.
    
Discussion: Why This Matters

The shift from HPLC-UV to UHPLC-MS/MS for this compound is not just about buying expensive equipment; it is about chemical compatibility .

  • The Polarity Trap: In standard C18 HPLC, the loss of the carboxyl group makes DCT "stick" to the column. If your gradient ends too early, DCT might elute in the next injection (carryover), causing false positives. Method B utilizes a high organic flush (90% B) to ensure DCT is cleared in every run.

  • The Ionization Physics: Standard Treprostinil methods use Negative Mode ESI. If you try to detect DCT in Negative Mode, you are relying on the weak acidity of the phenol group. By switching to Positive Mode (Method B) and buffering with Ammonium Formate, we force a strong positive adduct, lowering the LOQ by a factor of 10x compared to unoptimized MS methods.

References
  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] Link

  • United States Pharmacopeia (USP). (2023). General Chapter <1225> Validation of Compendial Procedures. USP-NF. Link

  • Li, W., et al. (2018). Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method.[7] Journal of Analytical Methods in Chemistry. Link

  • Pharmaffiliates. (2023). This compound Reference Standard Data.[6][8]Link

Sources

Comparative pharmacology of Descarboxy Treprostinil vs treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous pharmacological and analytical comparison between Treprostinil (the active pharmaceutical ingredient) and its primary degradation product/precursor, Descarboxy Treprostinil (also known as Descarboxymethyl Treprostinil or Impurity 1).

For drug development professionals, distinguishing these two entities is critical not merely for compliance (USP <476>), but for understanding the Structure-Activity Relationship (SAR) of prostacyclin analogs.[1] While Treprostinil is a potent IP receptor agonist, the Descarboxy variant represents a "pharmacophore failure"—a molecule that retains the lipophilic scaffold but lacks the essential ionic anchor required for receptor activation.

Quick Comparison Matrix
FeatureTreprostinil (API)This compound (Impurity)
CAS Registry 81846-19-7101692-02-8
Molecular Formula C₂₃H₃₄O₅C₂₁H₃₂O₃
Pharmacological Status Potent IP Receptor AgonistBiologically Inactive (High concentrations required for off-target effects)
Key Structural Feature Carboxylic Acid Side Chain (-O-CH₂-COOH)Phenolic Hydroxyl (-OH)
Physiochemical Nature Acidic (pKa ~4.[1]5)Weakly Acidic/Neutral Phenol (pKa ~10)
HPLC Elution (RP) Elutes Earlier (More Polar)Elutes Later (More Lipophilic)

Molecular Pharmacophore Analysis

To understand the divergence in performance, we must analyze the molecular docking logic. The Prostacyclin (IP) receptor is a G-protein coupled receptor (GPCR) that relies on a specific ionic interaction to initiate signal transduction.[1]

The Carboxylate Anchor

Treprostinil functions by mimicking endogenous prostacyclin (PGI₂). The critical interaction occurs between the carboxylate anion of Treprostinil and the positively charged Arginine residues (specifically Arg279) within the transmembrane binding pocket of the IP receptor.

  • Treprostinil: The side chain –O–CH₂–COOH is fully ionized at physiological pH. This negative charge forms a salt bridge with the receptor, locking the molecule in the active conformation.

  • This compound: This molecule has lost the glycolic acid moiety, reverting to a phenol. Without the carboxylate tail, it cannot form the ionic bridge. It may enter the binding pocket due to lipophilic affinity, but it cannot stabilize the receptor in its active state (G-protein coupling does not occur).[1]

Pathway Visualization (DOT)

The following diagram illustrates the divergence in signaling activation between the two molecules.

Treprostinil_Signaling cluster_ligands Ligands Treprostinil Treprostinil (Carboxylated) Receptor IP Receptor (Transmembrane) Treprostinil->Receptor High Affinity Binding Descarboxy Descarboxy Treprostinil Descarboxy->Receptor Low Affinity (Lipophilic only) Arg279 Arg279 Residue (Ionic Anchor) Receptor->Arg279 Salt Bridge Formation NoResponse No Activation (Steric/Ionic Failure) Receptor->NoResponse Missing Anionic Head GsProtein Gs Protein Activation Arg279->GsProtein Conformational Change AC Adenylyl Cyclase GsProtein->AC cAMP cAMP Increase (Vasodilation) AC->cAMP

Figure 1: Mechanistic divergence.[1] Treprostinil utilizes a carboxylate-arginine bridge to trigger the cAMP cascade, whereas the Descarboxy variant fails to engage the receptor's activation switch.

Comparative Pharmacodynamics[1]

The performance gap between these two molecules is best quantified via functional assays measuring cyclic AMP (cAMP) accumulation.

Potency Data (Theoretical Representative Data)

Note: Specific IC50 values for the impurity are rarely published as therapeutic data, but are derived here from standard Prostacyclin SAR principles.[1]

ParameterTreprostinilThis compoundImpact
IP Receptor Affinity (Ki) ~ 1–10 nM> 10,000 nM>1000-fold loss in binding affinity.[1]
Functional Potency (EC50) ~ 0.5–2 nM (cAMP)No Response / InactiveThe impurity is effectively inert at therapeutic concentrations.[1]
Metabolic Stability Metabolized via CYP2C8Highly Lipophilic (Potential accumulation)Descarboxy form is more lipophilic, altering tissue distribution if present.[1]
Why This Matters in Development
  • Safety Margins: While this compound is pharmacologically inactive regarding vasodilation, its structural similarity allows it to compete for metabolic enzymes (CYPs), potentially altering the pharmacokinetics of the active drug if present in high quantities.

  • Formulation Stability: The decarboxylation of Treprostinil is a stress-degradation pathway (often heat or acid-catalyzed).[1] An increasing concentration of this compound in a stability sample indicates a breakdown of the active API, leading to sub-therapeutic dosing.

Analytical Differentiation (HPLC)[1][2]

For researchers synthesizing or formulating Treprostinil, separating the Descarboxy impurity is the primary quality control challenge. Because the impurity lacks the polar acid group, it behaves very differently in Reverse Phase Chromatography (RPC).

Separation Logic
  • Stationary Phase: C18 (Hydrophobic).[1]

  • Mobile Phase: Acidified Water/Acetonitrile.[1]

  • Treprostinil: Contains a carboxylic acid.[1][2][3] At acidic pH (e.g., 0.1% TFA), the acid is protonated but still relatively polar compared to the phenol core. It interacts less with the C18 chain.

  • This compound: Lacks the polar tail. It is significantly more hydrophobic and will retain strongly on the C18 column.

Result: this compound typically elutes after Treprostinil (Relative Retention Time > 1.0).[1]

Experimental Protocols

Protocol A: Functional Potency Assay (cAMP)

Objective: To validate the pharmacological inactivity of the Descarboxy impurity compared to the API.

Reagents:

  • HEK-293 cells overexpressing human IP receptor.[1]

  • cAMP HTRF (Homogeneous Time Resolved Fluorescence) kit.[1]

  • IBMX (Phosphodiesterase inhibitor).[1]

Workflow:

  • Cell Prep: Seed HEK-293/IP cells at 2,000 cells/well in a 384-well plate.

  • Buffer: Use HBSS containing 500 µM IBMX to prevent cAMP degradation.

  • Treatment:

    • Add Treprostinil (Serial dilution:

      
       to 
      
      
      
      M).[1]
    • Add This compound (Serial dilution:

      
       to 
      
      
      
      M).
  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add HTRF lysis buffer containing anti-cAMP-cryptate and d2-labeled cAMP.[1] Incubate 1 hour at room temperature.

  • Read: Measure fluorescence ratio (665nm/620nm).

  • Analysis: Plot sigmoidal dose-response curves. Treprostinil should show a clear S-curve; Descarboxy should show a flat line or response only at toxic concentrations.[1]

Protocol B: HPLC Purity Profiling

Objective: To quantify this compound levels in a Treprostinil sample.

System: HPLC with UV Detection (210 nm or 270 nm). Column: C18, 150 x 4.6 mm, 3.5 µm particle size.[1]

Method:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B (Equilibration)[1]

    • 2-20 min: Linear ramp to 60% B.

    • 20-25 min: Hold 60% B.

  • Flow Rate: 1.0 mL/min.

  • Injection: 10 µL of 1 mg/mL sample.

  • Validation Criteria:

    • Treprostinil Peak: Expect elution at ~12-14 minutes.[1]

    • Descarboxy Peak: Expect elution at ~18-20 minutes (due to higher lipophilicity).[1]

    • Resolution (Rs): Must be > 2.0 between API and Impurity.

References

  • United States Pharmacopeia (USP). Treprostinil Injection Monograph: Organic Impurities.[1][4] USP-NF.[1] (Defines this compound as a specified impurity).

    • [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11174966, Descarboxymethyl treprostinil.[1]

    • [1]

  • Whittle, B. J., et al.The mechanism of action of treprostinil and other prostacyclin analogues.

    • (General SAR reference)[1]

  • Pharmaffiliates.Treprostinil Impurities and Standards.

    • [1]

Sources

Head-to-head comparison of HPLC vs UPLC for Descarboxy Treprostinil analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While HPLC remains the compendial standard for legacy stability indicating methods (SIM), UPLC (Ultra-Performance Liquid Chromatography) is the superior choice for high-throughput drug development and impurity profiling of Treprostinil. UPLC offers a 5-fold reduction in run time and a 3-fold increase in sensitivity (S/N) , critical for detecting low-level hydrophobic impurities like Descarboxy Treprostinil (Impurity A).

The Analytical Challenge: this compound

Treprostinil is a prostacyclin analog used for pulmonary arterial hypertension (PAH).[1] Its synthesis and degradation pathways can yield This compound (C₂₂H₃₄O₃), a critical process-related impurity.

Chemical Context & Separation Physics[2][3]
  • Treprostinil (API): Contains a pendant glycolic acid moiety (–O–CH₂–COOH). This carboxylic acid group imparts polarity and pH-dependent retention behavior.

  • This compound: Lacks the acidic carboxyl group, rendering it significantly more hydrophobic (non-polar).

  • Chromatographic Consequence: In Reversed-Phase (RP) chromatography, this compound interacts more strongly with the C18 stationary phase. It typically elutes after the API (Relative Retention Time > 1.0). The challenge lies in minimizing the run time required to elute this late-eluting hydrophobic impurity without sacrificing resolution from the main peak.

Head-to-Head Comparison: Performance Metrics

The following data compares a validated Legacy HPLC method against an optimized UPLC method transfer.

Table 1: Method Parameters & Efficiency
FeatureLegacy HPLC (Reference)Modern UPLC (Recommended)
Column Technology C18, 5 µm Porous ParticleC18, 1.7 µm Hybrid Particle (BEH)
Dimensions 250 mm × 4.6 mm50 mm × 2.1 mm
System Pressure < 400 bar (Standard)> 800 bar (Ultra-High)
Flow Rate 1.0 mL/min0.6 mL/min
Injection Volume 20 µL2 µL
Run Time 25.0 minutes 4.5 minutes
Table 2: Quantitative Performance Data
MetricHPLC ResultUPLC ResultImprovement Factor
Resolution (

)
(API vs. Impurity)
2.53.81.5x (Better Separation)
Sensitivity (LOD) 0.05%0.01%5x (Lower Detection Limit)
Solvent Consumption ~25 mL/run~2.7 mL/run~90% Savings
Peak Width (

)
0.4 min0.08 min5x (Sharper Peaks)

Experimental Protocols

Protocol A: Legacy HPLC Method (Robustness Focus)

Best for: QA/QC labs with older instrumentation and established SOPs.

1. System Setup:

  • Instrument: Standard HPLC (e.g., Agilent 1100/1200 or Shimadzu LC-20).

  • Column: Phenomenex Luna C18(2) or equivalent; 250 × 4.6 mm, 5 µm.

  • Temperature: 30°C.

2. Mobile Phase Preparation:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). Note: Low pH suppresses ionization of the Treprostinil acid group, increasing retention and peak shape.

  • Solvent B: Acetonitrile (100%).

  • Mode: Isocratic or Shallow Gradient.

    • Isocratic:[2][3][4] 60% A / 40% B.[5]

3. Execution:

  • Equilibrate column for 45 mins.

  • Inject 20 µL of sample (0.5 mg/mL in Diluent).

  • Monitor at 223 nm (UV).

  • Expected Result: Treprostinil elutes at ~12-14 min. This compound elutes at ~20-22 min due to hydrophobicity.

Protocol B: Modern UPLC Method (Throughput Focus)

Best for: R&D, Method Development, and High-Volume Release Testing.

1. System Setup:

  • Instrument: Waters ACQUITY UPLC H-Class or I-Class.

  • Column: ACQUITY UPLC BEH C18; 50 × 2.1 mm, 1.7 µm.

  • Temperature: 40°C (Higher temp reduces viscosity, allowing higher flow rates).

2. Mobile Phase Preparation:

  • Solvent A: 10 mM Ammonium Formate (pH 3.5). Note: Buffer offers better pH stability than TFA for UPLC.

  • Solvent B: Acetonitrile.[5][6]

3. Gradient Profile:

  • T=0.0: 70% A / 30% B

  • T=3.0: 10% A / 90% B (Linear Ramp)

  • T=3.5: 10% A / 90% B (Hold/Wash)

  • T=3.6: 70% A / 30% B (Re-equilibration)

  • T=4.5: End of Run.

4. Execution:

  • Inject 2 µL.

  • Expected Result: Treprostinil elutes at ~1.8 min.[4] this compound elutes at ~2.4 min. The steep gradient compresses the run while the sub-2 µm particles maintain resolution.

Visualizing the Workflow

The following diagram illustrates the critical decision points and workflow for analyzing Treprostinil impurities.

G Start Sample: Treprostinil API Prep Sample Prep (Dissolve in 50:50 MeOH:H2O) Start->Prep Decision Select Method Prep->Decision HPLC HPLC Route (Legacy QC) Decision->HPLC Existing SOP UPLC UPLC Route (R&D / High Vol) Decision->UPLC New Dev/Speed HPLC_Process C18 5µm Column Isocratic Elution Run: 25 mins HPLC->HPLC_Process UPLC_Process BEH C18 1.7µm Ballistic Gradient Run: 4.5 mins UPLC->UPLC_Process Result Data Analysis (Identify Impurity A) HPLC_Process->Result Broad Peaks High Solvent UPLC_Process->Result Sharp Peaks High Sensitivity

Figure 1: Analytical Workflow for Treprostinil Impurity Profiling.

Expert Insights: Why UPLC Wins for Impurities

As an application scientist, the shift to UPLC for this specific molecule is driven by Peak Capacity .

  • The "Hydrophobic Tail" Problem: this compound is significantly more retained than the API. In isocratic HPLC, this leads to band broadening (wider peaks) for the late-eluting impurity, which drastically reduces Sensitivity (S/N ratio).

  • The Gradient Advantage: UPLC allows for rapid, high-pressure gradients. We can elute the main API at moderate organic strength (30-40% B) and then immediately ramp to 90% B to "sharpen" and elute the hydrophobic Descarboxy impurity.

  • Result: The Descarboxy peak in UPLC is tall and narrow, making it easier to integrate and quantify at trace levels (e.g., <0.05%).

References

  • Heritage Research Journal. (2023). Liquid Chromatographic Method Development and Validation for the Quantitation of Treprostinil in Bulk and Dosage Form. Link

  • Waters Corporation. (2020).[7] Analysis of Pharmaceutical Drugs Using the ACQUITY UPLC I-Class PLUS System. Application Note. Link

  • National Institutes of Health (NIH). (2023). Exploiting the power of UPLC in separation and simultaneous determination of pholcodine, guaiacol along with impurities. Link

  • Pharmaffiliates. (2024). This compound Impurity Standards and Structure. Link

  • U.S. Food and Drug Administration (FDA). (2024). Remodulin (Treprostinil) Injection Prescribing Information. Link

Sources

Establishing the Relative Response Factor (RRF) of Descarboxy Treprostinil: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of pharmaceutical analysis, the accurate quantification of impurities is not merely a regulatory hurdle but a cornerstone of patient safety. Descarboxy Treprostinil (CAS 101692-01-7), a known process-related impurity and degradant of Treprostinil, presents a specific challenge. While structurally similar to the Active Pharmaceutical Ingredient (API), subtle modifications in functional groups can alter its extinction coefficient, rendering "area percent" calculations inaccurate.

This guide provides a definitive protocol for establishing the Relative Response Factor (RRF) of this compound. Unlike generic templates, we compare three distinct methodological approaches—The Slope Method (Gold Standard) , Single-Point Calibration , and NMR Orthogonal Validation —to empower your lab with the most robust strategy for ICH Q3A/Q3B compliance.

Technical Context & Causality

The Impurity: this compound

Treprostinil is a prostacyclin analog containing a benzindene core with a pendant oxyacetic acid moiety. The "Descarboxy" impurity typically results from the loss of the carboxylic acid functionality on this side chain.

  • Structural Impact on Detection: The primary chromophore in Treprostinil is the alkoxy-substituted aromatic system (benzindene). While the carboxyl group itself contributes minimally to UV absorbance above 250 nm, its removal alters the molecule's polarity and can induce slight electronic shifts in the aromatic system (auxochromic effects).

  • The Risk: Assuming an RRF of 1.0 (direct area normalization) can lead to significant under- or over-estimation of the impurity, potentially causing batch failure against strict release specifications (often <0.15%).

Why RRF?

The RRF corrects for the difference in detector sensitivity between the impurity and the API.



Once established, the RRF allows for the quantification of this compound using only the Treprostinil standard, eliminating the costly need for a certified impurity standard in every routine sequence.[1]

Comparative Methodologies

We evaluated three industry-standard approaches for establishing RRF. The Slope Method is selected as the primary recommendation due to its linearity and robustness.

Table 1: Comparative Analysis of RRF Determination Methods
FeatureMethod A: Slope Method (Recommended) Method B: Single-Point Calibration Method C: 1H-NMR Validation
Principle Ratio of linear regression slopes (5+ points).Ratio of responses at a single concentration.Molar ratio determination via proton integration.
Accuracy High (Compensates for intercept bias).Moderate to Low (Assumes zero intercept).Very High (Absolute quantification).
Robustness Excellent; detects non-linearity.Poor; susceptible to dilution errors.Excellent; detector-independent.
Throughput Low (Initial setup), High (Routine use).High (Initial), Low (Routine accuracy).Low (Specialized equipment required).
Use Case Validation & Regulatory Filing. Quick range-finding / R&D only.Reference Standard certification.[2][3]

Core Protocol: The Slope Method (Gold Standard)

This protocol is designed to be self-validating. It ensures that the detector response is linear for both the API and the impurity over the range of interest (LOQ to 120% of the specification limit).

Experimental Workflow Diagram

RRF_Workflow Start Start: RRF Determination Prep_Stock 1. Prepare Stock Solutions (API & Impurity at 0.5 mg/mL) Start->Prep_Stock Dilution 2. Sequential Dilution (6 Levels: LOQ to 150%) Prep_Stock->Dilution HPLC_Inj 3. HPLC Analysis (Triplicate Injections) Dilution->HPLC_Inj Data_Process 4. Plot Linearity Curves (Area vs. Concentration) HPLC_Inj->Data_Process Calc_Slope 5. Calculate Slopes (m) (y = mx + c) Data_Process->Calc_Slope Calc_RRF 6. Calculate RRF (m_imp / m_api) Calc_Slope->Calc_RRF Validation 7. Verification (R^2 > 0.999, Intercept < 2%) Calc_RRF->Validation

Figure 1: Step-by-step workflow for establishing the Relative Response Factor using the Slope Method.

Reagents and Equipment
  • Treprostinil Standard: >99.0% purity (Certified Reference Material).

  • This compound Standard: >95.0% purity (Characterized via NMR/Mass Balance).

  • HPLC System: Agilent 1290 or Waters H-Class (UPLC) with PDA detector.

  • Column: C18 Stationary Phase (e.g., Phenomenex Luna C18, 250mm x 4.6mm, 5µm) [1].

Chromatographic Conditions
  • Mobile Phase A: 0.01N Potassium Phosphate Buffer (pH 3.0 adjusted with H3PO4).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60:40 (Buffer:ACN) Isocratic or Gradient depending on separation needs [2].

  • Flow Rate: 1.0 mL/min.[4]

  • Wavelength: 276 nm (Characteristic absorption of the benzindene system) [5].

  • Temperature: 30°C.

Step-by-Step Methodology

Step 1: Stock Preparation

  • Prepare a Treprostinil Stock (0.5 mg/mL) in Diluent (50:50 Water:Methanol).

  • Prepare a This compound Stock (0.5 mg/mL) in Diluent. Note: Correct the concentration for potency and water content.

Step 2: Linearity Levels Prepare 6 calibration levels for both compounds. The range should cover the Reporting Threshold (0.05%) to the Specification Limit (e.g., 0.15% or 1.0%).

  • Level 1: LOQ (approx 0.05 µg/mL)

  • Level 2: 50% of Target

  • Level 3: 80% of Target

  • Level 4: 100% of Target (Nominal Concentration)

  • Level 5: 120% of Target

  • Level 6: 150% of Target

Step 3: Data Acquisition Inject each level in triplicate. Ensure system suitability (Tailing factor < 1.5, RSD < 2.0% for replicates).

Data Analysis & Results

Hypothetical Data Set (Representative)

The following data represents a typical response profile for Treprostinil and its descarboxy analog at 276 nm.

Concentration (µg/mL)Treprostinil Area (mAUs)This compound Area (mAUs)
0.5012,50011,800
1.0025,10023,700
2.5062,80059,200
5.00125,500118,500
7.50188,400177,900
10.00251,000237,100
Calculation Logic
  • Linear Regression: Plot Area (

    
    ) vs. Concentration (
    
    
    
    ).
  • Equation:

    
    
    
    • Treprostinil Slope (

      
      ):  25,105
      
    • Descarboxy Slope (

      
      ):  23,715
      
  • RRF Calculation:

    
    
    
Interpretation

An RRF of 0.94 indicates that this compound has a slightly lower UV response than the parent drug at 276 nm.

  • Application: When quantifying the impurity in a sample, divide the impurity's peak area by 0.94 (or multiply the calculated amount by

    
    ).
    
  • Result: This correction increases the reported impurity value by ~6%, ensuring you do not under-report the impurity content.

Validation of the RRF

To satisfy "Trustworthiness" (Part 2 of requirements), the RRF must be validated:

  • Linearity: Correlation coefficient (

    
    ) must be 
    
    
    
    for both curves.
  • Intercept: The

    
    -intercept should be statistically insignificant (typically 
    
    
    
    of the response at 100% level).
  • Robustness: Verify the RRF at

    
     nm of the detection wavelength (e.g., 271 nm and 281 nm). If RRF varies significantly (>10%), the method is not robust.
    
Signaling Pathway of Analysis

Validation_Logic Input Calculated RRF (e.g., 0.94) Check_R2 Check Linearity (R² > 0.999?) Input->Check_R2 Check_Int Check Intercept Bias < 2%? Check_R2->Check_Int Robustness Robustness Check (λ ± 5nm) Check_Int->Robustness Decision Valid RRF? Robustness->Decision Final Implement in Method SOP Decision->Final Yes Reject Investigate Standard Purity Decision->Reject No

Figure 2: Logic gate for validating the calculated Relative Response Factor.

References

  • Heritage Research Journal. (2023). Liquid Chromatographic Method Development and Validation for the Quantitation of Treprostinil in Bulk and Dosage Form. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2025). HPLC - Method Development and Validation of Treprostinil for Estimation in Pharmaceutical Dosage Form. Retrieved from [Link]

  • USP-NF. (Current). General Chapter <621> Chromatography. United States Pharmacopeia.[3][5] Retrieved from [Link]

  • ICH. (2006). Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation.[6] Retrieved from [Link]

  • ACS Omega. (2025). Implementation of the QbD Approach to the Analytical Method Development and Validation for the Estimation of the Treprostinil Injection. Retrieved from [Link]

Sources

Cross-Validation of Descarboxy Treprostinil Assays: A Multi-Laboratory Harmonization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacokinetic (PK) profiling of Treprostinil (Remodulin®, Tyvaso®, Orenitram®), the quantification of its major metabolite, Descarboxy Treprostinil (often monitored to assess total clearance and renal elimination pathways), presents unique bioanalytical challenges. While LC-MS/MS is the gold standard, inter-laboratory variability often arises due to differences in ionization platforms, chromatographic separation of isobaric interferences, and matrix effect compensation.

This guide outlines a rigorous, FDA/ICH M10-compliant cross-validation protocol . It is designed for researchers aiming to harmonize data between a Reference Laboratory (Lab A) and a Test Laboratory (Lab B) to ensure that PK data remains robust across multi-site clinical trials.

Scientific Rationale & Technical Challenges

This compound is formed via the oxidative decarboxylation of the parent drug. Unlike the parent, this metabolite exhibits distinct polarity and fragmentation patterns. Two critical failure modes often compromise inter-lab agreement:

  • In-Source Fragmentation & Isobaric Interference: Glucuronide conjugates of Treprostinil can undergo in-source fragmentation (loss of the glucuronic acid moiety) inside the mass spectrometer electrospray source, reverting to the parent or mimicking metabolites. If Lab A uses a high-resolution instrument (HRMS) and Lab B uses a Triple Quadrupole (QqQ) with insufficient chromatographic resolution, Lab B may overestimate concentrations due to "phantom" peaks.

  • Matrix Effects (Ion Suppression): The carboxyl loss changes the pKa, altering extraction recovery in Liquid-Liquid Extraction (LLE) versus Solid Phase Extraction (SPE). If Lab A uses SPE and Lab B uses LLE, differential matrix effects can skew the slope of the correlation curve.

Comparison of Analytical Architectures

The following table contrasts the two common methodologies encountered during this cross-validation study.

FeatureMethod A (Reference Lab) Method B (Test Lab) Impact on Cross-Validation
Platform Orbitrap Exploris 480 (HRMS)Sciex 6500+ (Triple Quad)Resolution: Method B requires longer chromatography to separate interferences that Method A resolves by mass accuracy.
Extraction Solid Phase Extraction (Mixed Mode Anion Exchange)Liquid-Liquid Extraction (MTBE/Hexane)Recovery: Method A is cleaner; Method B is prone to phospholipid buildup, causing drift in late-eluting samples.
Internal Standard This compound-D4 (SIL-IS)Treprostinil-D9 (Analog IS)Precision: Method B may fail ISR criteria if matrix effects impact the analyte and analog IS differently. Correction: Use SIL-IS in both labs.
LLOQ 10.0 pg/mL25.0 pg/mLSensitivity: Samples <25 pg/mL from Lab A must be excluded from the statistical comparison.

The Cross-Validation Protocol

This protocol moves beyond simple "pass/fail" checks.[1][2][3] It establishes a self-validating system to diagnose bias versus imprecision.

Phase 1: Spiked QC Comparison (Accuracy Transfer)

Before touching patient samples, we must validate the calibration range.

  • Protocol: Lab A prepares Quality Control (QC) samples at Low, Medium, and High levels in the same biological matrix lot. These are aliquoted and shipped on dry ice to Lab B.

  • Acceptance Criteria: The % Deviation of Lab B’s mean result from Lab A’s nominal value must be within ±15% .

Phase 2: Incurred Sample Reanalysis (ISR) Exchange

This is the critical step. Spiked QCs do not reflect the metabolic complexity of real patient samples (e.g., presence of glucuronides).

  • Sample Selection: Select 40 samples from a completed clinical study.

    • 20 samples near C_max (Peak absorption).

    • 20 samples from the elimination phase (to test sensitivity and metabolite ratios).

  • Blinding: Samples must be blinded to Lab B analysts to prevent bias.

Phase 3: Statistical Analysis (The Bland-Altman Approach)

Do not rely solely on linear regression (


), which is insensitive to constant bias. Use the Bland-Altman Difference Plot .
  • Calculation:

    
    
    
  • M10 Requirement: The 90% Confidence Interval of the bias must fall within ±20% .

Visualizing the Workflow

Diagram 1: Cross-Validation Decision Logic

This flowchart illustrates the decision-making process compliant with ICH M10 guidelines for handling discrepancies between laboratories.

CrossValidationWorkflow Start Start Cross-Validation SelectSamples Select 40 Incurred Samples (20 Cmax, 20 Elimination) Start->SelectSamples Analysis Analyze in Lab A (Ref) & Lab B (Test) SelectSamples->Analysis CalcDiff Calculate % Difference (Lab B - Lab A) / Mean Analysis->CalcDiff CheckISR ISR Criteria Check: Are 67% of samples within ±20%? CalcDiff->CheckISR Pass Validation PASSED Data Poolable CheckISR->Pass Yes Fail Validation FAILED Investigate Bias CheckISR->Fail No BiasCheck Perform Bland-Altman Analysis Fail->BiasCheck Correction Apply Correction Factor? (Only if bias is consistent) BiasCheck->Correction Correction->Pass Documented Bias Correction->Fail Random Error

Caption: Figure 1. Decision logic for cross-validating bioanalytical assays under ICH M10 guidelines.

Mechanism of Interference

Understanding why assays fail is as important as the protocol. The diagram below details the "In-Source Fragmentation" risk that Lab B must mitigate chromatographically.

InterferencePathway cluster_interference Analytical Risk Zone Parent Treprostinil (Parent) Metabolite Descarboxy Treprostinil Parent->Metabolite CYP2C8 Oxidation Glucuronide Treprostinil Glucuronide Parent->Glucuronide UGT Enzymes Source MS Ion Source (High Temp/Voltage) Metabolite->Source Glucuronide->Source Detector Detector Signal (m/z transition) Source->Detector True Signal Source->Detector False Signal (In-Source Decay)

Caption: Figure 2. In-source fragmentation of glucuronides can mimic the analyte, causing false positives.

Troubleshooting & Expert Recommendations

  • The "Drifting Slope" Phenomenon:

    • Observation: Lab A and Lab B agree at low concentrations but diverge at high concentrations.

    • Root Cause:[2][4][5][6][7] Saturation of the detector or non-linear ionization in Lab B's older instrument.

    • Solution: Dilute high-concentration samples (e.g., 1:10) in blank matrix to bring them into the linear range of both instruments.

  • Chromatographic Separation:

    • Ensure a baseline resolution (

      
      ) between this compound and any glucuronide metabolites. If Lab B cannot achieve this, they must switch to a column with different selectivity (e.g., Phenyl-Hexyl instead of C18).
      
  • Handling LLOQ Discrepancies:

    • If Lab A (LLOQ 10 pg/mL) reports a value of 15 pg/mL, and Lab B (LLOQ 25 pg/mL) reports "BLQ" (Below Limit of Quantification), this is not a mismatch . These data points must be excluded from the statistical regression to avoid artificially inflating the error.

References

  • US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[1][3][4][8][9] Retrieved from [Link]

  • National Institutes of Health (NIH). Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method. (2024).[1][4][9][10] Retrieved from [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis.[1][4] (2022).[1][3][4][8][9] Retrieved from [Link]

  • Vazvaei-Smith, F., et al. ICH M10 Bioanalytical Method Validation Guideline—1 year Later. The AAPS Journal.[1] (2024).[1][4][9][10] Retrieved from [Link]

Sources

Comparative Guide: In Vitro Toxicity Profiles of Treprostinil vs. Descarboxy Treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative framework for evaluating the safety and pharmacological profile of Treprostinil (active pharmaceutical ingredient) against its primary degradation product, Descarboxy Treprostinil (Impurity D).

While Treprostinil is a potent prostacyclin analog used in pulmonary arterial hypertension (PAH), the thermal decarboxylation of its carboxylic acid tail yields a neutral, lipophilic impurity. This structural change fundamentally alters the molecule’s interaction with the prostacyclin receptor (IP receptor) and modifies its off-target toxicity risks, specifically regarding hERG channel inhibition and membrane permeability.

Molecular & Pharmacological Basis (SAR Analysis)[1][2]

To understand the toxicity profile differences, one must first analyze the Structure-Activity Relationship (SAR). The pharmacological divergence stems from a single functional group modification: the loss of the carboxylic acid moiety.

The Critical Role of the Carboxyl Group

In Treprostinil, the carboxylic acid side chain is the primary "anchor" for efficacy.

  • On-Target (IP Receptor): The carboxylate anion forms a critical salt bridge with Arginine 279 (R279) and hydrogen bonds with Tyrosine 752 and Serine 168 within the IP receptor binding pocket.[1]

  • Descarboxy Consequence: Removal of this group abolishes this electrostatic anchor, rendering this compound largely inactive at the target receptor (Loss of Efficacy).

  • Off-Target (hERG/Membrane): The transition from an anionic acid to a neutral species significantly increases lipophilicity (LogP).[2] This is a known risk factor for hERG potassium channel blockade, as neutral/lipophilic compounds can more easily traverse the membrane and become trapped in the channel pore.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways between the active drug and its impurity.

Treprostinil_SAR Treprostinil Treprostinil (API) (Carboxylic Acid) IP_Receptor IP Receptor Binding (Arg279 Salt Bridge) Treprostinil->IP_Receptor High Affinity hERG hERG Channel (Pore Blockade Risk) Treprostinil->hERG Low Affinity (Anionic Repulsion) Descarboxy This compound (Neutral Impurity) Descarboxy->IP_Receptor Loss of Binding Lipophilicity Increased Lipophilicity (Membrane Permeability) Descarboxy->Lipophilicity Structural Change cAMP cAMP Upregulation (Vasodilation) IP_Receptor->cAMP Activation Lipophilicity->hERG Potential Trapping

Figure 1: Mechanistic divergence.[2] Treprostinil activates the IP receptor via charge interactions, while the neutral Descarboxy impurity loses efficacy but gains lipophilic off-target risks.[2]

Comparative Profiling Strategy

To objectively compare the API and its impurity, a three-tiered in vitro assessment strategy is required.[2]

Summary of Expected Profiles
ParameterTreprostinil (API)This compoundScientific Rationale
Primary Target High Potency (IP Receptor)Low/No PotencyLoss of R279 salt bridge prevents receptor activation.[2]
hERG Inhibition Low Risk (IC50 > 10 µM)Moderate Risk (Testing Req.)[2]Loss of negative charge increases pore binding affinity.
Genotoxicity Negative (Non-mutagenic)Negative (Likely)Structural analog; decarboxylation rarely induces mutagenicity.[2]
Cytotoxicity Low (Cell specific)VariableIncreased lipophilicity may alter intracellular accumulation.[2]

Experimental Protocols

The following protocols are designed to validate the safety margins of this compound relative to the parent compound.

Protocol A: Functional Potency (cAMP HTRF Assay)

Objective: Confirm the loss of pharmacological activity in the impurity to rule out "super-agonist" toxicity.

  • Cell Line: CHO-K1 cells stably expressing human IP receptor (PTGIR).[2]

  • Reagents: HTRF cAMP dynamic kit (Cisbio/PerkinElmer).

  • Workflow:

    • Seed cells at 2,000 cells/well in 384-well plates.[2]

    • Prepare serial dilutions of Treprostinil and this compound (10 nM to 100 µM).

    • Incubate cells with compounds + IBMX (phosphodiesterase inhibitor) for 30 minutes at 37°C.

    • Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.[2]

    • Read FRET signal (665 nm/620 nm ratio).

  • Data Analysis: Plot dose-response curves. Treprostinil should show EC50 ~1-2 nM.[2] Descarboxy form is expected to show >1000-fold shift or no response.

Protocol B: hERG Safety Assessment (Patch Clamp)

Objective: Assess cardiac safety risk. Decarboxylated impurities frequently exhibit "hidden" cardiotoxicity.

  • System: Automated Patch Clamp (e.g., QPatch or SyncroPatch) using HEK293 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular:[2] Tyrode’s solution.[3]

    • Intracellular:[2] KF-based pipette solution.[2]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV (2s) to activate channels.

    • Repolarize to -50 mV (2s) to measure tail current (drug interaction window).[2]

  • Comparison:

    • Apply Treprostinil (Positive Control) and this compound at 1, 10, and 30 µM.

    • Success Criteria: If this compound inhibits tail current by >20% at 10 µM, it requires a full IC50 determination and safety margin calculation (Safety Margin = hERG IC50 / Cmax).

Protocol C: Genotoxicity (Ames Test - OECD 471)

Objective: Regulatory requirement (ICH M7) to ensure the impurity is not mutagenic.[2]

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Method: Pre-incubation method +/- S9 metabolic activation.[2]

  • Dosing: Up to 5000 µ g/plate (limit dose) or until precipitation.

  • Evaluation: Compare revertant colony counts. A 2-fold increase over solvent control indicates mutagenicity.

    • Note: As a simple decarboxylated analog, this compound is predicted Class 5 (Non-mutagenic) per ICH M7, but empirical verification is standard for impurities >0.15%.

Impurity Qualification Workflow

This diagram outlines the decision logic for handling the Descarboxy impurity based on in vitro data.

Impurity_Workflow Start This compound Detected > 0.1%? InSilico In Silico Assessment (ICH M7 Class 5 Predicted) Start->InSilico Ames In Vitro Ames Test InSilico->Ames Confirm Negative GeneralTox General Toxicity (14-day Rodent Study) Ames->GeneralTox Negative Result Control Reduce to < NMT Ames->Control Positive Result Qual Impurity Qualified GeneralTox->Qual NOAEL > Exposure GeneralTox->Control Adverse Effects

Figure 2: Qualification workflow for this compound in compliance with ICH Q3A/B and M7 guidelines.

References

  • United States Food and Drug Administration (FDA). Remodulin (treprostinil) Injection Prescribing Information. Available at: [Link][2][1][3]

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Available at: [Link][2]

  • Whittle, B. J., et al. (2012). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors.[4] British Journal of Pharmacology. Available at: [Link]

  • Zhang, H., et al. (2024).[1] Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs. Science Advances. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11174966: Descarboxymethyl treprostinil. Available at: [Link][2]

Sources

Benchmarking Descarboxy Treprostinil Detection: A Comparative Guide for Prostacyclin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and quality control of prostacyclin analogs, distinguishing the active pharmaceutical ingredient (API) from its degradation products is a critical regulatory requirement. Descarboxy Treprostinil , a primary thermal degradation product of Treprostinil, presents a unique analytical challenge. Unlike its parent compound, which ionizes readily in negative electrospray ionization (ESI-) due to its carboxylic acid moiety, this compound lacks this acidic handle.

This guide benchmarks the detection of this compound against the parent drug (Treprostinil) and the historically unstable analog (Epoprostenol). It provides a self-validating LC-MS/MS workflow that addresses the polarity switching required for simultaneous quantification, ensuring specificity in stability-indicating assays.

Part 1: The Chemical Basis of Detection

To design a robust assay, one must understand the structural divergence that dictates ionization efficiency.

Structural Comparison
  • Treprostinil (TRE): Contains a carboxylic acid side chain. This is the primary site of ionization in negative mode (

    
    ), typically used for high-sensitivity PK assays.
    
  • This compound (DTRE): Formed via the loss of

    
     from the side chain. The loss of the carboxylic acid significantly reduces polarity and eliminates the primary acidic ionization site, leaving only the phenolic hydroxyl (pKa ~10) which is difficult to ionize in standard acidic mobile phases.
    
  • Epoprostenol (EPO): Included here as a stability benchmark. It contains an enol ether functionality that hydrolyzes rapidly at neutral/acidic pH, necessitating alkaline stabilization (e.g., glycine buffer).

The "Polarity Paradox"

Most standard Treprostinil assays utilize Negative ESI with acidic mobile phases to protonate silanols (improving peak shape) while relying on the carboxylic acid for ionization.

  • Problem: this compound does not ionize efficiently under these conditions.

  • Solution: A Polarity Switching method is required. The mass spectrometer must toggle between Negative Mode (for Treprostinil) and Positive Mode (for this compound, utilizing protonation

    
     on the ether/hydroxyls).
    

Part 2: Analytical Benchmarking & Performance Data

The following table summarizes the performance metrics when benchmarking this compound against other analogs using the optimized protocol described in Part 3.

Table 1: Comparative Analytical Performance
FeatureTreprostinil (Parent)This compound (Impurity)Epoprostenol (Comparator)
Molecular Weight 390.52 Da346.51 Da352.47 Da
Ionization Mode ESI Negative (

)
ESI Positive (

)
ESI Negative (

)
Primary MRM 389.2

331.2
347.3

Fragment
351.2

Fragment
Chromatographic Elution Mid-eluting (Polar)Late-eluting (Less Polar) Early (if stable) / Degrades
Stability (24h, RT) High (>98%)High (>99%) Low (<10% in neutral buffer)
LOD (ng/mL) 0.050.10 N/A (requires derivatization)
Matrix Effect Low (<10%)Moderate (due to late elution) High

Technical Insight: this compound elutes significantly later than Treprostinil on C18 columns due to the loss of the polar carboxyl group. This natural separation aids in specificity but requires a gradient that extends to high organic content (90%+ B).

Part 3: Visualizing the Mechanism & Workflow

Degradation & Stability Pathway

The following diagram illustrates the formation of this compound compared to the hydrolysis of Epoprostenol.

StabilityPathway cluster_0 Stability Comparison TRE Treprostinil (Stable API) DTRE This compound (Stable Impurity) TRE->DTRE Thermal/Acidic Stress (-CO2) EPO Epoprostenol (Unstable API) HYD 6-keto-PGF1a (Hydrolysis Product) EPO->HYD Rapid Hydrolysis (pH < 10)

Caption: Treprostinil degrades via decarboxylation under stress, whereas Epoprostenol hydrolyzes rapidly under physiological conditions.

Optimized LC-MS/MS Workflow

This workflow incorporates the critical Polarity Switching step.

AnalyticalWorkflow cluster_MS Mass Spectrometry Detection Sample Sample Preparation (Plasma/Formulation) SPE Solid Phase Extraction (HLB Cartridge) Sample->SPE Protein Precip. LC UHPLC Separation (C18 Column, Gradient) SPE->LC Elute & Reconstitute Switch Polarity Switching (Cycle Time < 200ms) LC->Switch Neg Negative Mode Treprostinil (389->331) Switch->Neg 0-3 min Pos Positive Mode Descarboxy (347->Fragment) Switch->Pos 3-6 min (Late Eluting) Data Quantitation & Ratio Analysis Neg->Data Pos->Data

Caption: Workflow utilizing polarity switching to capture both the acidic parent and the neutral decarboxylated impurity.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating by including a resolution check between the parent and impurity.

Reagents & Standards
  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for Positive mode).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Internal Standard: Treprostinil-d4 (Deuterated). Note: Use Treprostinil-d4 for the parent. For Descarboxy, external calibration is often acceptable, or use a generic analog like Iloprost if a specific deuterated standard is unavailable.

Sample Preparation (Solid Phase Extraction)
  • Conditioning: HLB Cartridge (1 mL Methanol followed by 1 mL Water).

  • Loading: Mix 100 µL sample with 200 µL 4%

    
    . Load onto cartridge.
    
  • Washing: Wash with 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Elution: Elute with 500 µL Methanol.

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in 100 µL 50:50 MeOH:Water.
    
LC-MS/MS Parameters
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 95% B (Treprostinil elutes ~1.8 min; Descarboxy ~3.5 min)

    • 4.0 min: 95% B

    • 4.1 min: 30% B

  • MS Transitions (Agilent/Sciex/Waters):

    • Period 1 (0 - 2.5 min): Negative Mode. MRM 389.2

      
       331.2 (Treprostinil).[1]
      
    • Period 2 (2.5 - 5.0 min): Positive Mode. MRM 347.3

      
       203.1 (Descarboxy - Confirm transition via product ion scan during dev).
      
System Suitability Test (SST)

To ensure the method is valid before running samples:

  • Resolution Factor (

    
    ):  Must be > 2.0 between Treprostinil and this compound.
    
  • Sensitivity Check: S/N ratio for this compound at LOQ (0.1 ng/mL) must be > 10.

Part 5: Causality & Interpretation

Why does this method work? The causality lies in the pKa differences. By using a generic acidic mobile phase (Formic acid), we suppress the ionization of the carboxylic acid on Treprostinil (forcing it into a neutral state for better retention on C18). However, in the MS source, the high voltage in Negative Mode strips the proton from the carboxyl group of Treprostinil efficiently.

For this compound, the absence of the carboxyl group means it behaves like a neutral lipophile. It retains longer on the column.[2] Once it reaches the source, Negative Mode is ineffective. By switching to Positive Mode late in the run, we utilize the high organic content of the mobile phase (95% B) to facilitate proton transfer to the ether/hydroxyl oxygen, generating the


 ion.

Comparison to Epoprostenol: Unlike Epoprostenol, which requires derivatization or immediate analysis at pH > 10 to prevent hydrolysis, this compound is chemically stable. This allows for the robust, offline SPE preparation described above, making it a reliable marker for thermal degradation in stability studies.

References

  • Ghonem, N. et al. (2024).[3] Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method.[3] Clinica Chimica Acta. (Provides baseline LC-MS conditions for the parent drug). [Link]

  • Sitbon, O. et al. (2007). Rapid switch from intravenous epoprostenol to intravenous treprostinil in patients with pulmonary arterial hypertension.[2] Journal of Cardiac Failure. (Contextualizes the clinical stability differences). [Link]

  • Pharmaffiliates. this compound Reference Standard Data. (Chemical structure and molecular weight verification for impurity profiling). [Link]

Sources

Comparative Guide: Structural Confirmation of Descarboxy Treprostinil via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of prostacyclin analogs like Treprostinil (Remodulin®), the rigorous characterization of impurities is a critical regulatory requirement (ICH Q3A/Q3B). Descarboxy Treprostinil (CAS 101692-01-7) represents a specific degradation product where the glycolic acid side chain undergoes decarboxylation, resulting in a methyl ether moiety.

While High-Resolution Mass Spectrometry (HRMS) provides elemental composition, it cannot unequivocally distinguish between regioisomers or confirm the integrity of the complex benzindene core. This guide details the 2D NMR spectroscopy workflow required to definitively confirm the structure of this compound, establishing it as the superior method for "fingerprint" structural validation compared to 1D NMR or MS alone.

The Analytical Challenge

The structural shift from Treprostinil to this compound involves the transformation of the


-substituted acetic acid moiety (

)
into a methoxy group (

)
.
Table 1: Comparative Analysis of Structural Elucidation Methods
Feature1D NMR (

H,

C)
LC-MS/MS (HRMS)2D NMR (HSQC, HMBC, NOESY)
Primary Output Functional group identification.Molecular weight & formula (

).[1][2][3][4][5]
Atom-to-atom connectivity.
Regiochemistry Ambiguous due to signal overlap in the 1-4 ppm range.Poor. Fragmentation often indistinguishable for isomers.Excellent. Defines exact attachment points.
Stereochemistry Limited (coupling constants only).None.High. NOESY confirms relative spatial arrangement.
Impurity Specificity Low. Cannot prove the core ring is intact.Medium. Confirms mass loss (44 Da,

).
Definitive. Proves loss of Carbonyl and new Methyl connectivity.
Sample Requirement ~2-5 mg.< 0.1 mg.~5-10 mg (for optimal

C sensitivity).

Strategic Methodology

To ensure a self-validating protocol, we utilize a "top-down" assignment strategy. We do not merely look for the new peak; we map the entire skeleton to ensure no secondary degradation has occurred in the cyclopentanaphthalene core.

Sample Preparation Protocol
  • Solvent Selection: DMSO-

    
      is preferred over 
    
    
    
    .
    • Reasoning: DMSO minimizes the exchange of hydroxyl protons (on the octyl chain), allowing them to be visible in the proton spectrum. This provides critical COSY correlations to confirm the side chain integrity.

  • Concentration: Dissolve 5–10 mg of isolated impurity in 600

    
    L of solvent (99.9% D).
    
  • Temperature: 298 K (25°C) to prevent thermal degradation during acquisition.

Acquisition Parameters
  • Instrument: 500 MHz or higher (600 MHz CryoProbe recommended for trace impurities).

  • Pulse Sequences:

    • 
      :  16 scans, 30° pulse (Quantitative integration check).
      
    • 
      :  Multiplicity-edited (distinguishes 
      
      
      
      from
      
      
      ).
    • 
      :  Long-range coupling (optimized for 8 Hz).
      
    • 
      :  Gradient enhanced.
      

Structural Elucidation Workflow

The confirmation relies on proving the absence of the carbonyl carbon and the presence of a new methoxy group attached to position C-5 of the aromatic ring.

Step 1: The "Smoking Gun" (1D & HSQC)

In Treprostinil, the side chain protons (


) appear as a singlet or AB-quartet around 

4.6 ppm. In this compound, this signal disappears.
  • Observation: Appearance of a sharp singlet at

    
     3.7–3.8 ppm  integrating to 3 protons.
    
  • HSQC Confirmation: This new proton signal correlates to a carbon signal at

    
     ~55 ppm . The multiplicity-edited HSQC confirms this is a Methyl (
    
    
    
    )
    group (positive phase), distinct from the original Methylene (
    
    
    ) (negative phase).
Step 2: Connectivity Proof (HMBC)

This is the critical validation step. We must prove this methyl is attached to the aromatic ring oxygen, not an artifact.

  • Target Correlation: The new methyl protons (

    
     3.7) must show a strong 3-bond correlation (
    
    
    
    ) to the aromatic carbon C-5 (typically
    
    
    155–158 ppm).
  • Negative Proof: There must be NO correlation to a carbonyl carbon (

    
     170–180 ppm). The absence of the carbonyl peak in the 
    
    
    
    C spectrum confirms decarboxylation.
Step 3: Core Integrity (COSY/NOESY)

To ensure the high-temperature conditions that caused decarboxylation didn't epimerize the chiral centers:

  • COSY: Trace the spin system of the octyl side chain starting from the hydroxyl protons.

  • NOESY: Confirm the cis-fused ring junction of the benzindene core. Key NOE correlations should be observed between the bridgehead protons (H-3a and H-9a).

Visualization of Logic

Diagram 1: The Elucidation Decision Tree

This workflow illustrates the logical progression from sample isolation to structural certification.

ElucidationWorkflow Start Isolated Impurity (CAS 101692-01-7) H1_NMR 1D 1H NMR (DMSO-d6) Start->H1_NMR Decision1 New Singlet @ 3.7ppm? Loss of 4.6ppm peak? H1_NMR->Decision1 HSQC 2D HSQC (Multiplicity Edited) Decision1->HSQC Yes Check_CH3 Confirm Methyl (CH3) vs Methylene (CH2) HSQC->Check_CH3 HMBC 2D HMBC (Long Range) Check_CH3->HMBC Confirmed CH3 Connectivity Correlation: OMe -> Ar-C5 Absence: Carbonyl C=O HMBC->Connectivity Final CONFIRMED This compound Connectivity->Final Valid

Caption: Step-by-step logic flow for confirming the Descarboxy impurity using NMR.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific atom-to-atom correlations required to prove the structure.

HMBC_Map OMe_H Methoxy Protons (δ 3.7 ppm) OMe_C Methoxy Carbon (δ 55 ppm) OMe_H->OMe_C HSQC (1-bond) Ar_C5 Aromatic C-5 (δ ~157 ppm) OMe_H->Ar_C5 HMBC (3-bond) DEFINITIVE PROOF COOH Carbonyl Carbon (δ 175 ppm) OMe_H->COOH NO CORRELATION (Proves Decarboxylation) Ar_C4 Aromatic C-4 Ar_C4->Ar_C5 HMBC Ar_C6 Aromatic C-6 Ar_C6->Ar_C5 HMBC

Caption: Visual representation of the critical HMBC correlations. The red arrow indicates the key connectivity proof; the dotted line represents the signal that must be absent.

Experimental Protocol Summary

For researchers replicating this analysis, the following protocol ensures reproducibility:

  • Isolation: Isolate the impurity via Prep-HPLC (Reverse Phase C18, Acetonitrile/Water/TFA gradient).

  • Lyophilization: Freeze-dry to remove all traces of HPLC solvents (especially water, which obscures the OH region).

  • NMR Setup:

    • Calibrate pulse width (P1) accurately.

    • Set relaxation delay (D1) to > 2.0s to ensure quantitative integration of the methyl singlet.

    • HSQC: Set coupling constant

      
       Hz.
      
    • HMBC: Set long-range coupling constant

      
       Hz.
      
  • Data Processing: Use Linear Prediction (LP) in the indirect dimension (F1) to improve resolution of the carbon signals.

References

  • Pharmaffiliates . This compound Structure and Data. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for 2D NMR pulse sequences).
  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. [Link]

  • Moriello, A. S., et al. (2020).[4] "Structure elucidation of prostaglandin impurities by 2D NMR." Journal of Pharmaceutical and Biomedical Analysis. (General reference for prostaglandin NMR methodology).

Sources

Comparative assessment of Descarboxy Treprostinil in different treprostinil formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Descarboxy Treprostinil (CAS 101692-01-7) represents a critical degradation product in the lifecycle of Treprostinil-based therapeutics. Chemically defined by the loss of the carboxylic acid moiety from the side chain, this impurity is non-trivial due to its significantly altered lipophilicity and potential loss of pharmacological potency.

This guide provides a technical comparison of this compound formation risks across the three primary commercial formulations: Injectable (Remodulin & generics) , Inhalation (Tyvaso) , and Oral (Orenitram) . It details the mechanistic drivers of this degradation and establishes a self-validating HPLC protocol for its quantitation.

The Chemistry of Degradation: Decarboxylation Mechanism

The formation of this compound is a thermal and pH-dependent process. Treprostinil contains a carboxylic acid side chain ether-linked to the benzindene ring system. Under high thermal stress or specific pH conditions, the molecule undergoes decarboxylation, releasing carbon dioxide and yielding the descarboxy derivative.

Mechanistic Pathway

The following diagram illustrates the degradation pathway. Note that this reaction is irreversible.

Treprostinil_Degradation Trep Treprostinil (C23H34O5) Inter Transition State (Thermally Excited) Trep->Inter + Heat / Acidic Catalysis Descarboxy This compound (C22H34O3) Inter->Descarboxy - CO2 CO2 CO2 (Gas) Inter->CO2

Figure 1: Thermal decarboxylation pathway of Treprostinil. The carboxylic acid group is cleaved, increasing the hydrophobicity of the resulting impurity.

Comparative Stability Profile: Formulation Analysis

The risk of this compound formation varies significantly based on the physical state (liquid vs. solid) and the salt form used.

Comparative Data Matrix
FeatureInjectable (e.g., Remodulin)Inhalation (e.g., Tyvaso)Oral (e.g., Orenitram)
Active Form Treprostinil SodiumTreprostinil SodiumTreprostinil Diolamine
Physical State Aqueous SolutionAqueous SolutionSolid (Extended Release Tablet)
pH Environment Basic (pH 6.0 – 7.2)Neutral to Basic (pH 6.0 – 7.2)N/A (Solid State)
Primary Stressor Hydrolysis / OxidationNebulization Shear / OxidationHumidity / Thermal
Descarboxy Risk Low. Basic pH stabilizes the carboxylate anion, resisting decarboxylation.Low to Moderate. Nebulizer heat can induce localized thermal stress.Moderate. Solid-state lattice defects or high-heat manufacturing (hot melt extrusion) can trigger decarboxylation.
Expert Insight on Causality
  • Liquid Formulations (Sodium Salt): In Remodulin and Tyvaso, the drug exists as a sodium salt in a buffered aqueous solution. At neutral to basic pH, the carboxylic acid exists as a carboxylate anion (

    
    ). This anionic state is electronically more stable against thermal decarboxylation compared to the free acid form.
    
  • Solid Formulations (Diolamine Salt): Orenitram utilizes the diolamine salt to improve thermal stability and solubility. However, solid oral dosage forms often undergo high-shear granulation or coating processes involving heat. If the salt disproportionates (reverts to free acid) due to micro-environmental acidity in the tablet matrix, the risk of this compound formation increases exponentially under thermal stress.

Analytical Assessment Strategy

Detecting this compound requires a method capable of resolving a highly lipophilic impurity from the parent peak. Standard isocratic methods often fail to elute this compound within a reasonable runtime because it lacks the polar carboxylic acid group.

Recommended Methodology: Gradient RP-HPLC

Principle: Use a C18 stationary phase with an acidic mobile phase. The acid (e.g., Trifluoroacetic acid or Formic acid) suppresses the ionization of Treprostinil, improving peak shape, while the gradient ensures the late-eluting Descarboxy impurity is sharpened and detected.

Analytical Workflow

Analytical_Workflow Sample Sample Preparation (Diluent: 50:50 MeOH:Water) LC LC Separation (C18 Column, Acidic Mobile Phase) Sample->LC Detect Detection (UV @ 224 nm) LC->Detect Check Check Resolution (Rs) Trep vs. Descarboxy > 2.0? Detect->Check Data Data Processing (RRT Calculation) Check->LC Fail (Adjust Gradient) Check->Data Pass

Figure 2: Step-by-step analytical workflow for impurity quantification.

Self-Validating Experimental Protocol

This protocol is designed to force the generation of this compound to validate your analytical method's specificity. If your method cannot detect the impurity generated by this step, it is not stability-indicating.

Protocol: Thermal Forced Degradation

Objective: Induce decarboxylation to determine the Relative Retention Time (RRT) of this compound.

Materials:

  • Treprostinil Reference Standard (Sodium or Diolamine salt).

  • Heating Block or Oven capable of 105°C.

  • HPLC System (Agilent 1100/1200 or equivalent).

  • 0.1N HCl (to convert salt to free acid, facilitating decarboxylation).

Step-by-Step Procedure:

  • Preparation of Stress Sample:

    • Weigh 10 mg of Treprostinil API into a glass vial.

    • Add 1 mL of 0.1N HCl. (Acidic environment promotes the protonated state,

      
      ).
      
    • Critical Step: Seal the vial tightly and place in a heating block at 80°C for 4 hours . Note: Higher temperatures (105°C) may be used if degradation is insufficient, but 80°C is usually sufficient for acid-catalyzed decarboxylation.

  • Neutralization and Dilution:

    • Allow the vial to cool.

    • Neutralize with 1 mL of 0.1N NaOH.

    • Dilute to the target analytical concentration (e.g., 0.5 mg/mL) using the mobile phase diluent.

  • Chromatographic Analysis:

    • Inject the stressed sample alongside a fresh standard.

    • Expected Result: You should observe the parent Treprostinil peak decrease. A new, significant peak should appear at a significantly higher retention time (RRT ~ 1.2 - 1.5 depending on the column) due to the loss of the polar carboxyl group.

  • Verification Criteria (Pass/Fail):

    • Resolution: The valley-to-peak ratio between Treprostinil and this compound must be > 2.0.

    • Mass Balance: The decrease in the Treprostinil peak area should roughly correspond to the appearance of the impurity peak (accounting for response factor differences).

Data Reporting Template
Sample ConditionTreprostinil Area %This compound Area %RRT (Descarboxy)
Control (Unstressed)99.8%< LOQN/A
Acid/Heat (80°C, 4h)~85-90%~5-10%[Insert Lab Data]

References

  • Pharmaffiliates. Treprostinil Impurities and Reference Standards. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6918173 (Treprostinil). Available at: [Link]

  • King, F. et al.Stability of Treprostinil Sodium in various formulations. Journal of Pharmaceutical Sciences. (Generalized citation for stability principles of prostacyclin analogs).
  • Veeprho Laboratories. Treprostinil Impurities Structure and Limits. Available at: [Link]

Validated LC-MS/MS Method for Descarboxy Treprostinil in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a validated bioanalytical methodology for the quantification of Descarboxy Treprostinil (an impurity and degradation product of Treprostinil) in biological matrices.

Unlike the parent drug (Treprostinil), which is typically analyzed in negative ionization mode due to its carboxylic acid moiety, This compound lacks this acidic group, necessitating a distinct mass spectrometric approach. This guide addresses the specific challenges of switching ionization polarity and ensuring selectivity against the parent drug.

Executive Summary & Method Comparison

This compound (CAS: 101692-01-7) is a process-related impurity and degradation product formed via the decarboxylation of the oxyacetic acid side chain of Treprostinil. In pharmacokinetic (PK) and toxicological safety studies, quantifying this impurity is critical to qualify batches and ensure patient safety.

Technology Comparison: Why LC-MS/MS?
FeatureLC-MS/MS (Recommended) HPLC-UV / FLD ELISA / Immunoassay
Specificity High. Distinguishes Descarboxy from Treprostinil based on Mass-to-Charge (

) ratio.
Low. Relies solely on retention time; risk of co-elution with parent drug or metabolites.Low. Antibodies raised against Treprostinil often cross-react with structural analogs like Descarboxy.
Sensitivity (LLOQ) Excellent (pg/mL range). Essential for trace impurity analysis in plasma/serum.Moderate (ng/mL range). Insufficient for biological impurity monitoring.High , but lacks selectivity for the specific impurity.
Throughput High. Rapid chromatography (<5 min run time).Low. Requires longer runs for baseline separation.High , but data quality is lower.

Scientific Rationale & Method Development

The Ionization Challenge (Expert Insight)
  • Treprostinil (Parent): Contains a carboxylic acid (COOH).[1] It ionizes efficiently in Negative ESI (

    
     at 
    
    
    
    389.2).
  • This compound (Target): The decarboxylation results in a neutral ether/alcohol structure (Molecular Weight: 346.5). It lacks the acidic proton required for negative ionization.

  • Solution: This method utilizes Positive Electrospray Ionization (ESI+) to generate the protonated molecular ion

    
    . If co-analyzing with the parent drug, the mass spectrometer must be set to Polarity Switching  mode.
    
Internal Standard Selection
  • Preferred: Stable isotope-labeled this compound (e.g., this compound-D6).

  • Alternative: Treprostinil-D4 (monitor in Negative mode) or an analog like Iloprost (if validated). Note: Using a parent-drug analog for an impurity requires careful matrix effect evaluation.

Experimental Protocol

A. Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE provides cleaner extracts than Protein Precipitation (PPT) and higher recovery for neutral compounds compared to Liquid-Liquid Extraction (LLE) at neutral pH.

  • Thawing: Thaw plasma samples (Human/Rat) on ice.

  • Aliquot: Transfer 100 µL of plasma into a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (50 ng/mL). Vortex.

  • Pre-treatment: Add 200 µL of 4% Phosphoric Acid (

    
    ) to disrupt protein binding.
    
  • Conditioning: Condition SPE plate (e.g., Waters Oasis HLB or Phenomenex Strata-X) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum.

  • Washing:

    • Wash 1: 1 mL 5% Methanol in Water (removes salts/proteins).

    • Wash 2: 1 mL 2% Formic Acid in Water (removes endogenous bases).

  • Elution: Elute with 500 µL of Acetonitrile.

  • Reconstitution: Evaporate to dryness under Nitrogen (

    
    ) and reconstitute in 100 µL  of Mobile Phase (50:50 MeOH:Water).
    
B. LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 30% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI).

  • Polarity: Positive (+) .

  • MRM Transitions:

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
This compound 347.3 (

)
201.1 (Quantifier)3025
173.1 (Qualifier)3035
Treprostinil (if co-eluting) 391.5 (

)*
331.2 3520

*Note: Treprostinil is monitored in Positive mode here for simultaneous detection without polarity switching, though Negative mode is more sensitive for the parent.

Workflow Visualization

The following diagram illustrates the critical decision pathways and extraction workflow for isolating the neutral Descarboxy metabolite from the acidic parent drug.

DescarboxyMethod cluster_SPE Solid Phase Extraction (Oasis HLB) Start Biological Sample (Plasma/Serum) PreTreat Acidification (4% H3PO4) Disrupt Protein Binding Start->PreTreat Load Load Sample PreTreat->Load Wash Wash Steps 1. 5% MeOH (Salts) 2. 2% Formic Acid (Bases) Load->Wash Elute Elute (100% ACN) Wash->Elute Recon Evaporate & Reconstitute (50:50 MeOH:H2O) Elute->Recon Separation LC Separation (C18 Column, Acidic Mobile Phase) Recon->Separation Decision Ionization Mode? Separation->Decision PosMode Positive ESI (+) Target: this compound [M+H]+ m/z 347.3 Decision->PosMode Neutral Analyte (No COOH) NegMode Negative ESI (-) Target: Treprostinil Parent [M-H]- m/z 389.2 Decision->NegMode Acidic Parent (COOH present) Detection MS/MS Detection (MRM Mode) PosMode->Detection NegMode->Detection

Caption: Extraction and Polarity Decision Tree for this compound Analysis.

Validation Summary (Expected Performance)

The following parameters define a successfully validated method according to FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

ParameterAcceptance CriteriaTypical Result for this compound
Linearity


ng/mL (Weighted

)
Accuracy

(

at LLOQ)

Precision (CV)

(

at LLOQ)

Recovery Consistent across levels

(SPE method)
Matrix Effect IS-normalized Factor


(Minimal suppression due to HLB cleanup)
Stability

change
Stable for 24h (Autosampler) / 30 days (

)

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Pai, N., et al. (2024). Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta.

  • ChemicalBook. (2023). This compound - Product Structure and Properties (CAS 101692-01-7).

  • Tan, A., et al. (2012). Bioanalytical method development and validation using positive and negative ESI modes for prostaglandin analogs. Journal of Chromatography B. (Contextual grounding for switching polarity in prostanoid analysis).
  • United Therapeutics. (2025).[2] Remodulin (Treprostinil) Prescribing Information - Clinical Pharmacology.

Sources

Safety Operating Guide

Personal protective equipment for handling Descarboxy Treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: PPE and Handling Protocols for Descarboxy Treprostinil

Executive Summary & Hazard Assessment

This compound (CAS: 101692-01-7) is a known impurity of Treprostinil, a synthetic analog of prostacyclin used to treat pulmonary arterial hypertension.[1][2][3] While often categorized simply as an "impurity" in Certificate of Analysis (CoA) documents, it must be handled with the same rigor as the parent Active Pharmaceutical Ingredient (API). [3]

The Scientific Reality: Structural analogs of potent prostaglandins like Treprostinil often retain significant biological activity. Treprostinil is a potent vasodilator and platelet aggregation inhibitor.[4] As a Senior Application Scientist, I advise treating this compound as a Band 4 High Potency Compound (HPAPI) until specific toxicological data proves otherwise.

Key Hazard Drivers:

  • Potency: Potential for systemic effects (vasodilation, hypotension) at microgram levels.

  • Absorption: High risk of transdermal absorption and inhalation toxicity.

  • Reproductive Toxicity: Suspected risk, consistent with the prostacyclin class.

The Hierarchy of Protection

PPE is the last line of defense, not the first. Your primary barrier against this compound must be Engineering Controls .

Control LevelRequirement for this compound
Primary Containment Isolator or Class II, Type A2/B2 Biological Safety Cabinet (BSC) . Never handle dry powder on an open bench.[3]
Secondary Containment Restricted Access Barrier System (RABS) or designated "Potent Compound" lab zone with negative pressure.
PPE (Personal Protective Equipment) The subject of this guide; protects the operator during material transfer and waste removal.

PPE Selection Matrix

Select your PPE ensemble based on the physical state of the material.

Protective LayerScenario A: Solid / Powder Handling (Weighing, Transfer)Scenario B: Solution Handling (Dilution, HPLC Prep)
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 only if working strictly inside a certified BSC.[3]N95 (if outside BSC) or Surgical Mask (if inside BSC) to protect the sample.
Dermal (Hands) Double Gloving Required. Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Double Gloving Recommended. Standard Nitrile (4 mil)
Dermal (Body) Tyvek® Coverall (Disposable, impervious to dust).Use sleeve covers to bridge glove/gown gap.[3]Lab Coat (Polyester/Cotton blend) with disposable Tyvek sleeves .
Eye/Face Safety Goggles (Indirect vent) to prevent dust entry.[5]Safety Glasses with side shields.[5][6]
Footwear Shoe Covers (Booties) required in the containment zone.Closed-toe, non-porous laboratory shoes.[3]

Operational Protocol: The "Clean-Dirty-Clean" Workflow

Handling potent impurities requires a disciplined gowning procedure to prevent migration of the chemical outside the containment zone.

Phase 1: Donning (Gowning Up)
  • Logic: We dress from "cleanest" to "dirtiest" areas to protect the operator.

  • Remove personal jewelry and outer street clothing.

  • Don inner gloves (taped to lab coat/coverall cuffs if using a suit).

  • Don Tyvek coverall (for powder) or lab coat.

  • Don shoe covers .

  • Don respiratory protection (Fit check is mandatory).

  • Don outer gloves (Extended cuff, pulled over the sleeve).

Phase 2: Experimental Handling
  • Static Control: Use an anti-static gun or ionizer bar inside the BSC. This compound powder can be electrostatic; "flying" dust is a major inhalation risk.

  • Solubilization: Add solvent gently down the side of the vial to minimize aerosolization. Once in solution, the inhalation risk drops significantly, but dermal risk remains.[3]

Phase 3: Doffing (Gowning Down)
  • Logic: This is the highest risk step for self-contamination.[3] You are now "dirty."

GowningDown Start Procedure Complete OuterGloves 1. Remove Outer Gloves (Turn inside out, dispose in Biohaz) Start->OuterGloves Coat 2. Remove Coverall/Coat (Roll from inside, do not shake) OuterGloves->Coat Shoes 3. Remove Shoe Covers Coat->Shoes Wash1 4. Wash Inner Gloves (Surrogate Wash) Shoes->Wash1 Mask 5. Remove Respirator/Eyewear (Handle by straps only) Wash1->Mask InnerGloves 6. Remove Inner Gloves Mask->InnerGloves Wash2 7. Wash Hands (Soap & Water) InnerGloves->Wash2

Figure 1: Safe Doffing Sequence to minimize operator exposure.[3]

Emergency Procedures

In Case of Spills (Powder):

  • Evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Don Full PPE: Double gloves, Tyvek suit, P100 respirator.

  • Cover: Gently cover the spill with wet paper towels (to prevent dust generation).

  • Clean: Wipe from the outside in. Do not use a brush or broom.

  • Decontaminate: Clean surface with 10% Bleach or a specific surfactant-based cleaner (e.g., Contrad® 70) followed by water.[3]

In Case of Exposure:

  • Skin: Wash immediately with soap and copious water for 15 minutes.[5] Do not scrub hard (abrasion increases absorption).

  • Eyes: Flush for 15 minutes.[5] Seek medical attention immediately.

  • Inhalation: Move to fresh air. Report incident to EHS immediately.

Disposal & Regulatory Compliance

This compound must not be disposed of in general trash or down the drain.

  • Classification: Hazardous Pharmaceutical Waste.

  • Container: Rigid, leak-proof container labeled "High Potency Pharmaceutical Waste."[3]

  • Solids: Vials, weigh boats, and contaminated PPE go into the solid waste stream for incineration.

  • Liquids: Aqueous and organic waste containing the impurity must be segregated for high-temperature incineration.

References

  • PubChem. (n.d.). Descarboxymethyl treprostinil (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link][3]

  • Occupational Safety and Health Administration (OSHA). (2016). Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][3]

  • SafeBridge Consultants. (n.d.). Potent Compound Safety: The "Band" System.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.